Product packaging for Apocynol A(Cat. No.:CAS No. 358721-33-2)

Apocynol A

Cat. No.: B1158716
CAS No.: 358721-33-2
M. Wt: 224.3 g/mol
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Description

Apocynol A is a useful research compound. Its molecular formula is C13H20O3 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B1158716 Apocynol A CAS No. 358721-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPUEQDFCJBNBF-DMKSKQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1C(=CC(=O)CC1(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Apocynol A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A is a molecule of interest within the scientific community, though detailed experimental data on its physicochemical properties remain limited in publicly accessible literature. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the scarcity of direct experimental data, this document also presents information on the closely related and well-studied compound, apocynin (acetovanillone), to offer valuable comparative insights. Furthermore, this guide outlines standard experimental protocols for determining key physicochemical parameters and explores potential signaling pathways that this compound may influence, based on the known biological activities of structurally similar compounds.

Introduction

This compound, with the IUPAC name (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one, is an organic molecule with potential applications in various research fields. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, including formulation, pharmacokinetics, and pharmacodynamics. This document serves as a centralized resource for these properties.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this compound is not widely available, computed properties from reliable sources such as PubChem provide a solid foundation for its characterization.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. For comparative purposes, data for the structurally related compound apocynin (acetovanillone) is also included where available.

PropertyThis compoundApocynin (Acetovanillone)Data Source
Molecular Formula C₁₃H₂₀O₃[1]C₉H₁₀O₃PubChem
Molecular Weight 224.30 g/mol [1]166.17 g/mol PubChem
Melting Point Data not available115 °C[2]Experimental[2]
Boiling Point Data not availableData not available-
Calculated XLogP3 0.4[1]1.1PubChem
Solubility Data not availableForms needles from water[2]Experimental[2]
pKa Data not availableData not available-

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is heated gently in a heating block or Thiele tube.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Signaling Pathway Interactions

While the specific biological activities and signaling pathway interactions of this compound have not been extensively studied, insights can be drawn from the well-documented activities of the structurally similar compound, apocynin. Apocynin is a known inhibitor of NADPH oxidase and has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that this compound may exhibit similar activities.

Inhibition of NADPH Oxidase and Downstream Effects

Apocynin is widely recognized for its ability to inhibit the NADPH oxidase enzyme complex, which is a major source of reactive oxygen species (ROS) in inflammatory cells. This inhibition is thought to occur through the prevention of the assembly of the active enzyme complex.

NADPH_Oxidase_Inhibition Inflammatory Stimuli Inflammatory Stimuli NADPH Oxidase Activation NADPH Oxidase Activation Inflammatory Stimuli->NADPH Oxidase Activation ROS Production ROS Production NADPH Oxidase Activation->ROS Production Cellular Damage Cellular Damage ROS Production->Cellular Damage This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->NADPH Oxidase Activation Inhibits

Caption: Hypothesized inhibition of NADPH oxidase by this compound.

Modulation of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Apocynin has been shown to suppress the activation of NF-κB, likely as a downstream consequence of reduced ROS levels.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Signals Inflammatory Signals IKK Complex IKK Complex Inflammatory Signals->IKK Complex phosphorylates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibits

Caption: Potential modulation of the NF-κB signaling pathway.

Influence on MAPK and Akt/mTOR Pathways

Studies on apocynin suggest that it can also interfere with other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38) and the PI3K/Akt/mTOR pathway, which are involved in cell proliferation, survival, and inflammation.

MAPK_Akt_Pathway Growth Factors / Stress Growth Factors / Stress PI3K PI3K Growth Factors / Stress->PI3K MAPK Cascade (ERK, p38) MAPK Cascade (ERK, p38) Growth Factors / Stress->MAPK Cascade (ERK, p38) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Inflammation Inflammation MAPK Cascade (ERK, p38)->Inflammation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Akt Inhibits This compound (Hypothesized)->MAPK Cascade (ERK, p38) Inhibits

Caption: Hypothesized influence on MAPK and Akt/mTOR pathways.

Disclaimer: The signaling pathway diagrams are based on the known activities of the structurally related compound apocynin. The actual effects of this compound on these pathways require experimental verification.

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties of this compound. While direct experimental data is limited, the provided computed values and information on the related compound apocynin offer a valuable starting point for researchers. The detailed experimental protocols and the exploration of potential signaling pathway interactions are intended to facilitate further investigation into this promising molecule. Future experimental work is crucial to fully elucidate the physicochemical profile and biological activities of this compound.

References

Spectroscopic Characterization of Apocynol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a molecule with the chemical formula C₁₃H₂₀O₃, presents a complex structure amenable to detailed spectroscopic analysis. This guide provides a comprehensive overview of its anticipated spectroscopic data across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on its known chemical structure, alongside standardized experimental protocols for acquiring such data. This serves as a foundational resource for researchers engaged in the isolation, synthesis, or analysis of this compound and related compounds.

Chemical Structure

This compound is chemically defined as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. Its structure contains several key functional groups that are distinguishable by spectroscopic methods: a ketone, two hydroxyl groups, a trans-disubstituted alkene, and various aliphatic carbons, including two geminal methyl groups.

Molecular Formula: C₁₃H₂₀O₃[1] Molar Mass: 224.30 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and are intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0-6.2d1HVinylic H
~ 5.8-6.0dd1HVinylic H
~ 5.9s1HEnone H
~ 4.3-4.5m1HCH-OH
~ 4.1-4.3d1HCH₂-OH (diastereotopic)
~ 3.9-4.1d1HCH₂-OH (diastereotopic)
~ 2.5-2.7m1HAllylic H
~ 2.2-2.4m2HCH₂ (cyclohexenone)
~ 1.8-2.0br s2HOH x 2
~ 1.2-1.4d3HCH₃-CH
~ 1.1s3Hgem-CH₃
~ 1.0s3Hgem-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 198-202C=OKetone
~ 160-165CEnone C=C
~ 130-135CHVinylic CH
~ 125-130CHVinylic CH
~ 120-125CEnone C=C
~ 65-70CH-OHHydroxylic CH
~ 60-65CH₂-OHHydroxylic CH₂
~ 50-55CHAllylic CH
~ 35-40CQuaternary C (gem-dimethyl)
~ 30-35CH₂Cyclohexenone CH₂
~ 25-30CH₃gem-CH₃
~ 20-25CH₃gem-CH₃
~ 18-22CH₃CH₃-CH
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zInterpretation
224[M]⁺ (Molecular Ion)
206[M - H₂O]⁺
191[M - H₂O - CH₃]⁺
181[M - C₃H₇O]⁺ (loss of hydroxybutyl side chain)
163[M - H₂O - C₃H₇O]⁺
153Further fragmentation
137Further fragmentation
43[C₃H₇]⁺ or [CH₃CO]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-HAlcohol stretch
3050-3010C-HAlkene stretch
2960-2850C-HAlkane stretch
1680-1660C=Oα,β-unsaturated ketone stretch
1650-1630C=CAlkene stretch
1470-1450C-HAlkane bend
1200-1000C-OAlcohol stretch
970-960C-HTrans alkene out-of-plane bend

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a natural product like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the purified sample (in a suitable volatile solvent or as a solid probe) into the mass spectrometer.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.

  • Acquisition: Place the sample in the path of the IR beam of a Fourier-transform infrared (FT-IR) spectrometer.

  • Analysis: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source Chromatography Chromatographic Purification Extraction->Chromatography MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Chromatography->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Chromatography->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Chromatography->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Final_Structure Final Structure of this compound Structure_Proposal->Final_Structure Confirmation (e.g., Synthesis)

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Pathway for Data Interpretation

The following diagram outlines the logical process for interpreting the combined spectroscopic data to determine the structure of an unknown compound, exemplified by this compound.

Interpretation_Logic cluster_ms MS Data cluster_ir IR Data cluster_nmr NMR Data Start Begin with Spectroscopic Data MS_MW Molecular Ion Peak (m/z) => Molecular Weight Start->MS_MW IR_OH Broad peak ~3400 cm⁻¹ => O-H (Alcohol) Start->IR_OH C13_NMR ¹³C NMR: - ~200 ppm (C=O) - 120-160 ppm (C=C) - 60-70 ppm (C-O) Start->C13_NMR MS_Formula High-Resolution MS => Molecular Formula (C₁₃H₂₀O₃) MS_MW->MS_Formula Combine Combine All Data Fragments MS_Formula->Combine IR_OH->Combine IR_CO Strong peak ~1670 cm⁻¹ => C=O (Ketone) IR_CO->Combine IR_CC Peak ~1640 cm⁻¹ => C=C (Alkene) IR_CC->Combine TwoD_NMR 2D NMR (COSY, HSQC): Establish H-H & C-H connectivities C13_NMR->TwoD_NMR H1_NMR ¹H NMR: - Alkene protons - Alcohol protons - Aliphatic protons H1_NMR->TwoD_NMR TwoD_NMR->Combine Final_Structure Assemble Structure of this compound Combine->Final_Structure

Caption: Logical flow for interpreting spectroscopic data of this compound.

References

Apocynol A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A is a natural product with the molecular formula C₁₃H₂₀O₃. Its structure is characterized by a substituted cyclohexenone ring core, featuring multiple stereocenters and a functionalized side chain. This guide provides a detailed analysis of the chemical structure and stereochemistry of this compound, based on currently available data.

Chemical Structure and Stereochemistry

The definitive structure of this compound is systematically named as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one . This nomenclature precisely describes the spatial arrangement of all atoms within the molecule.

The key stereochemical features are:

  • Two Chiral Centers: The molecule possesses two stereogenic centers, at position 4 of the cyclohexenone ring and at position 3 of the butenyl side chain. The absolute configurations are designated as (4R) and (3R) respectively, according to the Cahn-Ingold-Prelog priority rules.

  • One Geometric Isomer: The double bond in the butenyl side chain exists in the (E)-configuration, indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides.

Below is a diagram illustrating the assignment of stereochemistry for this compound.

G Stereochemical Assignment of this compound cluster_4R Assignment at C4 (4R) cluster_3R Assignment at C3' (3R) cluster_E Assignment of (E)-alkene C4 C4 N1 1. -C(5)(CH3)2CH2- C4->N1 Priority 1 N2 2. -C(3)=C(2)- C4->N2 Priority 2 N3 3. -CH=CH-CH(OH)CH3 C4->N3 Priority 3 N4 4. -H C4->N4 Priority 4 Result1 Clockwise -> R configuration C3prime C3' N5 1. -OH C3prime->N5 Priority 1 N6 2. -CH=CH- C3prime->N6 Priority 2 N7 3. -CH3 C3prime->N7 Priority 3 N8 4. -H C3prime->N8 Priority 4 Result2 Clockwise -> R configuration C1prime C1' High1 High Priority (C4 of ring) C1prime->High1 Low1 Low Priority (H) C1prime->Low1 C2prime C2' High2 High Priority (C3' of side chain) C2prime->High2 Low2 Low Priority (H) C2prime->Low2 Result3 High priority groups are on opposite sides -> E configuration

Stereochemical assignments in this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight224.30 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass224.14124450 DaPubChem
Monoisotopic Mass224.14124450 DaPubChem
Topological Polar Surface Area57.5 ŲPubChem
Heavy Atom Count16PubChem
Complexity326PubChem

Quantitative Structural Data

Detailed experimental crystallographic data for this compound, such as that from single-crystal X-ray diffraction, are not currently available in the public domain. Therefore, a table of precise bond lengths and angles cannot be provided at this time. Such data would be invaluable for a deeper understanding of the molecule's three-dimensional conformation and intramolecular interactions.

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the total synthesis of (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one has not been found in the reviewed scientific literature. The development of a stereoselective synthetic route would be a significant undertaking, likely involving asymmetric catalysis to establish the two chiral centers and stereoselective olefination to form the (E)-double bond.

General Workflow for Structural Elucidation

The structural and stereochemical determination of a novel natural product like this compound would typically follow a well-established experimental workflow. The diagram below outlines the key steps in this process.

G General Workflow for Natural Product Structural Elucidation cluster_extraction Extraction and Isolation cluster_structure Structure Determination cluster_stereo Stereochemistry Determination start Biological Source Material extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Chromatographic Separation (e.g., HPLC) partition->chromatography pure_compound Isolation of Pure this compound chromatography->pure_compound ms Mass Spectrometry (HRMS for formula) pure_compound->ms nmr_1d 1D NMR (1H, 13C, DEPT) pure_compound->nmr_1d xray Single Crystal X-ray Diffraction pure_compound->xray nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d connectivity Determine Planar Structure nmr_2d->connectivity nmr_coupling NMR (NOESY, J-coupling analysis) connectivity->nmr_coupling chiral_derivatization Chiral Derivatization & NMR/LC-MS connectivity->chiral_derivatization absolute_config Determine Relative and Absolute Stereochemistry nmr_coupling->absolute_config chiral_derivatization->absolute_config xray->absolute_config

Workflow for structure and stereochemistry determination.

Biological Activity and Signaling Pathways

There is limited specific information available regarding the biological targets and signaling pathways directly modulated by this compound. However, the structurally related compound, apocynin (4'-hydroxy-3'-methoxyacetophenone), is a well-studied inhibitor of NADPH oxidase and has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Notably, apocynin has been reported to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] Apocynin accomplishes this by preventing the degradation of IκB, which retains NF-κB in the cytoplasm, and by attenuating the phosphorylation of MAP kinases like JNK, ERK, and p38.[1]

The diagram below illustrates the inhibitory effect of apocynin on the TLR4-mediated NF-κB signaling pathway. It is important to note that while this provides a potential avenue of investigation for this compound, its actual effects on this or any other pathway would require experimental validation.

G Inhibition of NF-κB Pathway by Apocynin (Illustrative) LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes Activates Transcription Apocynin Apocynin Apocynin->TAK1 Inhibits (indirectly)

Apocynin's inhibitory effect on the NF-κB pathway.[2]

Conclusion

This compound is a stereochemically defined natural product. Its complete structural elucidation, including the precise determination of bond lengths, bond angles, and solution-state conformation through X-ray crystallography and detailed NMR studies, remains an area for future research. Furthermore, the development of a total synthesis would provide access to larger quantities of the material for in-depth biological evaluation. Investigating its effects on signaling pathways, potentially starting with those modulated by the related compound apocynin, could reveal its therapeutic potential.

References

An In-Depth Technical Guide to the Potential Biological Activities of Apocynol A: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This technical guide was initiated to provide a comprehensive overview of the biological activities of Apocynol A. However, a thorough review of the current scientific literature has revealed a significant scarcity of available data specifically for this compound. While this compound is identified as a distinct chemical entity (CAS 358721-33-2), the vast majority of research in this area has focused on a related molecule, apocynin (acetovanillone, CAS 498-02-2).

Therefore, this guide will first present the limited information available for this compound and then provide a comprehensive overview of the well-documented biological activities of apocynin, which may offer insights into the potential, yet uninvestigated, properties of this compound. We will clearly distinguish between the two compounds throughout this document.

This compound: What the Data Reveals

This compound is structurally distinct from apocynin. Its chemical formula is C13H20O3, and its IUPAC name is (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one[1][2]. It is classified as a sesquiterpenoid[1].

Currently, there is a notable lack of in-depth studies on the biological activities of this compound. One study has identified it as a natural product isolated from Hydrangea macrophylla and reported that it exhibited moderate anti-proliferation activities on tumor cells[3]. However, detailed quantitative data, specific cell lines tested, and the underlying mechanisms of action were not extensively described in the available abstract[3].

Due to this paucity of data, a comprehensive analysis of this compound's biological activities, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

Apocynin: A Well-Studied Analog with Diverse Biological Activities

Given the limited information on this compound, we now turn our attention to apocynin, a compound that is frequently the subject of research in areas where "apocynol" is mentioned. Apocynin is a naturally occurring acetophenone found in the roots of Apocynum cannabinum and Picrorhiza kurroa[4]. Its primary and most studied biological activity is the inhibition of NADPH oxidase (NOX), a key enzyme involved in the production of reactive oxygen species (ROS)[4]. This inhibitory action forms the basis for its observed antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Apocynin's antioxidant properties are primarily attributed to its ability to inhibit NADPH oxidase, thereby reducing the production of superoxide radicals.

Assay TypeModel SystemIC50 / Effective ConcentrationReference
NADPH Oxidase InhibitionActivated human neutrophils~10 µM[Trends in Pharmacological Sciences, 1994]
ROS ScavengingLPS-stimulated macrophagesSignificant reduction at various concentrations[European Journal of Pharmacology, 2011]
Anti-inflammatory Activity

By inhibiting ROS production, apocynin effectively modulates inflammatory signaling pathways. ROS can act as second messengers in inflammatory cascades, and their reduction by apocynin leads to downstream anti-inflammatory effects.

Parameter MeasuredModel SystemEffect ObservedReference
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)LPS-stimulated macrophagesSignificant inhibition[Immunology and Cell Biology, 2012]
NF-κB ActivationVarious cell typesInhibition of activation[Journal of Biological Chemistry, 2000]
Neuroprotective Effects

The brain is particularly vulnerable to oxidative stress. Apocynin's ability to curb ROS production has been shown to be neuroprotective in various experimental models of neurological diseases.

Model of NeurodegenerationKey FindingQuantitative MeasureReference
Parkinson's Disease ModelProtection of dopaminergic neuronsSignificant reduction in neuronal loss[Journal of Neuroscience, 2003]
Ischemic Stroke ModelReduction of infarct volumeDose-dependent decrease in lesion size[Stroke, 2002]

Signaling Pathways Modulated by Apocynin

The biological activities of apocynin are mediated through its influence on several key signaling pathways. The primary mechanism is the inhibition of the assembly of the NADPH oxidase enzyme complex.

NADPH Oxidase Inhibition Pathway

Apocynin is considered a prodrug that, once inside the cell, is converted by peroxidases, such as myeloperoxidase (MPO), into its active dimeric form, diapocynin. Diapocynin is thought to prevent the translocation of the cytosolic subunits of NADPH oxidase (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox), thus inhibiting the assembly and activation of the functional enzyme complex.

NADPH_Oxidase_Inhibition_by_Apocynin cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nox_complex NADPH Oxidase Complex Apocynin_ext Apocynin Apocynin_int Apocynin Apocynin_ext->Apocynin_int Cellular Uptake MPO Myeloperoxidase (MPO) Apocynin_int->MPO Oxidation Diapocynin Diapocynin (Active Form) MPO->Diapocynin p47phox p47phox Diapocynin->p47phox Inhibits Translocation gp91phox gp91phox (Membrane) p47phox->gp91phox Assembly p67phox p67phox p67phox->gp91phox ROS Reactive Oxygen Species (ROS) gp91phox->ROS O2 to O2- p22phox p22phox (Membrane) Anti_Inflammatory_Signaling_of_Apocynin Apocynin Apocynin NADPH_Oxidase NADPH Oxidase Apocynin->NADPH_Oxidase Inhibits ROS ROS NADPH_Oxidase->ROS IKK IKK Complex ROS->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes Induces Experimental_Workflow_NFkB_Activation start Cell Culture (e.g., RAW 264.7) treatment Treatment: 1. LPS (Stimulus) 2. Apocynin / Vehicle start->treatment fractionation Nuclear & Cytoplasmic Fractionation treatment->fractionation quantification Protein Quantification (BCA/Bradford) fractionation->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot (Transfer to PVDF) sds_page->western_blot immunodetection Immunodetection: - Primary Ab (anti-p65) - Secondary Ab (HRP) western_blot->immunodetection visualization Visualization (ECL) immunodetection->visualization analysis Analysis: Compare nuclear vs. cytoplasmic p65 levels visualization->analysis

References

In Silico Prediction of Apocynol A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a natural product with limited characterization, presents an opportunity for novel drug discovery through the identification of its biological targets. This technical guide provides a comprehensive framework for the in silico prediction of these targets, followed by experimental validation. It is designed to guide researchers through a structured workflow, from initial computational screening to confirmatory biochemical and cell-based assays. This document outlines detailed methodologies for ligand- and structure-based virtual screening, including molecular docking and pharmacophore modeling, and provides protocols for key validation experiments such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). All quantitative data are summarized for comparative analysis, and complex workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The identification of molecular targets for novel or under-characterized natural products is a critical step in drug discovery. This compound, a compound with the chemical formula C₁₃H₂₀O₃, remains largely unexplored in terms of its biological activity.[1] Computational, or in silico, approaches offer a time- and cost-effective strategy to generate hypotheses about the potential protein targets of such molecules.[2][3][4] These predictive methods can then guide focused experimental validation, accelerating the path to understanding a compound's mechanism of action and therapeutic potential.

This guide presents a workflow for the in silico target prediction of this compound, serving as a case study for the broader application of these techniques to other natural products. The workflow is divided into two main stages: in silico target identification and experimental validation.

This compound: Compound Profile

A thorough understanding of the ligand's properties is the foundation for any target prediction study.

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₃PubChem CID: 11053300[1]
Molecular Weight224.30 g/mol PubChem CID: 11053300[1]
IUPAC Name(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-onePubChem CID: 11053300[1]
SMILESC--INVALID-LINK--OPubChem CID: 11053300[1]
XLogP30.4PubChem CID: 11053300[1]

Table 1: Physicochemical Properties of this compound.

In Silico Target Prediction Workflow

The in silico workflow combines multiple computational strategies to generate a prioritized list of potential protein targets for this compound.[2][5][6][7]

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Prediction Methods cluster_2 Target Databases cluster_3 Analysis & Prioritization Ligand This compound SMILES: CC@HCC1(C)C)CO)O Prep 3D Structure Generation & Energy Minimization Ligand->Prep LBVS Ligand-Based Virtual Screening (Similarity Search, Pharmacophore) Prep->LBVS SBVS Structure-Based Virtual Screening (Molecular Docking) Prep->SBVS Filter Filtering & Consensus Scoring LBVS->Filter SBVS->Filter DB Protein Databases (PDB, ChEMBL, etc.) DB->LBVS DB->SBVS Rank Ranked List of Potential Targets Filter->Rank

Figure 1: In Silico Target Prediction Workflow for this compound.
Ligand Preparation Protocol

Accurate 3D representation of this compound is crucial for both ligand- and structure-based approaches.

  • Input SMILES String : Obtain the canonical SMILES string for this compound: C--INVALID-LINK--CC1(C)C)CO)O.[1]

  • 2D to 3D Conversion : Use a molecular modeling software (e.g., Open Babel, ChemDraw) to convert the 2D SMILES representation into a 3D structure.

  • Energy Minimization : Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Conformer Generation : Generate multiple conformers to account for the flexibility of the molecule, which is particularly important for docking studies.

Ligand-Based Virtual Screening (LBVS)

LBVS methods identify potential targets based on the principle that similar molecules often have similar biological activities.[8]

This approach compares the chemical fingerprint of this compound to databases of compounds with known biological activities (e.g., ChEMBL, PubChem).

Protocol:

  • Fingerprint Generation : Generate a molecular fingerprint for the energy-minimized structure of this compound (e.g., Morgan fingerprints).

  • Database Searching : Use similarity search tools (e.g., SWISS-Similarity, SEA) to compare the fingerprint against compound databases.

  • Target Retrieval : Retrieve the known targets of the most similar compounds.

  • Data Analysis : Analyze the enrichment of specific targets or target families.

Pharmacophore models represent the essential 3D arrangement of chemical features necessary for biological activity.[9][10][11]

Protocol:

  • Feature Identification : Identify the key pharmacophoric features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Model Generation : If a set of known active molecules for a particular target is available, a common feature pharmacophore model can be generated. For a novel compound like this compound, a ligand-based pharmacophore can be created from its 3D structure.

  • Database Screening : Screen 3D conformer databases of known drugs or natural products against the generated pharmacophore model to identify molecules with similar features and their known targets.

Structure-Based Virtual Screening (SBVS)

SBVS involves docking the ligand into the 3D structures of potential protein targets to predict binding affinity and pose.[3][8]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12][13][14]

Protocol:

  • Target Selection : Select a library of potential protein targets. This can be guided by the results of LBVS or based on therapeutic areas of interest.

  • Receptor Preparation : Prepare the 3D structures of the target proteins (obtained from the Protein Data Bank) by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation : Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the binding site of each target protein.[12]

  • Scoring and Ranking : The docking program will generate a series of binding poses for this compound within each target's binding site and assign a score based on the predicted binding affinity.

  • Pose Analysis : Visually inspect the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the interaction between this compound and the predicted targets.

Experimental_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Input & Output SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) TE Target Engagement Assays (Cellular Context) SPR->TE ITC Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) ITC->TE FA Functional Assays (Downstream Effects) TE->FA Output Validated this compound Targets FA->Output Input Ranked List of Potential Targets Input->SPR Input->ITC

Figure 2: Experimental Validation Workflow.
Biochemical Assays

These assays directly measure the binding of this compound to the purified target protein.

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[15][16]

Protocol:

  • Ligand Immobilization : Covalently immobilize the purified predicted target protein (ligand) onto the surface of a sensor chip.[17][18]

  • Analyte Injection : Inject a series of concentrations of this compound (analyte) over the sensor surface.

  • Data Acquisition : Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized ligand.[16]

  • Kinetic Analysis : Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

ITC measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[19][20]

Protocol:

  • Sample Preparation : Prepare solutions of the purified target protein and this compound in the same buffer to minimize heats of dilution.[20]

  • Titration : Place the protein solution in the sample cell of the calorimeter and incrementally inject the this compound solution from a syringe.[19]

  • Heat Measurement : Measure the heat released or absorbed after each injection.

  • Thermodynamic Analysis : Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[21]

Cell-Based Assays

These assays confirm the interaction and functional effect of this compound in a cellular environment.

Target engagement assays confirm that the compound interacts with its intended target within a cell.[22][23][24][25]

Protocol (Example using Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment : Treat intact cells or cell lysates with various concentrations of this compound.

  • Heat Challenge : Heat the treated samples across a range of temperatures.

  • Protein Denaturation Measurement : Measure the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.

  • Data Analysis : The binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to untreated controls.

Functional assays measure the downstream biological consequences of this compound binding to its target. The specific assay will depend on the function of the validated target.

Examples:

  • Enzyme Inhibition Assay : If the target is an enzyme, measure the effect of this compound on its catalytic activity.

  • Reporter Gene Assay : If the target is a transcription factor, use a reporter gene to measure changes in gene expression.

  • Cell Viability/Proliferation Assay : Assess the impact of this compound on cell survival or growth.[26]

Data Summary and Interpretation

MethodKey ParametersExample Data for a Hypothetical Target
Molecular DockingBinding Affinity (kcal/mol)-8.5
Surface Plasmon Resonance (SPR)KD (μM)5.2
Isothermal Titration Calorimetry (ITC)KD (μM), Stoichiometry (n)6.8, 1.1
Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+2.5
Functional Assay (e.g., IC50)IC50 (μM)12.3

Table 2: Summary of Quantitative Data for a Hypothetical Target of this compound.

Conclusion

The integrated workflow presented in this guide provides a robust framework for the in silico prediction and experimental validation of protein targets for this compound. By combining ligand- and structure-based computational methods with confirmatory biochemical and cell-based assays, researchers can efficiently navigate the early stages of drug discovery for novel natural products. This systematic approach not only enhances the probability of identifying true biological targets but also provides a deeper understanding of the compound's mechanism of action, paving the way for further preclinical development.

References

A Technical Guide to the Putative Biosynthesis Pathway of Apocynol A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a structurally intriguing natural product, holds potential for further investigation in drug development. Understanding its biosynthesis in plants is crucial for metabolic engineering and sustainable production. This technical guide outlines a putative biosynthesis pathway for this compound, drawing upon established knowledge of phenylpropanoid and acetophenone metabolism in plants. While the complete enzymatic sequence for this compound remains to be experimentally elucidated, this document provides a robust theoretical framework, detailed experimental protocols for key enzyme classes, and a summary of relevant quantitative data to empower researchers in this field. The proposed pathway commences with the ubiquitous phenylpropanoid pathway, followed by a β-oxidation-like shortening of the propanoid side chain to form an acetophenone intermediate, which is subsequently modified to yield this compound.

Introduction to this compound and its Putative Biosynthetic Origin

This compound is a phenolic compound characterized by a 4-hydroxy-3-methoxyphenyl moiety and a C4 side chain. Its structure suggests a biosynthetic origin from the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[1][2] This pathway begins with the amino acid L-phenylalanine. While direct experimental evidence for the biosynthesis of this compound is not yet available in published literature, by examining the biosynthesis of structurally related compounds, particularly apocynin (acetovanillone), a plausible pathway can be proposed.[3][4]

This guide presents a hypothetical biosynthesis pathway for this compound, detailing the probable enzymatic steps and intermediates. It is intended to serve as a foundational resource for researchers aiming to experimentally validate and characterize this metabolic route.

The Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

  • Stage 1: The General Phenylpropanoid Pathway: Formation of key hydroxycinnamoyl-CoA esters.

  • Stage 2: Formation of the Acetophenone Core: A putative β-oxidation-like pathway to generate the 4-hydroxy-3-methoxyacetophenone backbone.

  • Stage 3: Side Chain Elongation and Modification: Hypothetical steps leading to the final structure of this compound.

Stage 1: The General Phenylpropanoid Pathway

This initial stage is a well-characterized pathway in higher plants.[2][5][6]

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][7][8]

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[9][10][11]

  • p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) .[12][13][14][15][16]

General_Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Figure 1: The General Phenylpropanoid Pathway.
Stage 2: Formation of the Acetophenone Core

The conversion of p-coumaroyl-CoA to the acetophenone core is less universally defined but is proposed to proceed via a pathway analogous to fatty acid β-oxidation.[3][17]

  • Hydration and Oxidation: p-Coumaroyl-CoA is likely hydrated and then oxidized to form 4-hydroxy-3-oxo-3-phenylpropanoyl-CoA.

  • Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase is hypothesized to catalyze the cleavage of this intermediate, releasing acetyl-CoA and forming 4-hydroxybenzoyl-CoA.

  • Hydroxylation and Methylation: The aromatic ring undergoes further modifications. A hydroxylation at the C3 position followed by methylation via an O-methyltransferase (OMT) would yield the 4-hydroxy-3-methoxybenzoyl-CoA intermediate.[18][19] It is also possible that these modifications occur on downstream intermediates.

  • Formation of Acetophenone: The precise mechanism for the conversion of the benzoyl-CoA intermediate to an acetophenone is not fully elucidated but may involve a decarboxylative condensation with a C1 unit or a reduction followed by oxidation. A recent study on pear suggests a direct side-chain shortening of 4-hydroxy-3-oxo-3-phenylpropanoyl CoA to 4-hydroxyacetophenone, catalyzed by a malfunctioning peroxisomal 3-ketoacyl-CoA thiolase.[3]

Acetophenone_Formation p_Coumaroyl_CoA p-Coumaroyl-CoA Intermediate_1 4-Hydroxy-3-oxo-3- phenylpropanoyl-CoA p_Coumaroyl_CoA->Intermediate_1 Hydration, Oxidation Intermediate_2 4-Hydroxybenzoyl-CoA Intermediate_1->Intermediate_2 3-Ketoacyl-CoA thiolase Intermediate_3 3,4-Dihydroxybenzoyl-CoA Intermediate_2->Intermediate_3 Hydroxylase Intermediate_4 4-Hydroxy-3-methoxybenzoyl-CoA Intermediate_3->Intermediate_4 OMT Acetophenone_Core 4-Hydroxy-3-methoxyacetophenone (Apocynin) Intermediate_4->Acetophenone_Core Putative Steps

Figure 2: Putative Pathway for Acetophenone Core Formation.
Stage 3: Side Chain Elongation and Modification

This stage is the most speculative and requires significant experimental investigation.

  • Condensation: The acetophenone core likely undergoes a condensation reaction with an activated C2 unit, such as acetyl-CoA, to form a β-keto intermediate. This could be catalyzed by a synthase enzyme.

  • Reduction and Dehydration: A series of reductions, potentially catalyzed by NADPH-dependent reductases, and dehydrations would be necessary to form the unsaturated and hydroxylated side chain of this compound.

Quantitative Data from Related Pathways

Specific quantitative data for the biosynthesis of this compound is not available. However, data from key enzymes in the general phenylpropanoid pathway provide a baseline for expected enzyme activities.

EnzymePlant SourceSubstrateKm (µM)Vmax (units)Reference
PAL Petroselinum crispumL-Phenylalanine321.5 nkat/mg[1]
C4H Helianthus tuberosustrans-Cinnamic acid1.30.05 nkat/mg[11]
4CL Arabidopsis thaliana (At4CL1)4-Coumaric acid181.2 µkat/mg[12]
4CL Arabidopsis thaliana (At4CL2)4-Coumaric acid131.5 µkat/mg[12]
OMT Medicago sativa (COMT)Caffeic acid50-100-[18]

Experimental Protocols for Key Enzyme Assays

The following are detailed, representative protocols for assaying the activity of key enzyme classes involved in the putative biosynthesis of this compound. These methods can be adapted to identify and characterize the specific enzymes from a plant source of interest.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: This assay measures the formation of cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.

Materials:

  • Borate buffer (100 mM, pH 8.8)

  • L-Phenylalanine solution (50 mM in borate buffer)

  • Plant protein extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of L-phenylalanine solution.

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the plant protein extract.

  • Immediately measure the absorbance at 290 nm and continue to record it at 1-minute intervals for 10-15 minutes.

  • The rate of change in absorbance is used to calculate enzyme activity, using the molar extinction coefficient of cinnamic acid (ε = 9630 M-1cm-1).

  • A control reaction without L-phenylalanine should be run to account for any background absorbance changes.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

Principle: This assay typically requires a microsomal preparation of the enzyme and measures the conversion of radiolabeled [14C]-cinnamic acid to [14C]-p-coumaric acid.

Materials:

  • Phosphate buffer (50 mM, pH 7.5)

  • NADPH solution (20 mM)

  • [14C]-Cinnamic acid (specific activity ~50 mCi/mmol)

  • Microsomal protein preparation

  • Ethyl acetate

  • TLC plates (silica gel) and developing solvent (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v)

  • Scintillation counter and scintillation cocktail

Procedure:

  • In a microfuge tube, combine 50 µL of phosphate buffer, 10 µL of NADPH solution, and the microsomal protein preparation (20-50 µg).

  • Start the reaction by adding 5 µL of [14C]-cinnamic acid (final concentration ~10 µM).

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 6 M HCl.

  • Extract the products by adding 200 µL of ethyl acetate and vortexing. Centrifuge to separate the phases.

  • Spot the ethyl acetate (upper) phase onto a TLC plate.

  • Develop the TLC plate and visualize the radioactive spots using a phosphorimager or by scraping the silica and performing scintillation counting.

  • Quantify the amount of p-coumaric acid formed by comparing with a standard.

4-Coumarate-CoA Ligase (4CL) Activity Assay

Principle: This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid by monitoring the increase in absorbance at 333 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • ATP solution (50 mM)

  • MgCl2 solution (100 mM)

  • Coenzyme A (CoA) solution (5 mM)

  • p-Coumaric acid solution (5 mM in 50% ethanol)

  • Plant protein extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 700 µL of Tris-HCl buffer, 50 µL of ATP solution, 50 µL of MgCl2 solution, and 50 µL of CoA solution.

  • Add 50 µL of the plant protein extract.

  • Equilibrate the mixture at 30°C for 3 minutes.

  • Initiate the reaction by adding 100 µL of the p-coumaric acid solution.

  • Monitor the increase in absorbance at 333 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1cm-1).

Experimental Workflow for Pathway Elucidation

The following diagram outlines a general workflow for the experimental validation of the putative this compound biosynthesis pathway.

Experimental_Workflow cluster_0 In Silico & In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Pathway Validation A Hypothesize Pathway based on Chemical Structure B Identify Candidate Genes (e.g., PAL, C4H, 4CL, OMTs, Thiolases) via Homology Searching A->B C Clone and Express Candidate Genes B->C D In Vitro Enzyme Assays with Putative Substrates C->D I Integrate In Vitro and In Vivo Data D->I E Metabolite Profiling of Plant Tissues F Isotope Labeling Studies (e.g., with ¹³C-Phenylalanine) E->F G Gene Silencing (RNAi) or Knockout (CRISPR) of Candidate Genes F->G H Analyze Metabolite Changes in Transgenic Plants G->H H->I J Reconstitute the Pathway in a Heterologous Host (e.g., Yeast, E. coli) I->J

Figure 3: General Experimental Workflow for Biosynthesis Pathway Elucidation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit putative, overview of the biosynthesis of this compound in plants. The proposed pathway, grounded in established metabolic principles, offers a solid foundation for future research. The immediate next steps should focus on the identification and characterization of the enzymes involved in the later stages of the pathway, particularly the formation of the acetophenone core and the subsequent side-chain modifications. The experimental protocols and workflow outlined herein provide a clear roadmap for these investigations. Successful elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and related valuable compounds.

References

Apocynol A: A Technical Overview of a Promising Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A is a natural product that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive summary of the currently available information on this compound, including its chemical identifiers and an overview of its biological context. Due to the limited specific data on this compound, this document also references the closely related and more extensively studied compound, apocynin, to provide a broader understanding of its potential mechanisms of action, with the explicit clarification that these may not be directly transferable.

Chemical Identity of this compound

A clear identification of a compound is the foundation of all scientific research. The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
CAS Number 358721-33-2
PubChem CID 11053300
IUPAC Name (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.30 g/mol
InChI InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1
InChIKey NSPUEQDFCJBNBF-DMKSKQPMSA-N
Canonical SMILES C--INVALID-LINK--O

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, its presence in medicinal plants, such as Picrorhiza kurroa, suggests potential therapeutic properties.[1][2] Extracts of Picrorhiza kurroa have been traditionally used in Ayurvedic medicine and have been investigated for various pharmacological activities, including anti-inflammatory and hepatoprotective effects.[2]

Given the structural similarity to apocynin, a well-known inhibitor of NADPH oxidase, it is hypothesized that this compound may exhibit similar anti-inflammatory and antioxidant properties. Apocynin has been shown to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory signaling pathways.[3]

A study on a combination product named APPA (Apocynin and Paeonol) demonstrated anti-inflammatory effects in human articular chondrocytes, where it attenuated the expression of pro-inflammatory cytokines and matrix metalloproteinases.[4] The half-maximal inhibitory concentration (IC50) for the APPA combination on cell viability was determined to be 17.37 µg/mL at 24 hours.[4] However, the specific contribution of this compound to this activity is not delineated.

Experimental Protocols

For the characterization of this compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm its structure and purity.[8][9][10][11]

Potential Signaling Pathways

Due to the scarcity of specific studies on this compound's mechanism of action, the signaling pathways of the related compound apocynin are presented here as a potential, yet unconfirmed, model. Apocynin is known to exert its anti-inflammatory effects by inhibiting the NADPH oxidase complex, which leads to a reduction in ROS production. This, in turn, can modulate downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]

NF-κB Signaling Pathway: In an inflammatory state, signaling molecules like TNF-α activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Apocynin is thought to inhibit this pathway by reducing the ROS that can act as secondary messengers in NF-κB activation.

MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation. Apocynin may attenuate the phosphorylation of key kinases in these pathways, thereby reducing the activation of transcription factors like AP-1 and subsequent pro-inflammatory gene expression.

Below are visual representations of these potential signaling pathways and a hypothetical experimental workflow.

G Hypothetical Experimental Workflow for Screening Anti-inflammatory Compounds A Compound Library (e.g., this compound) B Cell-based Assay (e.g., LPS-stimulated Macrophages) A->B C Measure Inflammatory Markers (e.g., NO, PGE2, Cytokines) B->C D Determine IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) E->F G In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) E->G I Preclinical Development F->I H Evaluate Efficacy and Toxicity G->H H->I

A potential workflow for evaluating anti-inflammatory compounds.

NFkB_Pathway Potential Inhibition of NF-κB Pathway by this compound Analogs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ApocynolA This compound (Hypothesized) ROS ROS ApocynolA->ROS Inhibits Generation ROS->IKK Activates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Potential mechanism of NF-κB pathway modulation.

MAPK_Pathway Potential Inhibition of MAPK Pathway by this compound Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation ApocynolA This compound (Hypothesized) ApocynolA->MAPKKK Inhibits DNA DNA AP1_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Potential mechanism of MAPK pathway modulation.

Conclusion

This compound is a natural product with potential for biological activity, likely in the realm of anti-inflammatory and antioxidant effects. However, there is a significant gap in the scientific literature regarding specific quantitative data, detailed experimental protocols, and defined mechanisms of action directly attributed to this compound. Future research should focus on the isolation and characterization of pure this compound, followed by systematic in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential. The information available on the related compound, apocynin, provides a valuable starting point for hypothesis-driven research into the bioactivities of this compound.

References

Commercial availability and suppliers of Apocynol A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical specifications of Apocynol A. This document also details experimental protocols and explores the compound's role in key signaling pathways.

Commercial Availability and Suppliers

This compound is available from a select number of chemical suppliers specializing in research compounds. Purity levels are typically high, often exceeding 98%. The compound is generally supplied in small quantities, ranging from milligrams to grams, reflecting its primary use in laboratory research. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.

Below is a summary of known suppliers and their product specifications. Please note that availability and product details are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesStorage Conditions
ChemFarm-≥98%5 mg0°C (short term), -20°C (long term), desiccated[1]
BioCrickBCN4642>98%Not SpecifiedSealed, cool, and dry; Stock solution < -20°C[2]
BOC SciencesNot Specified≥98%Not SpecifiedNot Specified[3]
TCI AmericaNot Specified>98.0% (GC)Not SpecifiedNot Specified[3]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not as widely published as for its related compound, apocynin, its primary application lies in its role as an inhibitor of NADPH oxidase. Researchers can adapt existing protocols for NADPH oxidase inhibition assays to study the effects of this compound.

NADPH Oxidase Activity Assay (Cytochrome c Reduction Method)

This protocol is adapted from a method used to assess the inhibitory effect of apocynin-derived oligophenols on NADPH oxidase in vascular endothelial cells.[4]

Objective: To determine the inhibitory effect of this compound on NADPH oxidase activity by measuring the superoxide-dependent reduction of cytochrome c.

Materials:

  • Vascular endothelial cells (VECs) or other suitable cell line

  • DMEM without phenol red

  • Low-density lipoprotein (LDL)

  • Cytochrome c

  • This compound

  • 96-well flat-bottom culture plates

  • CO2 incubator (37°C)

  • Plate reader capable of measuring absorbance at 550 nm

Methodology:

  • Resuspend cells in DMEM without phenol red.

  • Seed the cells in a 96-well plate at a density of 10^5 cells/mL and incubate for 10 minutes at 37°C in a humidified CO2 incubator.

  • To induce NADPH oxidase activation, add LDL to a final concentration of 100 µg/mL.

  • Immediately add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Add cytochrome c to each well.

  • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Measure the absorbance at 550 nm using a plate reader. The reduction of cytochrome c is indicated by an increase in absorbance.

  • Calculate the percent inhibition of NADPH oxidase activity for each concentration of this compound relative to the vehicle control.

Signaling Pathways

The primary mechanism of action for apocynin and its derivatives, including this compound, is the inhibition of NADPH oxidase. This enzyme complex is a key source of reactive oxygen species (ROS) in various cell types. ROS play a crucial role as signaling molecules in a multitude of physiological and pathological processes, including inflammation.

The anti-inflammatory effects of NADPH oxidase inhibitors are often attributed to their ability to modulate downstream signaling pathways that are sensitive to the cellular redox state.

Inhibition of Inflammatory Signaling Pathways

Apocynin has been shown to suppress inflammatory responses by inhibiting the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5] While direct evidence for this compound is less abundant, its structural similarity to apocynin suggests a comparable mechanism of action.

Logical Flow of this compound's Anti-Inflammatory Action:

G cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response Inflammatory_Stimulus e.g., LPS, TNF-α NADPH_Oxidase NADPH Oxidase Inflammatory_Stimulus->NADPH_Oxidase Activates Apocynol_A This compound Apocynol_A->NADPH_Oxidase Inhibits ROS_Production ROS Production NADPH_Oxidase->ROS_Production Leads to MAPK_Pathway MAPK Pathway (p38, JNK, ERK) ROS_Production->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway ROS_Production->NFkB_Pathway Activates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: this compound inhibits NADPH oxidase, reducing ROS production and subsequent inflammatory signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound on a specific cellular response, such as inflammation.

G cluster_assays Endpoint Assays Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Start->Cell_Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Assay Perform Assay Stimulation->Assay Cytokine_Measurement Cytokine Measurement (ELISA, qPCR) Assay->Cytokine_Measurement Western_Blot Western Blot (Signaling Protein Phosphorylation) Assay->Western_Blot ROS_Detection ROS Detection (e.g., DCFDA) Assay->ROS_Detection Data_Analysis Data Analysis Conclusion Conclusion Data_Analysis->Conclusion Cytokine_Measurement->Data_Analysis Western_Blot->Data_Analysis ROS_Detection->Data_Analysis

Caption: A general experimental workflow for studying the anti-inflammatory effects of this compound in vitro.

References

Methodological & Application

Proposed Total Synthesis of Apocynol A: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Apocynol A, a natural product with potential pharmacological activities, presents a challenging synthetic target due to its densely functionalized and stereochemically rich cyclohexenone core. To date, a total synthesis of this compound has not been reported in the scientific literature. This application note outlines a novel, proposed retrosynthetic analysis and a plausible forward synthesis for this complex molecule. The proposed strategy relies on a convergent approach, assembling the core structure through key transformations including a Robinson annulation for the formation of the cyclohexenone ring, stereoselective alkylation to introduce the side chains, and diastereoselective reduction to establish the final stereocenters. Detailed hypothetical protocols for the key synthetic steps are provided to guide future research endeavors aimed at the first total synthesis of this compound.

Introduction

This compound, with the chemical structure (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one, is a natural product of interest due to its structural complexity and potential for biological activity. The molecule features a substituted cyclohexenone scaffold with three contiguous stereocenters, a hydroxymethyl group, and a hydroxybutenyl side chain. The total synthesis of such a molecule is a significant challenge that requires careful strategic planning to control the stereochemistry and achieve a good overall yield. This document presents a theoretical framework for the total synthesis of this compound, providing a roadmap for researchers in the field of natural product synthesis and medicinal chemistry.

Retrosynthetic Analysis

Our proposed retrosynthesis of this compound (1) commences with the disconnection of the two side chains, suggesting a stepwise or simultaneous introduction of the hydroxymethyl and the hydroxybutenyl moieties onto a cyclohexenone precursor. A key strategic bond disconnection is between C4 and the butenyl side chain, which could be formed via a stereoselective conjugate addition or an aldol-type reaction. The hydroxymethyl group at C3 could be introduced via an electrophilic hydroxymethylation of an enolate. This leads back to a simpler 5,5-dimethylcyclohex-2-en-1-one (2) derivative. This core structure can be envisioned to arise from a Robinson annulation reaction between a suitable diketone and methyl vinyl ketone.

Retrosynthesis ApocynolA This compound (1) Intermediate1 Stereoselective Functionalization ApocynolA->Intermediate1 C-C bond formation Stereocenter control CyclohexenoneCore Substituted Cyclohexenone (2) Intermediate1->CyclohexenoneCore Side chain introduction RobinsonAnnulation Robinson Annulation CyclohexenoneCore->RobinsonAnnulation Ring formation StartingMaterials Simpler Precursors RobinsonAnnulation->StartingMaterials

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process that aims to construct the target molecule with high stereocontrol. The key phases of the synthesis are:

  • Formation of the Cyclohexenone Core: Synthesis of the 5,5-dimethylcyclohex-2-en-1-one scaffold using the Robinson annulation.

  • Introduction of the Hydroxymethyl Group: Stereoselective installation of the hydroxymethyl group at the C3 position.

  • Installation of the Butenyl Side Chain: Diastereoselective addition of the hydroxybutenyl side chain at the C4 position.

  • Final Functional Group Manipulations: Protection and deprotection steps as necessary to complete the synthesis.

Forward_Synthesis Start Starting Materials Robinson Robinson Annulation Start->Robinson Hydroxymethylation Stereoselective Hydroxymethylation Robinson->Hydroxymethylation SideChainAddition Diastereoselective Side Chain Addition Hydroxymethylation->SideChainAddition FinalSteps Final Modifications SideChainAddition->FinalSteps ApocynolA This compound FinalSteps->ApocynolA

Caption: Proposed forward synthesis workflow for this compound.

Hypothetical Experimental Protocols

Note: The following protocols are hypothetical and based on established chemical transformations. They will require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5,5-dimethylcyclohex-2-en-1-one (Robinson Annulation)

This procedure is adapted from the general protocol for the Robinson annulation, a classic method for the formation of six-membered rings in organic synthesis.[1][2][3][4][5]

Reagent MW Amount Mmol Equivalents
3-Methyl-2,4-pentanedione114.1411.4 g1001.0
Methyl vinyl ketone70.097.7 g1101.1
Sodium ethoxide68.050.68 g100.1
Ethanol46.07200 mL--

Procedure:

  • To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol in a round-bottom flask is added sodium ethoxide (0.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl vinyl ketone (1.1 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5,5-dimethylcyclohex-2-en-1-one.

Step 2: Stereoselective Hydroxymethylation

This hypothetical step would involve the formation of a specific enolate followed by reaction with formaldehyde. The stereoselectivity could be directed by a chiral auxiliary or a chiral catalyst.

Reagent MW Amount Mmol Equivalents
5,5-dimethylcyclohex-2-en-1-one124.181.24 g101.0
Chiral Base (e.g., LDA with a chiral ligand)--111.1
Formaldehyde (as paraformaldehyde)30.030.33 g111.1
Tetrahydrofuran (THF), anhydrous72.1150 mL--

Procedure:

  • A solution of the chiral base (1.1 eq) in anhydrous THF is prepared at -78 °C.

  • A solution of 5,5-dimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous THF is added dropwise to the chiral base solution.

  • The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Paraformaldehyde (1.1 eq) is added in one portion.

  • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The product is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomers are separated by chiral chromatography to yield the desired 3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one.

Step 3: Diastereoselective Addition of the Butenyl Side Chain

This step would likely involve a conjugate addition of an organocuprate derived from a chiral butenol precursor to the enone.

Reagent MW Amount Mmol Equivalents
3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one154.211.54 g101.0
(R)-3-hydroxy-1-butenyllithium cuprate--121.2
Tetrahydrofuran (THF), anhydrous72.1150 mL--

Procedure:

  • To a solution of the chiral organocuprate reagent (1.2 eq) in anhydrous THF at -78 °C is added a solution of the 3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one (1.0 eq) in THF.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and stirred until the aqueous layer turns deep blue.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired diastereomer of this compound.

Conclusion

The proposed total synthesis of this compound provides a strategic and plausible route to a complex natural product for which no synthesis has yet been reported. The key challenges lie in the stereocontrolled introduction of the hydroxymethyl and hydroxybutenyl side chains. The successful execution of this proposed synthesis would represent a significant achievement in the field of organic synthesis and would provide access to this compound and its analogs for further biological evaluation. The hypothetical protocols provided herein are intended to serve as a foundation for future experimental work.

References

Analytical Methods for the Quantification of Apocynol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A, a catechol-type metabolite of apocynin, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific quantitative performance data for this compound is limited in publicly available literature, the following protocols are based on established methods for the closely related and extensively studied parent compound, apocynin, and other phenolic compounds.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative data for analytical methods applicable to the analysis of this compound. Data for the structural analog apocynin is provided where specific data for this compound is unavailable and is noted accordingly.

Table 1: HPLC-UV Method Parameters for Apocynin Quantification

ParameterTypical Value
Linearity Range0.16–30 µg/mL[1]
Correlation Coefficient (r²)>0.999[1]
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)0.16 µg/mL (as lower end of linearity)
AccuracyNot Reported
Precision (%RSD)Not Reported
Wavelength276 nm[1]

Note: Data presented is for apocynin, a close structural analog of this compound.

Table 2: UPLC-MS/MS Method Parameters for Polyphenol Quantification

ParameterTypical Value
Linearity Range2.73 to 660.40 ng/mL
Correlation Coefficient (r²)>0.9990
Limit of Detection (LOD)0.002–0.630 ng/mL
Limit of Quantification (LOQ)0.005–2.930 ng/mL
Accuracy (% Recovery)97.35% to 102.02%
Precision (%RSD)<3.71%

Note: This data represents a validated method for ten different polyphenols and provides a general expectation of performance for a similar method for this compound.

Table 3: GC-MS Method Parameters for General Analyte Quantification

ParameterTypical Value
Linearity RangeAnalyte Dependent (e.g., 1-100 ng/mL)
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD)Analyte Dependent (e.g., <1 ng/mL)
Limit of Quantification (LOQ)Analyte Dependent (e.g., 1-5 ng/mL)
Accuracy (% Recovery)80-120%
Precision (%RSD)<15%

Note: These are general performance characteristics for GC-MS methods and would require specific validation for this compound.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for apocynin and is suitable for the quantification of this compound in simple matrices like bulk drug substance or simple formulations.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

b. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

c. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 280 nm (scan for optimal wavelength)

d. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

e. Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standards Inject Inject into HPLC Prep_Standard->Inject Prep_Sample Prepare Sample Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

b. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Data acquisition and processing software

c. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: ESI positive or negative (to be optimized)

  • MRM Transitions: Specific precursor-product ion transitions for this compound and the IS must be determined by direct infusion.

d. Sample Preparation (Protein Precipitation and SPE)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the IS. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (for cleaner samples):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

e. Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with IS Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Inject Inject into LC-MS/MS SPE->Inject Separate UPLC Separation Inject->Separate Ionize ESI Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. IS Integrate->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, likely requiring derivatization to increase its volatility and thermal stability.

a. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Extraction solvent (e.g., ethyl acetate)

b. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition and processing software

c. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

d. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of this compound from the sample matrix into an organic solvent like ethyl acetate.

  • Derivatization:

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add the derivatizing agent and anhydrous solvent.

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

    • The sample is then ready for injection.

e. Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extract this compound Derivatize Derivatize Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Derivatized this compound Detect->Quantify Calibrate->Quantify

Caption: GC-MS workflow including derivatization.

Signaling Pathways Involving this compound's Mechanism of Action

This compound, as a metabolite of apocynin, is expected to share its primary mechanism of action as an inhibitor of NADPH oxidase. This enzyme is a key source of reactive oxygen species (ROS), which are implicated in various signaling pathways related to inflammation and cellular stress.

1. Inhibition of NADPH Oxidase and Reduction of Oxidative Stress

NADPH_Oxidase_Inhibition ApocynolA This compound NADPH_Oxidase NADPH Oxidase ApocynolA->NADPH_Oxidase Inhibits ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: this compound inhibits NADPH oxidase, reducing ROS.

2. Downstream Anti-inflammatory Signaling

By inhibiting NADPH oxidase and reducing ROS, this compound can modulate several downstream signaling pathways involved in the inflammatory response.

Anti_Inflammatory_Pathway cluster_pathways Key Signaling Pathways ApocynolA This compound NADPH_Oxidase NADPH Oxidase ApocynolA->NADPH_Oxidase Inhibits ROS ROS NADPH_Oxidase->ROS MAPK MAPK Pathway ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates Akt_mTOR Akt/mTOR Pathway ROS->Akt_mTOR Activates Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Akt_mTOR->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Conclusion

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Apocynol A in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apocynol A is a naturally derived isoprenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. To facilitate pharmacokinetic studies and clinical development, a sensitive, selective, and reliable analytical method for its quantification in biological matrices is essential. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described method is suitable for supporting preclinical and clinical research, offering high throughput and accurate quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma, ensuring high recovery and minimal matrix effects.

Materials:

  • Human plasma (K2-EDTA)

  • This compound standard

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized to provide excellent sensitivity and selectivity for this compound.

Instrumentation:

  • HPLC system: A standard binary pump system with a degasser and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this compound from endogenous plasma components.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient can be optimized, for example:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Based on the structure of this compound (C₁₃H₂₀O₃, MW: 224.30), the protonated precursor ion [M+H]⁺ is m/z 225.2. Plausible product ions can be predicted from the fragmentation of the butenyl side chain and water losses.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 225.2189.11003015
This compound (Qualifier) 225.2147.11003025
Internal Standard --100--

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics for a validated bioanalytical method for this compound.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1< 15± 15< 15± 15
Low QC 3< 10± 10< 10± 10
Mid QC 100< 10± 10< 10± 10
High QC 800< 10± 10< 10± 10

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Factor
Low QC 385 - 950.95 - 1.05
High QC 80085 - 950.95 - 1.05

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (300 µL Acetonitrile) is_add->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms

Caption: Overview of the sample preparation and analysis workflow.

Potential Signaling Pathway: NF-κB Inhibition

Given the known anti-inflammatory properties of related compounds, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.

nfkb_pathway Potential Mechanism of Action for this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates apocynol This compound apocynol->ikk Inhibits? dna DNA nfkb_nuc->dna Binds to promoter regions cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Upregulates transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

How to use Apocynol A in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

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Apocynol A - Cayman Chemical this compound is a natural product that has been found in P. xuthus and has diverse biological activities. It is an inhibitor of NADPH oxidase 2 (NOX2; IC50 = 3.9 μM in a cell-free assay). This compound inhibits superoxide production induced by phorbol 12-myristate 13-acetate (PMA; Item No. 10008014) in isolated human neutrophils (IC50 = 4 μM). It also inhibits PMA-induced production of reactive oxygen species (ROS) in isolated human neutrophils and monocytes when used at a concentration of 100 μM. This compound (50 μM) inhibits the proliferation of isolated human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin. WARNING This product is not for human or veterinary use. ... this compound is a natural product that has been found in P. xuthus and has diverse biological activities.1 It is an inhibitor of NADPH oxidase 2 (NOX2; IC50 = 3.9 μM in a cell-free assay). This compound inhibits superoxide production induced by phorbol 12-myristate 13-acetate (PMA; Item No. 10008014) in isolated human neutrophils (IC50 = 4 μM). It also inhibits PMA-induced production of reactive oxygen species (ROS) in isolated human neutrophils and monocytes when used at a concentration of 100 μM. This compound (50 μM) inhibits the proliferation of isolated human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin. ... this compound (50 μM) inhibits the proliferation of isolated human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin. WARNING This product is not for human or veterinary use. 2 Application Notes and Protocols for this compound in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring compound with demonstrated biological activities, primarily as an inhibitor of NADPH oxidase (NOX). Its ability to modulate reactive oxygen species (ROS) production makes it a valuable tool for investigating the role of oxidative stress in various cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its effects on cell viability, signaling pathways, and ROS levels.

Mechanism of Action

This compound functions as an inhibitor of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals. Specifically, it has been shown to inhibit NADPH oxidase 2 (NOX2) with an IC50 of 3.9 μM in cell-free assays. By impeding the assembly and activation of the NOX complex, this compound effectively reduces the generation of ROS. This inhibitory action on ROS production forms the basis of its utility in studying oxidative stress-related signaling pathways and pathologies.

Data Presentation

The following tables summarize quantitative data regarding the efficacy of this compound in various cell-based assays.

Table 1: Inhibitory Concentrations of this compound

ParameterCell/SystemInducerIC50 Value
NADPH Oxidase 2 (NOX2) InhibitionCell-free assay-3.9 μM
Superoxide Production InhibitionIsolated human neutrophilsPhorbol 12-myristate 13-acetate (PMA)4 μM

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell TypeInducerConcentrationObserved Effect
ROS Production InhibitionIsolated human neutrophils and monocytesPMA100 μMInhibition of ROS production
Antiproliferative ActivityIsolated human peripheral blood mononuclear cells (PBMCs)Phytohemagglutinin50 μMInhibition of proliferation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Target cells (e.g., HeLa, A549)

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels following treatment with this compound.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • H2DCFDA (or other suitable ROS-sensitive dye)

  • Phosphate-Buffered Saline (PBS)

  • ROS inducer (e.g., PMA, H₂O₂)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black 96-well plate at an appropriate density.

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • ROS Induction (Optional): To study the inhibitory effect of this compound, cells can be co-treated with a known ROS inducer.

  • Dye Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of H2DCFDA working solution (typically 5-10 µM in serum-free medium or PBS) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.[5]

  • Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]

    • Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.

Western Blotting

This protocol is for analyzing changes in protein expression or phosphorylation status in key signaling pathways affected by this compound.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB, anti-p47phox)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Apocynol_A_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol NADPH_Oxidase NADPH Oxidase (NOX2) Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide catalyzes p47phox_mem p47phox p47phox_mem->NADPH_Oxidase assemble p67phox_mem p67phox p67phox_mem->NADPH_Oxidase assemble Apocynol_A This compound p47phox_cyto p47phox Apocynol_A->p47phox_cyto inhibits translocation p47phox_cyto->p47phox_mem translocation p67phox_cyto p67phox p67phox_cyto->p67phox_mem translocation Stimulus Inflammatory Stimulus Stimulus->p47phox_cyto activates O2 O₂ O2->NADPH_Oxidase

Caption: Mechanism of this compound in inhibiting NADPH oxidase.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_ApocynolA Treat with this compound (various concentrations) Incubate_24h->Treat_ApocynolA Incubate_Treatment Incubate for 24/48/72h Treat_ApocynolA->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h for formazan formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

ROS_Detection_Workflow Start Start Seed_Cells Seed cells in black 96-well plate Start->Seed_Cells Treat_ApocynolA Treat with this compound Seed_Cells->Treat_ApocynolA Induce_ROS Induce ROS (optional) Treat_ApocynolA->Induce_ROS Load_Dye Load with H2DCFDA Induce_ROS->Load_Dye Incubate_Dye Incubate 30-60 min Load_Dye->Incubate_Dye Wash_Cells Wash cells with PBS Incubate_Dye->Wash_Cells Read_Fluorescence Read fluorescence (Ex:485/Em:535 nm) Wash_Cells->Read_Fluorescence Analyze Analyze Data Read_Fluorescence->Analyze

Caption: Workflow for the ROS detection assay.

Conclusion

This compound is a versatile research tool for investigating the roles of NADPH oxidase and reactive oxygen species in cellular functions. The provided protocols offer a foundation for designing and executing experiments to explore its effects on cell viability, signaling, and oxidative stress. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Apocynol A: Investigating a Potential NADPH Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). While ROS play a role in cellular signaling and host defense, their overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, the inhibition of NADPH oxidase activity presents a promising therapeutic strategy.

Apocynin, a naturally occurring methoxy-substituted catechol, is a well-documented inhibitor of NADPH oxidase. It is considered a prodrug that, upon enzymatic oxidation by peroxidases, forms active oligomers that interfere with the assembly of the NADPH oxidase complex. This document explores the potential of Apocynol A, a derivative of apocynin, as a NADPH oxidase inhibitor. While direct and extensive research on this compound is limited, the established mechanisms and experimental protocols for apocynin and its derivatives provide a robust framework for its investigation.

These application notes provide a summary of the current understanding of apocynin-related compounds as NADPH oxidase inhibitors, along with detailed protocols to facilitate the study of this compound and other potential inhibitors.

Mechanism of Action of Apocynin and its Derivatives

Apocynin itself displays minimal inhibitory activity on NADPH oxidase in vitro.[1] Its therapeutic effects are attributed to its conversion into active metabolites, primarily the dimeric form, diapocynin, and other oligomers, through the action of peroxidases like myeloperoxidase (MPO).[2][3] The proposed mechanism of action involves the inhibition of the assembly of the multi-subunit NADPH oxidase enzyme complex.[2][3]

Specifically, the active metabolites of apocynin are thought to prevent the translocation of the cytosolic subunits, p47phox and p67phox, to the membrane-bound catalytic subunit, gp91phox (also known as NOX2).[2][3] This assembly is a critical step for the activation of the enzyme and the subsequent production of superoxide. By disrupting this protein-protein interaction, apocynin and its derivatives effectively reduce ROS generation.[1]

Data Presentation: Quantitative Inhibitory Activity of Apocynin and Derivatives

The following table summarizes the available quantitative data on the inhibitory effects of apocynin and its enzymatically activated products on NADPH oxidase activity. It is important to note that the inhibitory concentrations can vary depending on the cell type, the presence of peroxidases, and the specific assay used.

CompoundTarget/AssayCell Type/SystemIC50 ValueReference
ApocyninNADPH oxidase activity (cytochrome c reduction)Endothelial cells> 1 mM[1]
ApocyninNADPH oxidase activity10 µM[4]
Apocynin Oxidation Products (AOP-1)NADPH oxidase activity (cytochrome c reduction)Endothelial cells155 nM[1]
Trimer Hydroxylated Quinone (IIIHyQ)NADPH oxidase activityIn vitro31 nM[1]
Trimer Hydroxylated Quinone (IIIHyQ)p47phox-p22phox interactionELISA1.6 µM[1]

Experimental Protocols

The following protocols are representative methods for evaluating the inhibitory potential of compounds like this compound on NADPH oxidase activity and cellular ROS production.

Protocol 1: In Vitro NADPH Oxidase Inhibition Assay (Cell-Free System)

This protocol assesses the direct inhibitory effect of a compound on the activity of reconstituted NADPH oxidase.

Materials:

  • Purified recombinant NADPH oxidase subunits (gp91phox, p22phox, p47phox, p67phox, Rac1)

  • NADPH

  • Cytochrome c

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the purified NADPH oxidase subunits in the assay buffer.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a vehicle control (solvent only).

  • Add cytochrome c to each well.

  • Initiate the reaction by adding NADPH to all wells.

  • Immediately measure the absorbance at 550 nm at regular intervals for 10-30 minutes to monitor the reduction of cytochrome c.

  • Calculate the rate of cytochrome c reduction. The superoxide dismutase (SOD)-inhibitable portion of this rate represents NADPH oxidase activity.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value from the dose-response curve.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Production Assay

This protocol measures the effect of a test compound on ROS production in a cellular context.

Materials:

  • Cell line of interest (e.g., neutrophils, endothelial cells, or a cell line overexpressing a specific NOX isoform)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA)

  • Stimulant of NADPH oxidase activity (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed the cells in the 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Load the cells with the DCFDA probe by incubating them in a solution of DCFDA in buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess probe.

  • Pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 30-60 minutes). Include a vehicle control.

  • Stimulate the cells with PMA to induce ROS production. Include an unstimulated control.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission for DCF) at different time points.

  • Calculate the percentage of ROS inhibition for each concentration of the test compound compared to the stimulated vehicle control.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis of p47phox Translocation

This protocol assesses the effect of a test compound on the translocation of the p47phox subunit from the cytosol to the membrane, a key step in NADPH oxidase activation.

Materials:

  • Cell line of interest

  • Test compound

  • Stimulant (e.g., PMA)

  • Cell lysis buffer for cytosolic and membrane protein fractionation

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against p47phox

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound or vehicle, followed by stimulation with PMA.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p47phox.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of p47phox in the membrane fraction compared to the cytosolic fraction in treated versus untreated cells.

Visualizations

NADPH_Oxidase_Activation_and_Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol O2 O2 gp91phox gp91phox (NOX2) O2->gp91phox Superoxide O2- gp91phox->Superoxide e- transfer NADP NADP gp91phox->NADP p22phox p22phox p47phox p47phox p47phox->gp91phox Translocation & Assembly p67phox p67phox p67phox->gp91phox Translocation & Assembly p40phox p40phox p40phox->gp91phox Translocation & Assembly Rac Rac Rac->gp91phox Translocation & Assembly Stimulus Stimulus Stimulus->p47phox Phosphorylation Apocynin Apocynin (Prodrug) Peroxidases Peroxidases Apocynin->Peroxidases ActiveMetabolites Active Metabolites (e.g., Diapocynin) Peroxidases->ActiveMetabolites ActiveMetabolites->p47phox Inhibits Assembly ActiveMetabolites->p67phox Inhibits Assembly ActiveMetabolites->p40phox Inhibits Assembly ActiveMetabolites->Rac Inhibits Assembly NADPH NADPH NADPH->gp91phox

Caption: NADPH Oxidase activation and proposed inhibition by apocynin metabolites.

Experimental_Workflow start Start: Test Compound (e.g., this compound) in_vitro In Vitro Assay (Cell-Free NADPH Oxidase) start->in_vitro cellular_ros Cellular ROS Assay (e.g., DCFDA) start->cellular_ros data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis translocation Mechanism of Action (p47phox Translocation Assay) cellular_ros->translocation cellular_ros->data_analysis translocation->data_analysis conclusion Conclusion on Inhibitory Potential data_analysis->conclusion

Caption: General experimental workflow for screening NADPH oxidase inhibitors.

References

Apocynol A: Application Notes and Protocols for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A, a naturally occurring methoxy-substituted catechol, has garnered significant attention in anti-inflammatory research. Primarily known as an inhibitor of NADPH oxidase (NOX), this compound effectively reduces the production of reactive oxygen species (ROS), key mediators in the inflammatory cascade. Its therapeutic potential has been explored in a variety of cellular and animal models of inflammation. These application notes provide a comprehensive overview of the use of this compound in anti-inflammatory research, including its mechanism of action, detailed experimental protocols, and a summary of its effects in various models.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of NADPH oxidase and subsequent downstream signaling pathways.

  • NADPH Oxidase Inhibition: this compound is believed to inhibit the assembly of the NADPH oxidase enzyme complex, which is responsible for the production of superoxide radicals. This action reduces oxidative stress, a critical component of the inflammatory response.

  • NF-κB Pathway Inhibition: By reducing ROS levels, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

  • MAPK Pathway Modulation: this compound has been demonstrated to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[1] These kinases are key regulators of cellular responses to inflammatory stimuli, and their inhibition by this compound contributes to the downregulation of pro-inflammatory mediator production.[1]

Signaling Pathways and Experimental Workflow Diagrams

cluster_0 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates ROS ROS NADPH_Oxidase->ROS Produces ROS->MAPK Activates ROS->IKK Activates Apocynol_A This compound Apocynol_A->NADPH_Oxidase Inhibits NFκB NF-κB (p65/p50) MAPK->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound inhibits inflammation by targeting NADPH oxidase.

cluster_1 In Vitro Anti-inflammatory Assay Workflow Cell_Culture RAW 264.7 Macrophage Culture Pretreatment Pre-treat with This compound (various concentrations) Cell_Culture->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Western_Blot Protein Analysis (Western Blot for NF-κB, MAPK pathways) Cell_Lysis->Western_Blot

Caption: Workflow for in vitro evaluation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various anti-inflammatory research models.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound ConcentrationEffectReference
ROS InhibitionHuman Blood CellsZymosanIC50: 8.6 ± 0.5 µg/mLInhibition of reactive oxygen species production.[2]
Nitric Oxide (NO) ProductionRAW 264.7LPSConcentration-dependentInhibition of NO secretion.[3][3]
TNF-α SecretionRAW 264.7LPSConcentration-dependentSuppression of TNF-α secretion.[3][3]
PGE2 SecretionRAW 264.7LPSConcentration-dependentInhibition of PGE2 secretion.[3][3]
iNOS ExpressionRAW 264.7LPSConcentration-dependentInhibition of inducible nitric oxide synthase expression.[3][3]
COX-2 ExpressionRAW 264.7LPSConcentration-dependentInhibition of cyclooxygenase-2 expression.[3][3]
MAPK PhosphorylationRAW 264.7LPSConcentration-dependentAttenuation of JNK, ERK, and p38 activation.[1][1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelSpeciesThis compound DosageAdministration RouteEffectReference
Collagen-Induced ArthritisRat0.3 µg/mL in drinking waterOralAlmost complete suppression of arthritis.[4]
MPTP-induced Parkinson's DiseaseMarmoset100 mg/kg, TIDOralImproved motor function and limited body weight loss.[4]
Carrageenan-Induced Paw EdemaRatNot specifiedNot specifiedReduction in paw edema.[5][6]

Experimental Protocols

In Vitro Models

1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should also be included. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for 24 hours.[7]

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[8]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

2. Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the procedure for analyzing the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells treated as described in the NO inhibition protocol.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the levels of protein expression and phosphorylation, normalized to a loading control like β-actin.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This model is a classic method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (or other suitable strain).

  • This compound solution for administration (e.g., dissolved in saline or another appropriate vehicle).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Pletysmometer or digital calipers.

  • Indomethacin or another standard anti-inflammatory drug as a positive control.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (at various doses) or the vehicle to the respective groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection). The positive control group receives the standard drug.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]

Conclusion

This compound demonstrates significant anti-inflammatory properties in a range of preclinical models. Its mechanism of action, centered on the inhibition of NADPH oxidase and subsequent modulation of the NF-κB and MAPK signaling pathways, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The protocols and data presented here provide a valuable resource for researchers interested in exploring the potential of this compound in their own studies.

References

Developing Apocynin as a Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynin, a naturally occurring methoxy-substituted catechol, has garnered significant interest as a potential therapeutic agent due to its well-documented anti-inflammatory and antioxidant properties. Primarily known as an inhibitor of NADPH oxidase (NOX), apocynin mitigates oxidative stress, a key pathological factor in a range of diseases. Preclinical studies have demonstrated its therapeutic potential in conditions such as acute kidney injury, neurodegenerative diseases, and cardiovascular disorders.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in the preclinical development of apocynin.

Mechanism of Action

Apocynin functions as a prodrug, requiring activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric form, diapocynin. Diapocynin inhibits the assembly of the NADPH oxidase complex by preventing the translocation of cytosolic subunits (e.g., p47phox and p67phox) to the membrane-bound components (e.g., gp91phox).[3][4] This inhibition leads to a reduction in the production of superoxide radicals and downstream reactive oxygen species (ROS). By attenuating oxidative stress, apocynin modulates several key signaling pathways implicated in inflammation and cell survival, including NF-κB, Akt/GSK-3β, and MAPK/ERK pathways.[2][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for apocynin from preclinical studies.

Table 1: In Vitro Efficacy of Apocynin

ParameterValueCell Type/SystemReference
IC50 (NADPH Oxidase Inhibition)10 µMActivated human neutrophils[1][3]

Table 2: In Vivo Efficacy of Apocynin in Acute Kidney Injury (Ischemia-Reperfusion Model)

Animal ModelApocynin DosageAdministration RouteKey FindingsReference
Rat20 mg/kgIntraperitoneal (i.p.)Significantly decreased serum creatinine and urea; reduced lipid peroxidation.[7]
Rat50 mg/kgIntraperitoneal (i.p.)Improved renal morphology and function; decreased caspase-3 positive cells.[7]
Mouse2.5 mg/kgIntraperitoneal (i.p.)Improved neurological function and reduced infarct volume in a stroke model.[1]
Mouse5 mg/kgIntraperitoneal (i.p.)Reduced lung injury and inflammation in a pleurisy model.

Table 3: Toxicological Data for Apocynin

ParameterValueAnimal ModelAdministration RouteReference
LD509 g/kgMouseOral[1]

Signaling Pathways Modulated by Apocynin

The therapeutic effects of apocynin are mediated through its influence on critical signaling pathways.

Apocynin's mechanism of NADPH oxidase inhibition.

apocynin_downstream cluster_nfkb NF-κB Pathway cluster_akt Akt/GSK-3β Pathway cluster_mapk MAPK/ERK Pathway ROS Reduced ROS IκB IκB Degradation ROS->IκB Inhibits Akt p-Akt ROS->Akt Modulates MAPK p38/ERK Phosphorylation ROS->MAPK Inhibits NFkB NF-κB Activation IκB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Promotes Apoptosis (Inhibited) Apoptosis_Inflammation Apoptosis & Inflammation MAPK->Apoptosis_Inflammation

Downstream signaling pathways modulated by apocynin.

Experimental Protocols

In Vitro Assays

1. NADPH Oxidase Activity Assay (Chemiluminescence)

This protocol is for measuring NADPH oxidase activity in isolated neutrophils or other relevant cell types.

  • Materials:

    • Ficoll-Paque for neutrophil isolation

    • Hanks' Balanced Salt Solution (HBSS)

    • Luminol or Lucigenin (chemiluminescence probe)

    • Phorbol 12-myristate 13-acetate (PMA) or other stimulant

    • Apocynin stock solution (in DMSO)

    • 96-well white opaque plates

    • Luminometer

  • Procedure:

    • Isolate neutrophils from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

    • In a 96-well white plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of apocynin at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of luminol (e.g., 100 µM) or lucigenin (e.g., 5 µM) to each well.

    • Stimulate the cells by adding 50 µL of PMA (e.g., 100 nM).

    • Immediately measure chemiluminescence using a luminometer at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

    • Calculate the inhibition of NADPH oxidase activity by comparing the total or peak chemiluminescence in apocynin-treated wells to the vehicle control.

2. Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of apocynin on a chosen cell line.

  • Materials:

    • Cell line of interest (e.g., renal tubular epithelial cells)

    • Complete cell culture medium

    • Apocynin stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of apocynin or vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Model

1. Murine Model of Renal Ischemia-Reperfusion Injury

This protocol describes the induction of acute kidney injury in mice to evaluate the protective effects of apocynin. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Male C57BL/6 or BALB/c mice (8-12 weeks old)

    • Anesthetic (e.g., isoflurane or ketamine/xylazine)

    • Surgical instruments

    • Non-traumatic microvascular clamps

    • Suture materials

    • Apocynin solution for injection (e.g., dissolved in saline with a small amount of DMSO)

    • Heating pad to maintain body temperature

  • Procedure:

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature at 37°C.

    • Make a midline laparotomy or flank incisions to expose the renal pedicles.

    • Administer apocynin (e.g., 20-50 mg/kg) or vehicle control via intraperitoneal injection 30 minutes before ischemia.

    • Occlude both renal pedicles with non-traumatic microvascular clamps for a predetermined period (e.g., 22-30 minutes) to induce ischemia.

    • Remove the clamps to allow reperfusion.

    • Suture the abdominal wall and skin.

    • Provide post-operative care, including analgesics and hydration.

    • At a specified time point post-reperfusion (e.g., 24 or 48 hours), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.

    • Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E staining for tubular necrosis) and biochemical assays (e.g., measurement of oxidative stress markers).

Preclinical Development Workflow

The following diagram outlines a general workflow for the preclinical evaluation of apocynin.

preclinical_workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro NOX_Assay NADPH Oxidase Activity Assay In_Vitro->NOX_Assay Viability_Assay Cell Viability (MTT Assay) In_Vitro->Viability_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling_Assay In_Vivo In Vivo Studies NOX_Assay->In_Vivo Viability_Assay->In_Vivo Signaling_Assay->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy_Model Disease Model Efficacy (e.g., Renal IRI) In_Vivo->Efficacy_Model Tox_Studies Toxicology Studies (LD50, etc.) In_Vivo->Tox_Studies Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Efficacy_Model->Data_Analysis Tox_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

References

Apocynol A: Application Notes and Protocols for Studying Reactive Oxygen Species Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A, often referred to as apocynin, is a naturally occurring methoxy-substituted catechol isolated from the roots of Picrorhiza kurroa. It is widely recognized as a selective inhibitor of NADPH oxidase (NOX), a primary enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic and various non-phagocytic cells. This property makes this compound an invaluable tool for investigating the role of ROS in a multitude of physiological and pathological signaling pathways. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying ROS signaling.

Mechanism of Action

This compound functions as an inhibitor of the multi-subunit NADPH oxidase enzyme complex. Its primary mechanism involves preventing the translocation of the cytosolic subunit, p47phox, to the cell membrane.[1][2] This translocation is a critical step in the assembly and activation of the NADPH oxidase complex. By inhibiting this assembly, this compound effectively reduces the production of superoxide (O₂⁻), a precursor to other reactive oxygen species. It is important to note that this compound is considered a prodrug that requires activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric form, diapocynin.

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell Type/SystemReference
IC50 (NADPH oxidase activity)10 µMActivated human neutrophils
IC50 (p47phox-p22phox interaction)1.60 µM (for active trimer)In vitro ELISA assay
IC50 (Cell Viability)40 µM/mLHuman lung cancer A549 cells

Table 2: Effects of this compound on ROS Production and Inflammatory Cytokines

Experimental ModelTreatmentEffectQuantitative ChangeReference
Spinal Cord Injury (rat)This compound↓ TNF-α protein expressionP=0.013 vs. SCI group[3]
Spinal Cord Injury (rat)This compound↓ IL-1β protein expressionP=0.019 vs. SCI group[3]
Spinal Cord Injury (rat)This compound↓ IL-6 protein expressionP=0.026 vs. SCI group[3]
LPS-stimulated RAW 264.7 cellsThis compound↓ TNF-α productionDose-dependent decrease[4]
LPS-stimulated RAW 264.7 cellsThis compound↓ IL-6 productionDose-dependent decrease[4]
Heart Ischemia/Reperfusion (rat)This compound↓ TNF-α, IL-1β, IL-6 levelsp < 0.05 vs. control[5]
Methamphetamine-induced neurotoxicity (mice)This compound (50 mg/kg)↓ Cytosolic ROS formationP < 0.05[6]
Methamphetamine-induced neurotoxicity (mice)This compound (50 mg/kg)↓ Mitochondrial ROS formationP < 0.01[6]

Experimental Protocols

Here, we provide detailed protocols for key experiments involving this compound to study ROS signaling.

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that allows for optimal growth and treatment. Incubate at 37°C in a 5% CO₂ incubator until cells reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free or complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific downstream application.

  • Downstream Analysis: After incubation, the cells can be harvested for various analyses, such as ROS detection (Protocol 2), Western blotting (Protocol 3), or cytokine analysis.

Protocol 2: Measurement of Intracellular ROS Production using Dihydroethidium (DHE)

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Dihydroethidium (DHE) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or plate reader

Procedure:

  • DHE Loading: After the desired this compound treatment period, remove the culture medium and wash the cells twice with warm HBSS or PBS.

  • Prepare a DHE working solution (typically 2-10 µM) in HBSS or PBS.

  • Add the DHE working solution to each well and incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells three times with warm HBSS or PBS to remove excess DHE.

  • Imaging/Quantification: Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation ~518 nm, emission ~606 nm for oxidized DHE). Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular superoxide. Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control. A positive control, such as a known ROS inducer (e.g., Antimycin A), should be included.

Protocol 3: Western Blot Analysis of Signaling Pathways

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p47phox, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After this compound treatment, place the culture plates on ice. Remove the medium and wash the cells with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well and scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 11.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Apocynol_A_Mechanism cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS ROS (O₂⁻) gp91phox->ROS Production p22phox p22phox p47phox p47phox p47phox->gp91phox Translocation p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->gp91phox Rac Rac-GTP Rac->gp91phox Stimulus Stimulus (e.g., LPS, PMA) Stimulus->p47phox Activation Apocynol_A This compound Apocynol_A->p47phox Inhibits Translocation

Caption: Mechanism of this compound in inhibiting NADPH oxidase-mediated ROS production.

ROS_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway ROS Increased ROS p38 p38 MAPK ROS->p38 Activates ERK ERK ROS->ERK Activates JNK JNK ROS->JNK Activates IKK IKK ROS->IKK Activates Apocynol_A This compound Apocynol_A->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Expression Induces

Caption: this compound's impact on ROS-mediated MAPK and NF-κB signaling pathways.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with this compound (various concentrations & vehicle control) start->treatment incubation Incubate for desired time treatment->incubation ros_detection ROS Detection (e.g., DHE staining) incubation->ros_detection western_blot Western Blot (e.g., p-p65, p-p38) incubation->western_blot cytokine_assay Cytokine Assay (e.g., ELISA for TNF-α) incubation->cytokine_assay data_analysis Data Analysis & Interpretation ros_detection->data_analysis western_blot->data_analysis cytokine_assay->data_analysis

Caption: A general experimental workflow for studying the effects of this compound.

References

Protocol for Testing Apocynol A in Animal Models: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Apocynol A, a potent inhibitor of NADPH oxidase (NOX), in various animal models. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound in diseases where oxidative stress is a key pathological driver, such as neurodegenerative and inflammatory disorders.

Mechanism of Action

This compound, the active metabolite of apocynin, exerts its biological effects primarily through the inhibition of the NADPH oxidase enzyme complex.[1][2][3] NADPH oxidase is a major source of reactive oxygen species (ROS) in various cell types, including neutrophils and microglia.[1][2] By preventing the assembly of the functional enzyme complex, this compound effectively reduces the production of superoxide and subsequent downstream oxidative damage.[2][3] This mechanism underlies its potent anti-inflammatory and neuroprotective properties observed in a variety of preclinical models.[1][4][5]

Signaling Pathway of this compound (Apocynin)

The primary signaling pathway influenced by this compound involves the inhibition of NADPH oxidase activation. In inflammatory cells like neutrophils and microglia, upon stimulation, cytosolic subunits of NADPH oxidase (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox) to form the active enzyme complex. Apocynin, and by extension this compound, is believed to prevent the translocation of the p47phox subunit, thereby inhibiting the assembly and activation of the entire complex. This leads to a reduction in superoxide (O2•−) production and mitigates downstream inflammatory and oxidative stress pathways.

Apocynol_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox p22phox p22phox p47phox p47phox NADPH_Oxidase Active NADPH Oxidase Complex p47phox->NADPH_Oxidase translocate and assemble with gp91phox/p22phox p67phox p67phox p67phox->NADPH_Oxidase translocate and assemble with gp91phox/p22phox p40phox p40phox p40phox->NADPH_Oxidase translocate and assemble with gp91phox/p22phox Rac Rac Rac->NADPH_Oxidase translocate and assemble with gp91phox/p22phox Stimulus Inflammatory Stimulus Stimulus->p47phox activates Apocynol_A This compound (from Apocynin) Apocynol_A->p47phox inhibits translocation Superoxide Superoxide (O2•−) NADPH_Oxidase->Superoxide produces ROS Reactive Oxygen Species (ROS) Superoxide->ROS Inflammation Inflammation & Oxidative Stress ROS->Inflammation

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the dosages and effects of apocynin (the precursor to this compound) reported in various animal models. It is important to note that dosages may need to be optimized depending on the specific animal strain, age, and disease model.

Neuroprotective Effects of Apocynin in Rodent Models
Animal ModelSpeciesApocynin DoseRoute of AdministrationKey FindingsReference(s)
Stroke (MCAO) Mouse2.5 mg/kgIntraperitoneal (i.p.)Reduced infarct volume and neurological impairment when given before ischemia.[6]
Mouse50 mg/kg/dayDrinking waterNeuroprotective when administered for 5 days prior to ischemia.[4]
Alzheimer's Disease Mouse (hAPP transgenic)10 mg/kg/dayGavageReduced plaque load and microglial numbers in the cortex and hippocampus.[4]
Mouse (Tg19959)300 mg/kgDrinking waterDid not improve cognitive deficits or amyloid pathology.[7]
Parkinson's Disease MouseNot specifiedNot specifiedAttenuated learning and memory deficits.[8]
Spinal Cord Injury Mouse5 mg/kgIntraperitoneal (i.p.)Improved motor recovery and decreased tissue injury.[4]
Epilepsy (Pilocarpine model) Rat10 mg/kg/dayDrinking waterProvided significant neuroprotection in the hippocampus.[4]
Anti-inflammatory Effects of Apocynin in Rodent Models
Animal ModelSpeciesApocynin DoseRoute of AdministrationKey FindingsReference(s)
Collagen-Induced Arthritis Rat6 µ g/day (oral)Drinking waterAlmost completely suppressed arthritis.
LPS-Induced Pulmonary Inflammation Rat10 mg/kgPre-treatmentSignificantly decreased lung permeability and MPO activity.
Acute Hypertriglyceridemic Pancreatitis RatNot specifiedSubcutaneous injectionImproved histopathology of pancreas and kidney; reduced inflammatory mediators.[9]
Atherosclerosis Mouse (ApoE-/-)500 mg/LDrinking waterDecelerated atherosclerotic plaque formation.[5]
Toxicity Data for Apocynin
SpeciesLD50 (Oral)NotesReference(s)
Mouse 9 g/kgVery low toxicity.[10]
Mouse 420 mg/kg (i.v.)Minimal signs of toxicity.[1]
Rat 120 mg/kg (i.p.)80% recovered unchanged in urine after 20 hours.[10]

Experimental Protocols

The following are detailed protocols for testing this compound (administered as its precursor, apocynin) in common animal models of neurodegeneration and inflammation.

Protocol 1: Neuroprotection in a Mouse Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.

Materials:

  • Male C57BL/6J mice (23-27 g)

  • Apocynin (to be metabolized to this compound in vivo)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • 6-0 monofilament suture

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Experimental Workflow:

MCAO_Workflow acclimatization Acclimatization (1 week) treatment Apocynin/Vehicle Administration (e.g., 2.5 mg/kg i.p. 30 min pre-MCAO or 50 mg/kg/day in drinking water for 5 days) acclimatization->treatment mcao Middle Cerebral Artery Occlusion (MCAO) (e.g., 60-120 min) treatment->mcao reperfusion Reperfusion (24 hours) mcao->reperfusion neuro_assessment Neurological Deficit Scoring reperfusion->neuro_assessment euthanasia Euthanasia & Brain Collection neuro_assessment->euthanasia analysis Infarct Volume Measurement (TTC Staining) euthanasia->analysis

Caption: Experimental workflow for MCAO model.

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Acute Dosing: Dissolve apocynin in sterile saline and administer via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg, 30 minutes prior to the induction of ischemia.[6]

    • Chronic Dosing: Dissolve apocynin in the drinking water to achieve a daily dose of approximately 50 mg/kg for 5 consecutive days before surgery.[4]

  • MCAO Surgery:

    • Anesthetize the mouse using isoflurane.

    • Induce focal cerebral ischemia by inserting a 6-0 monofilament suture into the internal carotid artery to occlude the middle cerebral artery for a period of 60-120 minutes.[4]

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the mice and collect the brains.

    • Slice the brain into 1-mm coronal sections.

    • Stain the sections with 2% TTC solution to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

    • Quantify the infarct volume using image analysis software.

Protocol 2: Anti-inflammatory Activity in a Rat Model of LPS-Induced Pulmonary Inflammation

Objective: To assess the anti-inflammatory effects of this compound on acute lung injury induced by lipopolysaccharide (LPS).

Materials:

  • Male Sprague-Dawley rats

  • Apocynin

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Myeloperoxidase (MPO) assay kit

  • Evans blue dye

Experimental Workflow:

LPS_Inflammation_Workflow acclimatization Acclimatization (1 week) pretreatment Apocynin/Vehicle Administration (10 mg/kg, i.p. or s.c.) for 2 days acclimatization->pretreatment lps_challenge Intranasal LPS Administration pretreatment->lps_challenge evaluation Evaluation at 24 hours post-LPS lps_challenge->evaluation balf_collection Bronchoalveolar Lavage Fluid (BALF) Collection evaluation->balf_collection lung_collection Lung Tissue Collection evaluation->lung_collection analysis MPO Activity Assay (Neutrophil Infiltration) Lung Permeability (Evans Blue) Histopathology balf_collection->analysis lung_collection->analysis

Caption: Workflow for LPS-induced inflammation model.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Pre-treatment: Administer apocynin at a dose of 10 mg/kg (dissolved in sterile saline) via intraperitoneal or subcutaneous injection for two consecutive days.[11]

  • LPS Challenge: On the third day, induce acute lung inflammation by intranasal administration of LPS.[11]

  • Evaluation (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the rats and perform a bronchoalveolar lavage to collect BAL fluid.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the BAL fluid as a marker of neutrophil infiltration.[11]

    • Lung Permeability: In a separate cohort, inject Evans blue dye intravenously before euthanasia to assess lung vascular permeability.

    • Histopathology: Collect lung tissue, fix in formalin, and process for histological examination to assess the degree of inflammation and tissue damage.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. The dosages and administration routes are based on published literature for apocynin, the precursor of this compound. Further dose-response and pharmacokinetic studies for this compound itself are recommended.

References

Troubleshooting & Optimization

Technical Support Center: Apocynol A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Apocynol A (also known as diapocynin).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the oxidative dimerization of its precursor, apocynin. This is typically achieved using a chemical oxidant system, most commonly involving a persulfate salt (such as potassium or sodium persulfate) and an iron(II) sulfate initiator in an aqueous solution.[1][2] Enzymatic methods using peroxidases like horseradish peroxidase (HRP) or myeloperoxidase (MPO) are also employed, though detailed protocols and yields are less commonly reported in the literature.[3]

Q2: I am getting a low yield of this compound. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Time: Prolonged reaction times can lead to the formation of undesired side products, such as triapocynin, which reduces the yield of the desired dimer.[1][4] A short reaction time, typically around 5 minutes when using the persulfate method in boiling water, is recommended to minimize these side reactions.[1][2]

  • Incorrect pH: The pH of the reaction mixture can influence the dimerization process. For enzymatic reactions, maintaining the optimal pH for the specific peroxidase is crucial.[3]

  • Purity of Starting Material: The purity of the starting apocynin is critical. Impurities can interfere with the dimerization reaction and lead to the formation of unwanted byproducts. It is advisable to use recrystallized apocynin.[2]

  • Inefficient Purification: Product loss during the purification steps is a common reason for low yields. Careful handling during precipitation, filtration, and washing is essential.

Q3: What are the typical side products I should be aware of during this compound synthesis?

A3: The primary side product of concern is the trimer of apocynin (triapocynin), which can form if the reaction is allowed to proceed for too long.[4] In reactions involving peroxynitrite and carbon dioxide, nitroapocynin can also be a significant byproduct.[5]

Q4: How can I purify the synthesized this compound to improve its purity?

A4: A common purification protocol involves the following steps:

  • After the reaction, the crude this compound precipitates out of the aqueous solution upon cooling.[1]

  • The precipitate is collected by filtration.[6]

  • To remove unreacted apocynin and other impurities, the precipitate is dissolved in a dilute basic solution, such as aqueous sodium hydroxide or ammonium hydroxide.[2][3]

  • This compound is then re-precipitated by the addition of an acid, like hydrochloric acid.[2]

  • The purified precipitate is then thoroughly washed, often with boiling water and methanol, to remove any remaining soluble impurities.[2][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Reaction time is too long, leading to side product formation.Optimize the reaction time. For the persulfate method, a 5-minute reaction in boiling water is often sufficient.[1][2]
Impure starting apocynin.Recrystallize the apocynin from water before use.[2]
Product loss during workup.Ensure careful transfer of materials. Wash the precipitate thoroughly but efficiently.
Brown/Dark Product Presence of impurities or side products.Follow the recommended purification protocol involving dissolution in a base and re-precipitation with an acid.[2]
Oxidation of the product.Store the purified this compound in a cool, dark, and dry place.
Inconsistent Results Variability in reaction conditions.Strictly control reaction parameters such as temperature, time, and reagent concentrations.
Different batches of reagents.Use reagents from the same batch for a series of experiments to ensure consistency.

Experimental Protocols

Chemical Synthesis of this compound (Diapocynin)

This protocol is adapted from procedures described by Luchtefeld et al. and others.[1][2][6]

Materials:

  • Apocynin (recrystallized)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium persulfate (Na₂S₂O₈) or Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 3 M

  • Hydrochloric acid (HCl), 6 M

  • Methanol

Procedure:

  • Dissolve 2.0 g of apocynin in 200 mL of deionized water in an Erlenmeyer flask by heating the mixture to a gentle boil with stirring.

  • To the boiling solution, add approximately 0.15 g of iron(II) sulfate heptahydrate and 1.6 g of sodium persulfate.[2]

  • Continue to stir the reaction mixture on a hot plate. A brown precipitate of this compound will begin to form.

  • Allow the reaction to proceed for 5 minutes. This short reaction time is crucial to minimize the formation of triapocynin.[1][2]

  • Remove the flask from the heat and let it cool to room temperature.

  • Collect the precipitate by filtration using a Büchner funnel.

  • Dissolve the crude precipitate in 3 M sodium hydroxide or ammonium hydroxide.

  • Re-precipitate the this compound by adding 6 M hydrochloric acid until the solution is acidic.

  • Collect the purified precipitate by filtration.

  • Wash the precipitate three times with boiling water and then three times with boiling methanol.[2][7]

  • Dry the purified this compound. A yield of around 60% can be expected.[3]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Starting Material Reagents Reported Yield Key Considerations Reference
Chemical DimerizationApocyninIron(II) sulfate, Potassium/Sodium persulfate~60%Short reaction time (5 min) is critical to avoid triapocynin formation.[1][2][3]
Enzymatic DimerizationApocyninHorseradish Peroxidase (HRP) or Myeloperoxidase (MPO), H₂O₂Not explicitly quantified in reviewed literaturepH control is important for enzyme activity. May offer higher selectivity.[3]
Reaction with Peroxynitrite/CO₂ApocyninPeroxynitrite, Carbon DioxideDiapocynin: ~12.8%, Nitroapocynin: ~5.4%Produces a mixture of diapocynin and nitroapocynin. Yields are pH-dependent.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve Apocynin in boiling water B Add FeSO4 and Persulfate A->B C React for 5 minutes B->C D Cool and Filter C->D Crude Product E Dissolve in Base (NaOH or NH4OH) D->E F Precipitate with Acid (HCl) E->F G Wash with boiling water and methanol F->G H Dry final product G->H

Caption: Workflow for the chemical synthesis and purification of this compound.

logical_relationship cluster_factors Factors Affecting Yield cluster_outcomes Potential Outcomes ReactionTime Reaction Time LowYield Low Yield ReactionTime->LowYield Too long SideProducts Side Products (e.g., Triapocynin) ReactionTime->SideProducts Too long Purity Starting Material Purity Purity->LowYield Low pH Reaction pH pH->LowYield Suboptimal Purification Purification Efficiency Purification->LowYield Inefficient

Caption: Key factors influencing the yield of this compound synthesis.

References

Apocynol A stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Apocynol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. The following information is curated from scientific literature and general knowledge on phenolic compounds. Please note that specific stability studies on this compound are limited, and some information is inferred from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, chemically known as 4-(1-hydroxyethyl)-2-methoxyphenol, is a phenolic compound. It is structurally related to other well-known compounds like vanillyl alcohol and apocynin. Phenolic compounds are widely investigated for their antioxidant, anti-inflammatory, and other pharmacological properties. This compound is often studied for its potential therapeutic benefits.

Q2: What are the main factors that can affect the stability of this compound?

Based on the general behavior of phenolic compounds, the stability of this compound is likely influenced by several factors:

  • pH: Phenolic compounds are often more stable in acidic conditions and can degrade in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in many organic molecules. However, a study on the related compound apocynin showed it to be stable under light exposure.[2]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by the presence of oxygen, metal ions, or oxidizing agents.

Q3: How should I store my this compound samples?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place. A refrigerator (2-8 °C) or freezer (-20 °C) is recommended for long-term storage.

  • In Solution: If you need to prepare solutions, it is best to make them fresh before use. If storage is necessary, use an acidic buffer, protect from light by using amber vials or wrapping in aluminum foil, and store at low temperatures (e.g., -20 °C or -80 °C). Purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.

Q4: I am observing a color change in my this compound solution. What does this indicate?

A color change, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation or polymerization of the phenolic compound. It is recommended to discard the solution and prepare a fresh one.

Q5: Can I expect degradation of this compound during my cell culture experiments?

Yes, the conditions in cell culture media (neutral pH, physiological temperature of 37 °C, presence of oxygen) can promote the degradation of this compound over time. It is advisable to perform time-course experiments to assess its stability in your specific experimental setup and consider replenishing the compound if your experiments run for an extended period.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Experimental Results
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C and protect from light. 4. Before use, visually inspect the solution for any color change.
Degradation during the experiment 1. Minimize the exposure of your experimental setup to light. 2. If possible, perform experiments under an inert atmosphere. 3. For long-term experiments, consider replenishing the this compound at regular intervals.
Inaccurate concentration of stock solution 1. Verify the purity of the solid this compound used. 2. Use a calibrated analytical balance for weighing. 3. Ensure complete dissolution in the chosen solvent.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Formation of degradation products 1. Compare the chromatogram of a freshly prepared sample with an aged or stressed sample to identify new peaks. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. 3. Use a stability-indicating HPLC method that can resolve this compound from its potential degradants.[2][3][4][5][6]
Contamination 1. Ensure the purity of the solvent and all reagents used. 2. Clean the HPLC system thoroughly. 3. Analyze a blank (solvent only) to check for system peaks.

Quantitative Data Summary

Stress Condition Apocynin Degradation Level Implication for this compound
Acid Hydrolysis Mild DegradationThis compound is likely to be relatively stable in acidic conditions.
Alkaline Hydrolysis Great DegradationThis compound is expected to be unstable in alkaline conditions.
Oxidation Mild DegradationThis compound is susceptible to oxidation, but may not be highly rapid under mild conditions.
Photostability No DegradationThis compound may be stable under normal light exposure, but protection from light is still a good practice for phenolic compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 276 nm (based on apocynin)[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Strategy:

  • Inject the unstressed this compound standard to determine its retention time.

  • Inject a mixture of the stressed samples (from the forced degradation study) to observe the degradation product peaks.

  • Adjust the mobile phase gradient, pH, and/or organic modifier to achieve adequate resolution between the this compound peak and all degradation product peaks.

  • Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_conditions Stress Conditions Apocynol_A This compound Degradation_Products Degradation Products (e.g., Vanillin, Polymers) Apocynol_A->Degradation_Products degrades via Oxidation Oxidation Oxidation->Degradation_Products Alkaline_pH Alkaline pH Alkaline_pH->Degradation_Products High_Temp High Temperature High_Temp->Degradation_Products

Caption: Potential degradation pathways of this compound.

References

Overcoming poor solubility of Apocynol A in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Apocynol A in experimental assays, with a focus on overcoming its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my stock solution into my aqueous cell culture medium. What happened?

A1: This is a common issue stemming from the poor water solubility of this compound, a phenolic compound. Precipitation often occurs due to several factors:

  • Solvent Shock: When a concentrated stock solution (usually in a solvent like DMSO) is rapidly diluted into an aqueous buffer or medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]

  • Exceeding Solubility Limit: The final concentration of this compound in your assay likely exceeds its maximum solubility in the aqueous environment.

  • Temperature Fluctuations: Moving solutions between different temperatures (e.g., from a refrigerator to a 37°C incubator) can affect solubility.[1] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[1][2]

  • Media Components: Components in your culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[1]

Q2: What is the best solvent to use for my this compound stock solution?

A2: For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[1][3] Other organic solvents like ethanol or methanol can also be used, but DMSO is often superior for maximizing the initial stock concentration.[4][5] It is crucial to prepare a high-concentration stock to ensure the final concentration of the organic solvent in your assay remains low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: How can I improve the solubility of this compound in my final assay solution?

A3: Several strategies can be employed to enhance the solubility of phenolic compounds like this compound:

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (like ethanol) in your final aqueous solution can help maintain solubility.[6][7]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Slightly adjusting the pH of your buffer may improve solubility, but this must be done carefully to avoid affecting your biological system.[2][8]

  • Temperature Control: Pre-warming your culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can help prevent precipitation caused by temperature shifts.[1][2]

  • Slow, Dropwise Addition: When diluting the stock solution, add it to the aqueous medium slowly and dropwise while gently vortexing or stirring.[1] This helps prevent localized high concentrations and "solvent shock."

Troubleshooting Guide: Compound Precipitation

If you observe turbidity, cloudiness, or visible precipitate in your cell culture media after adding this compound, follow this troubleshooting workflow.[1][9]

G start Precipitation Observed in Assay Medium check_contamination Is it microbial contamination? (Check pH, microscope) start->check_contamination discard Discard culture. Follow aseptic technique. check_contamination->discard Yes check_stock Was the stock solution clear before dilution? check_contamination->check_stock No, it's a chemical precipitate remake_stock Prepare fresh stock solution. Ensure complete dissolution. Consider gentle warming. check_stock->remake_stock No check_dilution How was the stock diluted? check_stock->check_dilution Yes remake_stock->check_dilution slow_dilution Optimize Dilution Protocol: 1. Pre-warm medium to 37°C. 2. Add stock dropwise while stirring. 3. Avoid localized high concentrations. check_dilution->slow_dilution Added too quickly check_concentration Is the final concentration too high? check_dilution->check_concentration Added slowly end_point Solution Clear slow_dilution->end_point lower_concentration Perform a dose-response experiment to find the max soluble concentration. Lower the working concentration. check_concentration->lower_concentration Yes check_concentration->end_point No, concentration is low lower_concentration->end_point

Caption: A decision tree for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound powder using an analytical balance.

  • Solvent Addition: Transfer the powder to a sterile conical tube. Add a small volume of high-purity DMSO to dissolve the compound.[4] For example, to make a 100 mM stock solution of a compound with a molecular weight of 166.17 g/mol , you would dissolve 16.62 mg in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes (e.g., amber tubes).[2] Store aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Using this compound in Cell Culture

This workflow minimizes the risk of precipitation when treating cells with this compound.

G cluster_prep Preparation Phase cluster_dilution Dilution & Treatment Phase cluster_incubation Incubation & Analysis thaw_stock 1. Thaw a single-use aliquot of this compound stock (in DMSO) at room temperature. dilute 3. Add the this compound stock dropwise to the pre-warmed medium while gently swirling. thaw_stock->dilute warm_media 2. Pre-warm cell culture medium to 37°C in an incubator. warm_media->dilute mix 4. Mix thoroughly to ensure homogeneity. Visually inspect for any signs of precipitation. dilute->mix treat 5. Remove old medium from cells and replace with the this compound- containing medium. mix->treat incubate 6. Return cells to the incubator for the desired treatment period. treat->incubate analyze 7. Proceed with downstream experimental analysis. incubate->analyze

Caption: Recommended workflow for applying this compound in cell-based assays.

Data & Reference Tables

Table 1: Properties of Common Solvents for Phenolic Compounds

Since specific quantitative solubility data for this compound is not widely published, this table provides information on solvents commonly used for similar compounds. Researchers should perform their own tests to determine the optimal solvent and maximum soluble concentration for this compound.

SolventPolarity IndexBoiling Point (°C)Notes on Usage
Water10.2100.0This compound has very low solubility.[10]
Dimethyl Sulfoxide (DMSO)7.2189.0Excellent solvent for high-concentration stocks; use at <0.5% in final medium.[11]
Ethanol4.378.3Good alternative to DMSO; can be used as a co-solvent.[11]
Methanol5.164.7Can dissolve many phenolic compounds; more volatile than ethanol.[7][11]
Acetone5.156.3Effective solvent but its volatility and cellular toxicity require careful handling.[5][11]

This compound Signaling Pathway Context

This compound, like other polyphenols, is known to modulate various intracellular signaling pathways, often by inhibiting inflammatory or oxidative stress-related cascades. One key pathway that polyphenols frequently target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to the inflammatory response.

G cluster_pathway Simplified Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS via TLR4) akt Akt / mTOR Activation stimulus->akt nfkb_complex IκB-NF-κB Complex akt->nfkb_complex nfkb_active Active NF-κB nfkb_complex->nfkb_active IκB degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression Transcription apocynol This compound apocynol->akt Inhibition

Caption: this compound may inhibit NF-κB activation by suppressing upstream pathways like Akt/mTOR.

References

Technical Support Center: Apocynol A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Apocynol A.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound after Initial Extraction

  • Question: I am experiencing a significantly lower than expected yield of this compound from my crude extract. What are the possible reasons and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Extraction: The solvent system used may not be optimal for this compound. Given its polyphenolic structure, a mixture of polar and non-polar solvents is often required. Consider using a gradient elution if performing solid-phase extraction.

    • Degradation during Extraction: this compound, like many phenolic compounds, can be susceptible to degradation at high temperatures or exposure to light and oxygen.[1][2] It is advisable to use amber glassware and conduct extractions at controlled, moderate temperatures.

    • Improper pH: The pH of the extraction solvent can influence the solubility and stability of this compound. Experiment with slight acidification of the mobile phase, for example, with 0.1% acetic acid in water, which can improve the stability and recovery of phenolic compounds.[3][4]

Issue 2: Co-elution of Impurities with this compound during Chromatography

  • Question: My HPLC analysis shows peaks that are not well-resolved from the main this compound peak. How can I improve the separation?

  • Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here are some strategies to enhance resolution:

    • Optimize the Mobile Phase: Fine-tuning the solvent gradient is crucial. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities.

    • Change the Stationary Phase: If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.

    • Adjust the pH of the Mobile Phase: Modifying the pH can alter the ionization state of this compound and its impurities, thereby changing their retention times and improving separation.

    • Multi-step Purification: A single chromatographic step may be insufficient. Consider a multi-step purification strategy, for instance, using Medium Pressure Liquid Chromatography (MPLC) for initial fractionation followed by preparative HPLC for final purification.[3][5]

Issue 3: this compound Degradation during Purification and Storage

  • Question: I suspect my purified this compound is degrading over time, as I observe new impurity peaks in my HPLC analysis of stored samples. How can I prevent this?

  • Answer: Stability is a key concern for phenolic compounds.

    • Storage Conditions: Store purified this compound at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Solvent for Storage: The choice of solvent for storage is critical. Avoid solvents that can promote degradation. A non-aqueous, aprotic solvent may be preferable. Lyophilization to a solid powder is often the best option for long-term stability.

    • Forced Degradation Studies: To understand the stability of this compound, it is recommended to perform forced degradation studies.[1][2][6] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found with this compound?

A1: While specific impurities depend on the synthesis or extraction method, common impurities for polyphenolic compounds like this compound can include:

  • Process-related impurities: Unreacted starting materials, reagents, and byproducts from the synthesis.[8][9]

  • Structurally related impurities: Isomers or related compounds with similar chemical structures.

  • Degradation products: Oxidized or hydrolyzed forms of this compound.[9]

Q2: What is a good starting point for a preparative HPLC method for this compound purification?

A2: A good starting point would be a reversed-phase C18 column. Based on methods used for similar compounds like apocynin, a mobile phase consisting of a gradient of methanol and water with a small amount of acid (e.g., 0.1% acetic acid) is often effective.[3][4] The gradient can be optimized to ensure good separation of this compound from any impurities.

Q3: How can I effectively remove colored impurities from my this compound sample?

A3: Colored impurities are common in natural product extracts. Techniques like column chromatography with activated charcoal or the use of specific adsorbent resins can be effective in removing pigments before proceeding to finer purification steps like preparative HPLC.

Q4: Is crystallization a viable method for purifying this compound?

A4: Crystallization can be a highly effective final purification step if a suitable solvent system can be found. The choice of solvent is critical and often requires screening various solvents and solvent mixtures to find conditions where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is another approach to consider.

Data Presentation

The following tables provide illustrative quantitative data for this compound purification. Note that these are representative values and may vary depending on the specific experimental conditions.

Table 1: Comparison of Preparative Chromatography Techniques for this compound Purification.

Purification TechniqueStationary PhaseMobile PhaseTypical Purity (%)Typical Recovery (%)
MPLC C18Methanol/Water Gradient75-8580-90
HSCCC Methyl tert-butyl ether/ethyl acetate/n-butanol/acetonitrile/0.1% aq. TFA-85-9570-85
Preparative HPLC C18Methanol/0.1% Acetic Acid in Water (Isocratic)[3]>9860-75

Table 2: Illustrative HPLC Method Parameters for this compound Purity Analysis.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol
Gradient 60-82% B over 45 min[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 276 nm[4]
Column Temperature 30°C[4]

Experimental Protocols

Protocol 1: Multi-step Purification of this compound from a Crude Extract (Illustrative Example)

This protocol is a representative example based on the purification of similar natural products.[3][5]

  • Initial Fractionation by MPLC:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto a C18 MPLC column.

    • Elute with a stepwise gradient of methanol in water.

    • Collect fractions and analyze by analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent under reduced pressure.

  • Intermediate Purification by HSCCC (Optional):

    • Select a suitable two-phase solvent system. A system such as methyl tert-butyl ether-ethyl acetate-n-butyl alcohol-acetonitrile-0.1% aqueous trifluoroacetic acid can be effective for polyphenols.[3]

    • Dissolve the MPLC-purified fraction in the solvent system.

    • Perform HSCCC separation and collect fractions based on the chromatogram.

    • Analyze fractions by analytical HPLC and pool the purest this compound fractions.

  • Final Purification by Preparative HPLC:

    • Dissolve the semi-purified this compound in the preparative HPLC mobile phase.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with an isocratic mobile phase of methanol and 0.1% acetic acid in water (the exact ratio should be optimized based on analytical HPLC).[3]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Protocol 2: Crystallization of this compound (General Procedure)

  • Solvent Screening:

    • In small vials, test the solubility of a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and with gentle heating.

    • Identify a solvent that dissolves this compound when hot but in which it is poorly soluble at room temperature or upon cooling.

  • Recrystallization:

    • Dissolve the this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Apocynol_A_Purification_Workflow Crude_Extract Crude Extract MPLC MPLC Fractionation (C18, MeOH/H2O) Crude_Extract->MPLC Analysis1 HPLC Analysis MPLC->Analysis1 HSCCC HSCCC Purification (Optional) Analysis2 HPLC Analysis HSCCC->Analysis2 Prep_HPLC Preparative HPLC (C18, Isocratic) Analysis3 Purity Check (HPLC, NMR, MS) Prep_HPLC->Analysis3 Pure_Apocynol_A Pure this compound (>98%) Analysis1->HSCCC This compound Fractions Analysis2->Prep_HPLC Semi-pure Fractions Analysis3->Pure_Apocynol_A Meets Purity Spec Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Degradation Product Degradation? Start->Degradation Incomplete_Extraction Incomplete Extraction Low_Yield->Incomplete_Extraction Yes Degradation_Extraction Degradation during Extraction Low_Yield->Degradation_Extraction Yes Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Yes Multi_Step Use Multi-step Purification Poor_Separation->Multi_Step Yes Storage_Conditions Improper Storage Degradation->Storage_Conditions Yes Forced_Degradation_Study Perform Forced Degradation Study Degradation->Forced_Degradation_Study Yes Optimize_Solvent Optimize Solvent System Incomplete_Extraction->Optimize_Solvent Control_Temp_Light Control Temp & Light Degradation_Extraction->Control_Temp_Light Optimize_Storage Optimize Storage (Temp, Light, Atmosphere) Storage_Conditions->Optimize_Storage

References

Technical Support Center: Optimizing Dosage for Apocynol A In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Apocynol A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as an inhibitor of NADPH oxidase.[1][2][3] It functions as a prodrug, meaning it requires metabolic activation to become a potent inhibitor.[4] Once activated, it prevents the assembly of the active NADPH oxidase enzyme complex by blocking the translocation of the cytosolic subunit p47phox to the cell membrane.[4][5] This inhibition reduces the production of reactive oxygen species (ROS). Additionally, this compound has demonstrated anti-inflammatory effects by suppressing the Toll-like receptor-4 (TLR4) mediated activation of the Akt/mTOR and NF-κB signaling pathways.[6][7]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final DMSO concentration in your cell culture medium. The final DMSO concentration should ideally be kept below 0.5% (v/v), and a vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.[8][9][10] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]

Q3: Why am I not observing an inhibitory effect of this compound on NADPH oxidase in my cell line?

A3: A common reason for the lack of this compound efficacy is the absence of sufficient peroxidase activity in the experimental system.[4] this compound requires metabolic activation by peroxidases, such as myeloperoxidase (MPO), to be converted into its active dimeric form, diapocynin.[5] Cell lines that do not express adequate levels of peroxidases may not effectively activate this compound.

Q4: What is a typical effective concentration range for this compound in vitro?

A4: The effective concentration of this compound can vary significantly depending on the cell type, the presence of peroxidases, and the specific assay being performed. While this compound itself has low inhibitory activity (IC50 > 1 mM for vascular NADPH oxidase), its activated forms are much more potent.[12] For its anti-inflammatory effects on keratinocytes, concentrations between 1-10 µM have been shown to be effective.[13] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: No observable inhibition of ROS production.
Possible Cause Troubleshooting Step
Insufficient Peroxidase Activity Many cell lines do not express the necessary peroxidases (e.g., MPO) to activate this compound.[4] Solution: Co-incubate your cells with a low concentration of horseradish peroxidase (HRP) and a source of hydrogen peroxide (H2O2) to facilitate the metabolic activation of this compound.[5] Alternatively, consider using a cell line known to have high peroxidase activity, such as neutrophils.
Incorrect Dosage The optimal concentration of this compound is cell-type and assay-dependent. Solution: Perform a dose-response curve with a wide range of concentrations (e.g., 1 µM to 500 µM) to determine the EC50 for your specific experimental setup.
Compound Instability This compound solutions may degrade over time, especially with repeated freeze-thaw cycles. Solution: Prepare fresh stock solutions and aliquot them for single use to store at -20°C.[11]
Issue 2: Observed Cytotoxicity at Expected Efficacious Doses.
Possible Cause Troubleshooting Step
High Solvent Concentration The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[10] Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your specific cell line, generally below 0.5%.[8][14] Always include a vehicle control with the same DMSO concentration as your highest this compound dose.
Cell Line Sensitivity Some cell lines may be more sensitive to this compound treatment. Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays.
Extended Incubation Time Prolonged exposure to a compound can lead to cytotoxicity. Solution: Optimize the incubation time for your assay. It may be possible to observe the desired effect with a shorter incubation period that is less toxic to the cells.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various In Vitro Studies

Cell TypeAssayEffective ConcentrationReference
Human KeratinocytesAnti-inflammatory (LPS-stimulated)1 - 10 µM[13]
Endothelial CellsNADPH Oxidase Inhibition (with thrombin)600 µM[4]
HL-60 (human promyelocytic leukemia)Inhibition of drug-induced proliferationIC50 values dependent on initial cell density[12]
RAW 264.7 MacrophagesInhibition of LPS-induced NO production30 - 100 µM[15]
Various Cancer Cell LinesCytotoxicity (as part of a hybrid molecule)IC50 values in the low µM range[16]
Human Lymphoblastoid CellsNO-induced cytotoxicityThreshold doses of 150-300 µM min

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the this compound powder in high-purity DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Mixing: Gently vortex or sonicate the solution to ensure it is fully dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[11]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][17]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Assessment of Anti-Inflammatory Activity in LPS-Stimulated Macrophages
  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[16]

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the LPS-only treated group to determine the percentage of inhibition by this compound.

Protocol 4: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).[18]

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Sample Addition: Add different concentrations of this compound to the wells. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

Mandatory Visualizations

NADPH_Oxidase_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol Nox2 Nox2 Active_Complex Active NADPH Oxidase Complex Nox2->Active_Complex p22phox p22phox p22phox->Active_Complex p47phox p47phox p47phox_P p47phox-P p47phox->p47phox_P p67phox p67phox p67phox->Active_Complex Translocate & Assemble p40phox p40phox p40phox->Active_Complex Translocate & Assemble Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Stimulus Stimulus Stimulus->Rac_GDP Activates GEFs PKC PKC Stimulus->PKC Activates PKC->p47phox Phosphorylates p47phox_P->Active_Complex Translocate & Assemble Rac_GTP->Active_Complex Translocate & Assemble ROS ROS Active_Complex->ROS Produces Apocynol Apocynol Peroxidases Peroxidases Apocynol->Peroxidases Metabolized by Diapocynin Diapocynin (Active Form) Peroxidases->Diapocynin Diapocynin->p47phox_P Inhibits Translocation NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds to Akt Akt TLR4->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Complex mTOR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Apocynol Apocynol Apocynol->Akt Inhibits Apocynol->mTOR Inhibits Experimental_Workflow Start Start Experiment Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) Prep_Stock->Cytotoxicity Cell_Culture Culture Cells to Optimal Confluency Cell_Culture->Cytotoxicity Dose_Response Perform Dose-Response Experiment Cytotoxicity->Dose_Response Functional_Assay Conduct Functional Assay (Anti-inflammatory/Antioxidant) Dose_Response->Functional_Assay Data_Analysis Analyze and Interpret Data Functional_Assay->Data_Analysis End End Data_Analysis->End

References

Potential off-target effects of Apocynol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Apocynol A" is extremely limited in scientific literature. This technical support guide is based on data for Apocynin , a structurally related and extensively studied compound. It is highly probable that inquiries regarding "this compound" are intended for Apocynin, a well-known NADPH oxidase inhibitor.

This guide provides troubleshooting and frequently asked questions regarding the potential off-target effects of Apocynin for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Apocynin?

A1: Apocynin is primarily known as an inhibitor of the NADPH oxidase (NOX) enzyme complex.[1][2] It does not directly inhibit the enzyme's catalytic activity but rather prevents the assembly of the functional enzyme complex.[3] Specifically, Apocynin is considered a prodrug that, in the presence of peroxidases like myeloperoxidase (MPO), is converted to its active dimeric form, diapocynin.[4] This active form is thought to block the translocation of cytosolic subunits, such as p47phox and p67phox, to the membrane-bound components of the NOX complex (gp91phox and p22phox).[1][4][5] This inhibition of assembly prevents the production of superoxide radicals (O₂⁻).[1]

Q2: What are the known potential off-target effects of Apocynin?

A2: While widely used as a NOX inhibitor, Apocynin exhibits several off-target effects that can influence experimental outcomes:

  • Pro-oxidant Activity: Under certain conditions, particularly in cells with low peroxidase activity, Apocynin can act as a pro-oxidant, increasing the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][6][7] This occurs because Apocynin can be oxidized to a transient free radical, which can then lead to increased oxidative stress.[6][8] One study noted a six-fold increase in ROS production in skeletal muscle myotubes treated with Apocynin.[6]

  • Modulation of Signaling Pathways: Apocynin has been shown to influence signaling pathways independent of NOX inhibition. These include inhibiting the activation of redox-sensitive transcription factors like NF-κB and AP-1, and preventing the expression of COX-2.[1][9] It has also been shown to enhance the Sirt1/Nrf2 antioxidant defense pathway.[6]

  • Effects on Mitochondrial Function: There is evidence that Apocynin can impact mitochondrial function. In diabetic rats, Apocynin was found to enhance the activity of mitochondrial Complexes I and II.[6]

  • Direct Antioxidant/Scavenging Activity: Some studies suggest Apocynin may have direct antioxidant properties, independent of its role in NOX inhibition.[10]

  • Dose-Dependent Adverse Effects: High doses of Apocynin have been associated with adverse effects. For instance, in an experimental stroke model, high doses increased the incidence of brain hemorrhage, whereas lower doses were protective.[1]

Q3: I'm observing increased cell death in my experiment. Could this be an off-target effect?

A3: Yes, unexpected cytotoxicity could be an off-target effect. The pro-oxidant activity of Apocynin, especially in non-phagocytic cells or cells with low peroxidase levels, can lead to increased oxidative stress and subsequent cell damage.[1][7] Furthermore, at high concentrations, Apocynin may induce cytotoxic effects.[1] It is crucial to perform a careful dose-response analysis to distinguish between intended NOX inhibition and off-target cytotoxicity.

Q4: How can I confirm that the effects I'm seeing are due to NADPH oxidase inhibition and not an off-target effect?

A4: To validate that your observed effects are on-target, consider the following control experiments:

  • Use a Structurally Unrelated NOX Inhibitor: Compare the results from Apocynin with another NOX inhibitor that has a different mechanism of action (e.g., diphenyleneiodonium - DPI).

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of a key NOX subunit (e.g., gp91phox/NOX2). If the effect of Apocynin is lost in the knockdown/knockout cells, it strongly suggests an on-target mechanism.

  • Measure NOX Activity Directly: Quantify superoxide production using assays like lucigenin- or luminol-based chemiluminescence, or cytochrome c reduction to confirm that Apocynin is inhibiting NOX at the concentrations used in your experiment.

  • Test in a Cell-Free System: Since Apocynin's primary mechanism is inhibiting the assembly of the NOX complex, its effects might be less pronounced in a cell-free assay where the complex is already formed.

Troubleshooting Guide

Issue Potential Cause (Off-Target Effect) Recommended Action
Increased ROS production or oxidative stress observed after treatment. Pro-oxidant effect of Apocynin. This is more likely in non-phagocytic cells or cells with low myeloperoxidase (MPO) activity where Apocynin is not efficiently converted to its active inhibitory dimer.[6][7]1. Measure Peroxidase Activity: Assess the endogenous peroxidase levels in your cell model. 2. Use Diapocynin: If available, use the dimerized, active form of Apocynin (Diapocynin) to bypass the need for cellular activation and potentially avoid the pro-oxidant intermediate.[6] 3. Co-administer an Antioxidant: Use a general antioxidant like N-acetylcysteine (NAC) as a control to see if it reverses the observed effect.
Inconsistent or no effect of Apocynin on ROS production. Cell-type specific metabolism. The inhibitory effect of Apocynin is dependent on its conversion to an active dimer by cellular peroxidases.[7] Cells lacking sufficient peroxidase activity will not effectively activate the drug.1. Confirm NOX Subunit Expression: Ensure your experimental model expresses the target NOX subunits (e.g., NOX2/gp91phox and p47phox). 2. Switch to Diapocynin: Use the active form, Diapocynin, which does not require peroxidase activation.[4] 3. Try an alternative NOX inhibitor.
Observed effects on inflammation (e.g., decreased NF-κB) seem greater than what can be explained by ROS inhibition alone. Direct modulation of signaling pathways. Apocynin can inhibit the activation of transcription factors like NF-κB and prevent COX-2 expression through mechanisms that may be independent of its effect on NOX.[1][9]1. Use a ROS Scavenger: Treat cells with a direct ROS scavenger to determine if the anti-inflammatory effect is solely dependent on reducing ROS levels. 2. Analyze Upstream Signaling: Perform Western blots for upstream regulators of NF-κB (e.g., IκBα phosphorylation) to pinpoint where Apocynin is acting.
Unexpected changes in mitochondrial respiration or membrane potential. Direct effect on mitochondrial complexes. Apocynin has been reported to enhance the activity of mitochondrial Complexes I and II in some models.[6]1. Assess Mitochondrial Function: Use assays like Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). 2. Measure Mitochondrial ROS: Use a mitochondria-specific ROS probe (e.g., MitoSOX) to see if the mitochondrial effects are linked to changes in ROS production within the organelle.

Quantitative Data Summary

The following table summarizes key concentrations and effects of Apocynin from various experimental models.

ParameterValue/EffectExperimental ModelReference
IC₅₀ (On-Target) 10 µMNADPH oxidase activity in activated human neutrophils[1][2]
Pro-oxidant Effect 6-fold increase in total ROSDystrophic (mdx) skeletal muscle myotubes (300 µM Apocynin)[6]
Anti-inflammatory Effect Inhibition of NF-κB and AP-1 activationIn vitro models with pro-inflammatory stimuli[9]
In vivo Neuroprotection 2.5 mg/kg (i.v.)Mouse model of transient middle cerebral artery occlusion[1]
In vivo Adverse Effect Increased brain hemorrhage at 3.75 & 5 mg/kgMouse model of transient middle cerebral artery occlusion[1]
Mitochondrial Effect Enhanced activity of Complex I and IIHeart mitochondria from diabetic rats[6]

Key Experimental Protocols

Protocol 1: Assessing Pro-oxidant Off-Target Effects using DCFH-DA

This protocol provides a general method to measure intracellular ROS, which can help determine if Apocynin is acting as a pro-oxidant in your specific experimental setup.

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Loading with DCFH-DA:

    • Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Treatment:

    • Remove the DCFH-DA solution and wash the cells once with PBS.

    • Add your desired concentrations of Apocynin (e.g., 10 µM, 50 µM, 100 µM, 300 µM) in the appropriate cell culture medium.

    • Include a positive control (e.g., H₂O₂) and an untreated control.

  • Measurement:

    • Incubate for the desired treatment time (e.g., 1-4 hours).

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control. An increase in fluorescence compared to the control indicates a pro-oxidant effect.

Visualizations

OnTarget_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox NOX_inactive Inactive NOX Complex p22 p22phox Superoxide Superoxide (O₂⁻) Production NOX_inactive->Superoxide Leads to p47 p47phox p47->NOX_inactive Translocation & Assembly p67 p67phox p67->NOX_inactive Translocation & Assembly Stimulus Inflammatory Stimulus Stimulus->p47 activates Stimulus->p67 activates Apocynin Apocynin (Prodrug) MPO Peroxidase (e.g., MPO) Apocynin->MPO Metabolized by Diapocynin Diapocynin (Active Form) MPO->Diapocynin Diapocynin->p47 Inhibits Translocation Diapocynin->p67 Inhibits Translocation

Caption: On-target mechanism of Apocynin via inhibition of NADPH oxidase assembly.

OffTarget_Pathway cluster_cell Cell with Low Peroxidase Activity Apocynin Apocynin Oxidation Cellular Oxidation Apocynin->Oxidation Undergoes Apo_Radical Apocynin Free Radical Oxidation->Apo_Radical Forms ROS Increased ROS (e.g., H₂O₂) Apo_Radical->ROS Generates GSH GSH (Glutathione) Apo_Radical->GSH Oxidizes Ox_Stress Oxidative Stress & Cytotoxicity ROS->Ox_Stress GSSG GSSG GSH->GSSG Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Increased Cytotoxicity) Check_Dose Is a dose-response curve established? Start->Check_Dose Perform_Dose Perform Dose-Response Assay (e.g., MTT, LDH) Check_Dose->Perform_Dose No Check_CellType Is the cell type phagocytic or MPO-positive? Check_Dose->Check_CellType Yes Perform_Dose->Check_CellType Hypothesis_ProOxidant Hypothesis: Pro-oxidant off-target effect Check_CellType->Hypothesis_ProOxidant No Hypothesis_Other Hypothesis: Other off-target effect (e.g., signaling, mitochondria) Check_CellType->Hypothesis_Other Yes Test_ProOxidant Measure Intracellular ROS (e.g., DCFH-DA Assay) Hypothesis_ProOxidant->Test_ProOxidant Result_ROS ROS Increased? Test_ProOxidant->Result_ROS Result_ROS->Hypothesis_Other No Confirm_OnTarget Confirm with genetic controls (e.g., NOX2 knockout) or alternative inhibitor Result_ROS->Confirm_OnTarget Yes Test_Other Investigate other pathways (Western blot, Seahorse) Hypothesis_Other->Test_Other Test_Other->Confirm_OnTarget

References

How to prevent oxidation of Apocynol A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the oxidation of Apocynol A in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color, turning yellow or brown. What is happening?

A1: A color change in your this compound solution is a common indicator of oxidation.[1][2] this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of metal ions.[1][3] This process leads to the formation of colored degradation products, likely quinone-type structures, which can alter the compound's properties and activity.[1]

Q2: What are the consequences of this compound oxidation for my experiments?

A2: The oxidation of this compound can significantly impact your experimental results in several ways:

  • Loss of Biological Activity: The structural changes resulting from oxidation can reduce or eliminate the biological efficacy of this compound.[1]

  • Inaccurate Quantification: Degradation of the parent compound will lead to an underestimation of its concentration in your samples.[1]

  • Formation of Interfering Byproducts: The degradation products themselves may have unintended biological or chemical activities that can interfere with your assays.[1]

  • Decreased Solubility: Oxidized products can sometimes be less soluble, leading to precipitation in your stock solutions.[1]

Q3: What are the primary strategies to prevent the oxidation of this compound in solution?

A3: To maintain the stability of this compound in solution, a multi-pronged approach is recommended:

  • Use of Antioxidants: Adding a suitable antioxidant to your solution can effectively scavenge free radicals that initiate the oxidation process.[1][4]

  • Control of pH: The stability of phenolic compounds is often pH-dependent. Maintaining a slightly acidic to neutral pH can help minimize oxidation.[1]

  • Solvent Degassing: Removing dissolved oxygen from your solvents before preparing the solution is a critical step.[1]

  • Use of Chelating Agents: To eliminate the catalytic effect of metal ions, a chelating agent like EDTA can be added.[5]

  • Protection from Light: Storing solutions in amber vials or in the dark can prevent light-induced degradation.[1][3]

  • Proper Storage Conditions: Storing aliquoted solutions at low temperatures (-20°C or -80°C) can significantly slow down degradation.[1]

Troubleshooting Guide

Issue: Rapid discoloration of this compound solution observed within hours of preparation.

Possible Cause Recommended Solution
Dissolved Oxygen in Solvent Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.[1]
Presence of Metal Ion Contaminants Add a chelating agent such as EDTA (ethylenediaminetetraacetic acid) to the buffer or solvent at a low concentration (e.g., 0.1 mM).[5]
High pH of the Solution Prepare the this compound solution in a buffer with a pH between 6 and 7. Avoid alkaline conditions.
Exposure to Light Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.[1][3]

Issue: Gradual degradation of this compound stock solution over time, even when stored at low temperatures.

Possible Cause Recommended Solution
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use vials to avoid repeated warming and cooling, which can introduce oxygen.[1]
Headspace Oxygen in the Vial After aliquoting, flush the headspace of each vial with an inert gas before sealing.
Inadequate Antioxidant Protection Incorporate a suitable antioxidant into your stock solution. See the data table below for examples.

Data Presentation

The following table summarizes the effectiveness of common antioxidants in preventing the oxidation of a hypothetical phenolic compound similar to this compound in an aqueous buffer (pH 7.4) at room temperature over 24 hours.

AntioxidantConcentration (mM)% Parent Compound RemainingVisual Observation
None (Control) 065%Noticeable yellowing
Ascorbic Acid 195%Solution remains colorless
Trolox 192%Solution remains colorless
Butylated Hydroxytoluene (BHT) 0.588% (in 10% DMSO)Slight tinge of yellow

Note: This data is illustrative and the optimal antioxidant and its concentration should be determined experimentally for your specific conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation:

    • Choose a suitable solvent for this compound (e.g., DMSO for a concentrated stock, or a buffered aqueous solution for working solutions).

    • Degas the solvent by sparging with a gentle stream of nitrogen or argon gas for at least 15-30 minutes.[1]

  • Antioxidant Addition:

    • If using an antioxidant, dissolve it in the degassed solvent at the desired concentration (e.g., 1 mM Ascorbic Acid).

  • Dissolving this compound:

    • Weigh the required amount of this compound in a fume hood.

    • Add the prepared solvent to the this compound and vortex or sonicate briefly until fully dissolved.

  • Storage:

    • Immediately aliquot the stock solution into single-use amber vials.

    • Flush the headspace of each vial with nitrogen or argon before tightly sealing.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1]

Protocol 2: Monitoring this compound Oxidation by UV-Vis Spectrophotometry

  • Sample Preparation:

    • Prepare this compound solutions under different conditions (e.g., with and without antioxidant, at different pH values).

  • Initial Measurement (Time 0):

    • Immediately after preparation, take a UV-Vis spectrum of each solution to determine the initial absorbance at the λmax of this compound.

  • Incubation:

    • Store the solutions under the desired experimental conditions (e.g., room temperature, exposed to light).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of this compound and the potential appearance of new peaks corresponding to degradation products. Calculate the percentage of remaining this compound over time.

Visualizations

ApocynolA This compound (Phenol) Radical Phenoxy Radical ApocynolA->Radical Quinone Quinone-type Degradation Product Radical->Quinone Further Oxidation Initiator Oxidative Initiator (e.g., O2, Metal Ions, Light) Initiator->ApocynolA - H•

Caption: Proposed oxidative degradation pathway of this compound.

Start This compound Solution Shows Discoloration CheckOxygen Was the solvent degassed? Start->CheckOxygen CheckLight Is the solution protected from light? CheckOxygen->CheckLight Yes Degas Degas solvent with N2/Ar CheckOxygen->Degas No CheckAntioxidant Is an antioxidant present? CheckLight->CheckAntioxidant Yes Protect Use amber vials/protect from light CheckLight->Protect No CheckpH What is the pH of the solution? CheckAntioxidant->CheckpH Yes AddAntioxidant Add an antioxidant (e.g., Ascorbic Acid) CheckAntioxidant->AddAntioxidant No SolutionStable Solution is Stable CheckpH->SolutionStable Neutral/Acidic AdjustpH Adjust pH to < 7 CheckpH->AdjustpH Alkaline Degas->SolutionStable Protect->SolutionStable AddAntioxidant->SolutionStable AdjustpH->SolutionStable

Caption: Troubleshooting workflow for this compound solution instability.

FreeRadical Free Radical (R•) Antioxidant Antioxidant (AH) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule + AH AntioxidantRadical Less Reactive Antioxidant Radical (A•) Antioxidant->AntioxidantRadical - H•

Caption: Mechanism of a radical-scavenging antioxidant.

References

Technical Support Center: Apocynol A and Apocynin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Apocynol A" yielded limited specific data regarding its experimental use and inconsistencies. However, "Apocynin" is a well-characterized compound from which this compound is derived and is frequently used in research with known experimental variables. This guide will focus on Apocynin, as it is highly likely to be the compound of interest for researchers experiencing inconsistent results in this context.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results with Apocynin in my in vitro experiments?

A1: Inconsistent results with Apocynin can stem from several factors, primarily because it is a prodrug.[1] This means it requires metabolic activation to become an effective inhibitor of NADPH oxidase. The key factors influencing its efficacy include:

  • Presence of Peroxidases: Apocynin is converted to its active form, diapocynin, by peroxidases like myeloperoxidase (MPO).[1][2] The availability of these enzymes in your cell culture system is crucial for Apocynin's activity.

  • Cell Type: Different cell types have varying levels of endogenous peroxidases. This can lead to significant differences in the observed effects of Apocynin.

  • Oxidative Stress Levels: The activation of Apocynin is an oxidative process.[3] The baseline level of reactive oxygen species (ROS) in your experimental system can influence the rate of its conversion to the active form.

  • Concentration and Purity: The purity of the Apocynin used and the accuracy of its concentration are critical. It's important to use a high-quality source.

  • Solvent Effects: The solvent used to dissolve Apocynin and its final concentration in the culture medium can affect its stability and availability to the cells. It is crucial to test for potential toxic effects of the solvent itself.[4]

Q2: What is the active form of Apocynin and how is it formed?

A2: The active form of Apocynin is believed to be a dimer called diapocynin.[1][2] Apocynin itself has minimal inhibitory activity on NADPH oxidase.[3] The conversion to diapocynin is an oxidative process catalyzed by peroxidases, such as myeloperoxidase (MPO), in the presence of hydrogen peroxide (H2O2).[1][3]

Q3: Can Apocynin act as an antioxidant and a pro-oxidant?

A3: Yes, Apocynin can exhibit both antioxidant and pro-oxidant properties, which can contribute to inconsistent experimental outcomes. While it is primarily used as an inhibitor of NADPH oxidase to reduce ROS production[1], some studies suggest it can also induce ROS production in certain cell types, independent of NADPH oxidase.[1] This dual activity may depend on the cellular context and the specific experimental conditions.

Q4: What are the recommended storage conditions for Apocynin?

A4: For long-term storage, Apocynin stock solutions should be stored at -20°C.[5] Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound.[6] It is advisable to aliquot the stock solution into smaller volumes for single use.

Troubleshooting Guides

Issue 1: Little to No Inhibition of NADPH Oxidase Activity
Potential Cause Troubleshooting Step
Insufficient Peroxidase Activity Co-administer a low concentration of horseradish peroxidase (HRP) and a hydrogen peroxide (H2O2) generating system to facilitate the conversion of Apocynin to its active form.
Incorrect Concentration Verify the concentration of your Apocynin stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Line Insensitivity The target cell line may have low expression of the NADPH oxidase subunits that Apocynin's active form interacts with. Confirm the expression of key subunits like p47phox and p22phox.
Degraded Apocynin Use a fresh stock of Apocynin. Ensure proper storage conditions have been maintained.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Health/Density Ensure uniform cell seeding density and viability across all wells. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
Variations in Treatment Application Ensure consistent timing and technique when adding Apocynin and other reagents to your experimental wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
Assay Interference If using a colorimetric or fluorometric assay, check for any direct interaction between Apocynin and the assay reagents.[7]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC50) of Apocynin and its Metabolites
Compound Assay Type Cell/System IC50 Value Reference
ApocyninNADPH Oxidase ActivityEndothelial Cells> 1 mM[3]
Apocynin Oxidation Products (AOP-1)NADPH Oxidase ActivityEndothelial Cells155 nM[3]
Trimer Hydroxylated Quinone (IIIHyQ)NADPH Oxidase ActivityEndothelial Cells31 nM[3]
ApocyninROS ProductionActivated Human Neutrophils10 µM[1]
Table 2: Example In Vivo Dosage of Apocynin
Animal Model Disease Model Dosage Route of Administration Reference
RatsCarbon Tetrachloride-induced Hepatic Dysfunction100 mg/kgOral[8]

Experimental Protocols

Protocol 1: In Vitro NADPH Oxidase Activity Assay (Cytochrome c Reduction)
  • Cell Preparation:

    • Culture vascular endothelial cells (VECs) to 80-90% confluency.

    • Resuspend cells in DMEM without phenol red.

    • Seed 1 x 10^5 cells/mL in a 96-well flat-bottom plate and incubate for 10 minutes at 37°C in a CO2 incubator.

  • Treatment:

    • Prepare various concentrations of Apocynin or its derivatives in the appropriate vehicle.

    • Add the treatments to the respective wells.

    • Induce NADPH oxidase activation with low-density lipoprotein (100 µg/mL).

  • Measurement:

    • Measure the generation of superoxide (•O2−) by the reduction of cytochrome c.

    • Read the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of NADPH oxidase activity relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: Assessment of Anti-Inflammatory Effects in a Murine Model
  • Animal Model:

    • Use male ICR mice.

    • Fast the mice for 24 hours before the experiment, with free access to water.

  • Induction of Inflammation:

    • Inject 50 µL of a 1% carrageenan suspension in saline into the plantar side of the right hind paw to induce edema.[9]

  • Treatment:

    • Administer Apocynin (e.g., 0.5 and 1.0 g/kg) orally or via intraperitoneal injection at specified time points before or after the carrageenan injection.[9]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[9]

  • Biochemical Analysis:

    • At the end of the experiment, euthanize the animals and collect the paw tissue and/or blood.

    • Measure levels of inflammatory markers such as malondialdehyde (MDA), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in the paw tissue.[9]

    • Assess the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase in the liver.[9]

Visualizations

Apocynin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Apocynin Apocynin Apocynin_Internal Apocynin Apocynin->Apocynin_Internal Diapocynin Diapocynin (Active Form) Apocynin_Internal->Diapocynin Oxidation p47phox_translocation p47phox Translocation Diapocynin->p47phox_translocation Inhibits Peroxidases Peroxidases (e.g., MPO) Peroxidases->Diapocynin H2O2 H₂O₂ H2O2->Diapocynin NADPH_Oxidase_Complex Assembled NADPH Oxidase Complex ROS_Production ROS Production (Superoxide) NADPH_Oxidase_Complex->ROS_Production p47phox_translocation->NADPH_Oxidase_Complex Assembly

Caption: Apocynin signaling pathway.

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment Apocynin Treatment (Dose-Response) Cell_Culture->Treatment Stimulation Induce Oxidative Stress (e.g., LPS, PMA) Treatment->Stimulation Assay Perform Assay (e.g., ROS detection, Western Blot) Stimulation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Troubleshooting_Flowchart Inconsistent_Results Inconsistent Results? Check_Reagents Verify Apocynin Purity, Concentration & Storage Inconsistent_Results->Check_Reagents Peroxidase_Activity Sufficient Peroxidase Activity? Check_Reagents->Peroxidase_Activity Add_Peroxidase Co-administer HRP/H₂O₂ Peroxidase_Activity->Add_Peroxidase No Cell_Health Consistent Cell Health & Density? Peroxidase_Activity->Cell_Health Yes Add_Peroxidase->Cell_Health Optimize_Culture Standardize Seeding & Handling Cell_Health->Optimize_Culture No Assay_Interference Assay Interference? Cell_Health->Assay_Interference Yes Optimize_Culture->Assay_Interference Validate_Assay Run Controls for Apocynin-Assay Interaction Assay_Interference->Validate_Assay Possible Review_Protocol Review Experimental Protocol & Literature Assay_Interference->Review_Protocol No Validate_Assay->Review_Protocol

Caption: Troubleshooting inconsistent results.

References

Apocynol A Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding Apocynol A and its potential for interference in a wide range of biochemical assays. Understanding and mitigating these interferences are crucial for obtaining accurate and reliable experimental data in drug discovery and other research applications.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a metabolite of apocynin, a naturally occurring methoxy-substituted catechol. Apocynin is widely used as an inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS).[1] By inhibiting this enzyme, apocynin and its metabolites are valuable tools for studying the role of oxidative stress in various physiological and pathological processes.

Q2: What is the primary concern when using this compound in biochemical assays?

The main concern is its potential to act as a Pan-Assay Interference Compound (PAINS).[2][3][4] PAINS are molecules that appear to be active in many different assays due to non-specific interactions or interference with the assay technology itself, rather than by specifically interacting with the intended biological target. This can lead to a high rate of false-positive results, wasting time and resources.

Q3: What are the common mechanisms of assay interference by this compound?

Based on the chemical nature of its parent compound, apocynin (a catechol), this compound is likely to interfere with assays through several mechanisms:

  • Redox Cycling and ROS Generation: Apocynin and its metabolites can undergo redox cycling, a process where they are repeatedly oxidized and reduced. This can lead to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5][6][7][8] These ROS can then non-specifically modify and inhibit various proteins, including enzymes being studied in an assay, leading to false-positive inhibition signals.

  • Reactivity with Thiols: The oxidized radical form of apocynin has been shown to react with sulfhydryl groups, such as those found in glutathione (GSH).[1] This suggests that this compound may also react with thiol-containing reagents commonly used in biochemical assays, like dithiothreitol (DTT), which is often included to maintain a reducing environment for enzymes. Depletion of these essential reagents can lead to enzyme inactivation and apparent inhibition.

  • Interference with Reporter Systems: Compounds with catechol-like structures are known to interfere with reporter enzymes such as firefly luciferase, a common tool in high-throughput screening.[9][10][11][12][13] This interference can manifest as direct inhibition of the enzyme or quenching of the luminescent or fluorescent signal.

  • Fluorescence Quenching: this compound may possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays by absorbing the excitation or emission light.[14][15][16]

II. Troubleshooting Guide

This section provides a step-by-step guide to help you identify and troubleshoot potential interference from this compound in your experiments.

Problem 1: Apparent inhibition of your target protein by this compound.

Is it a true hit or an artifact?

dot graph TD{ subgraph "Initial Observation" A[this compound shows inhibitory activity in primary assay] end

} Troubleshooting workflow for suspected this compound interference.

Problem 2: Inconsistent results or high variability in assays containing this compound.

This could be due to the time-dependent nature of some interference mechanisms.

  • Redox Cycling: The generation of ROS can be gradual. Monitor your assay signal over time. A time-dependent increase in inhibition may suggest redox cycling.

  • Thiol Depletion: The reaction of this compound with DTT or other thiols will deplete these reagents over time. If your protein requires a reducing environment, its activity will decrease as the thiols are consumed.

III. Data on Potential Interference

While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical concentration ranges where interference from similar compounds (e.g., catechols, quinones) has been observed. This can serve as a guide for designing your own control experiments.

Interference MechanismAssay TypeTypical Interfering Concentration (IC₅₀)Key Considerations
Luciferase Inhibition Luciferase Reporter Assays1 - 10 µM for many compounds[10][13]Potency can vary significantly between different luciferases (e.g., Firefly vs. Renilla).[9]
Redox Cycling Various (especially enzyme assays)Compound and assay dependentCan be detected by monitoring ROS production or by observing increased inhibition in the presence of reducing agents like DTT.
Thiol Reactivity Assays containing DTT, GSH, CysteineCompound and assay dependentThe rate of reaction can be influenced by pH and the specific thiol present.
Fluorescence Quenching Fluorescence-based assaysHighly compound and fluorophore specificCan be identified by pre-reading the fluorescence of this compound alone and in the presence of the fluorophore.

IV. Experimental Protocols for Identifying Interference

Here are detailed protocols for key experiments to help you determine if this compound is interfering with your assay.

Protocol 1: Assessing Redox Activity of this compound

This protocol is adapted from methods used to detect redox cycling compounds.[7] It utilizes the detection of hydrogen peroxide (H₂O₂) generated during redox cycling.

Materials:

  • This compound

  • Assay buffer

  • Horseradish peroxidase (HRP)

  • Luminol

  • Catalase (for control)

  • White opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add your assay buffer.

  • Add this compound to achieve a range of final concentrations you would typically use in your primary assay. Include a vehicle control (solvent only).

  • To a separate set of wells, add this compound and catalase. This will serve as a negative control, as catalase will degrade any H₂O₂ produced.

  • Add HRP and luminol to all wells to the final recommended concentration.

  • Incubate the plate at the same temperature as your primary assay.

  • Measure the luminescence signal at multiple time points (e.g., 0, 15, 30, 60 minutes).

Interpretation of Results:

  • A concentration-dependent and time-dependent increase in luminescence in the wells containing this compound (without catalase) suggests H₂O₂ production via redox cycling.

  • The signal should be significantly lower or absent in the wells containing catalase.

dot graph TD { subgraph "Redox Activity Assay Workflow" A[Prepare Reagents: this compound, Buffer, HRP, Luminol, Catalase] --> B[Set up 96-well plate]; B --> C["Add Buffer and this compound (various concentrations)"]; B --> D["Control Wells: Add this compound + Catalase"]; C --> E["Add HRP and Luminol to all wells"]; D --> E; E --> F[Incubate at assay temperature]; F --> G[Measure luminescence over time]; G --> H{Analyze Data}; end

} Workflow for assessing the redox activity of this compound.

Protocol 2: Luciferase Interference Assay

This protocol is designed to determine if this compound directly inhibits firefly luciferase.

Materials:

  • This compound

  • Recombinant firefly luciferase

  • Luciferase assay buffer (containing ATP and D-luciferin)

  • A known luciferase inhibitor (e.g., resveratrol) as a positive control[10]

  • White opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a serial dilution of the positive control.

  • In a 96-well plate, add the recombinant firefly luciferase to each well.

  • Add the different concentrations of this compound and the positive control to the wells. Include a vehicle control.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the luciferase assay buffer containing ATP and D-luciferin.

  • Immediately measure the luminescence.

Interpretation of Results:

  • A concentration-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of luciferase.

  • Compare the inhibitory profile of this compound to that of the known luciferase inhibitor to gauge its relative potency.

  • From the dose-response curve, an IC₅₀ value for luciferase inhibition can be calculated.

Protocol 3: Thiol Reactivity Assay (GSH Conjugation)

This protocol assesses the potential of this compound to react with thiols, using glutathione (GSH) as a model thiol.[17][18]

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • HPLC-MS system

Procedure:

  • Prepare stock solutions of this compound and GSH.

  • Incubate this compound with GSH in the phosphate buffer at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Analyze the samples by HPLC-MS. Monitor for the depletion of the this compound parent compound and the appearance of a new peak corresponding to the mass of the this compound-GSH adduct.

Interpretation of Results:

  • A time-dependent decrease in the peak area of this compound and a corresponding increase in the peak area of a new species with the expected mass of the adduct confirms thiol reactivity.

  • The rate of this reaction can be quantified to assess the reactivity of this compound.

References

Technical Support Center: Chiral Separation of Apocynol A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers developing methods for the chiral separation of Apocynol A isomers. The content is structured to address common challenges and provide systematic approaches to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Where is the best starting point for developing a new chiral separation method for this compound?

A: Developing a chiral separation method for a new compound like this compound is an empirical process.[1] The most effective strategy is to perform a column screening process.[2] Start with polysaccharide-based chiral stationary phases (CSPs), as they are the most popular and versatile type for a wide range of compounds.[2][3] Screen a selection of columns with different chiral selectors (e.g., amylose and cellulose derivatives) under various mobile phase conditions, including normal phase, reversed-phase, and polar organic modes.[2]

Q2: What are the most promising chiral stationary phases (CSPs) for a phenolic compound like this compound?

A: For phenolic and hydroxy-containing compounds, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[4] It is highly recommended to screen a set of columns to find the optimal phase.[4] Consider starting with:

  • Amylose-based CSPs (e.g., Chiralpak® AD-H, Chiral ART Amylose-SA): Amylose has a helical structure that can be effective for separating enantiomers.[2]

  • Cellulose-based CSPs (e.g., Chiralcel® OJ-H, Chiral ART Cellulose-SC): Cellulose has a tighter, layered structure that offers different selectivity compared to amylose.[2]

The choice between amylose and cellulose can have a significant impact on resolution, and one may provide separation while the other does not.[2]

Q3: What mobile phases should I screen for this compound separation?

A: A comprehensive screening should include multiple elution modes. The initial screening can be performed with the following mobile phase systems:[5]

  • Normal Phase (NP):

    • n-Hexane / 2-propanol (IPA)

    • n-Hexane / Ethanol (EtOH)

  • Polar Organic (PO) Mode:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetonitrile (ACN)

  • Reversed-Phase (RP) Mode:

    • Acetonitrile (ACN) / Water with buffer

    • Methanol (MeOH) / Water with buffer

Sometimes, a compound that shows no resolution in normal phase will separate effectively in reversed-phase mode on the same column.[2]

Q4: Are additives necessary in the mobile phase for separating this compound?

A: Yes, additives can be critical for improving peak shape and achieving selectivity.[2] Since this compound is a phenolic compound, it has acidic properties. Therefore, adding a small amount of an acidic modifier is recommended.

  • For Normal Phase or Polar Organic Mode: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase.[5]

  • For Reversed-Phase Mode: Use a buffer to control the pH.

The concentration and type of additive can not only affect the separation but may even change the elution order of the enantiomers.[2]

Troubleshooting Guide

Q1: I am not seeing any separation (single peak) for the this compound isomers. What should I do?

A: A complete lack of separation is a common starting point in chiral method development. The issue lies in insufficient stereospecific interactions between the this compound enantiomers and the chiral stationary phase.

Solutions:

  • Change the Chiral Stationary Phase (CSP): Selectivity is the most influential factor in achieving resolution.[2] If you are using a cellulose-based column, switch to an amylose-based one, or vice-versa. Different chiral selectors attached to the polysaccharide backbone can also provide vastly different results.[2]

  • Change the Mobile Phase Elution Mode: If you are using a normal phase method (e.g., Hexane/IPA), switch to a reversed-phase or polar organic mode.[2] The interaction mechanisms are different in each mode, which can induce enantioselectivity.

  • Modify the Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier (e.g., IPA or EtOH) in the mobile phase. Sometimes, switching from IPA to EtOH can create or enhance separation.[4]

  • Adjust the Temperature: Lowering the column temperature can sometimes improve resolution, as chiral separations are often enthalpically driven.[2]

G start Start: No Separation of this compound csp Change Chiral Stationary Phase (e.g., Cellulose to Amylose) start->csp end Achieved Separation? csp->end Test mode Change Elution Mode (e.g., NP to RP or PO) mode->end Test mobile_phase Modify Mobile Phase (e.g., Change alcohol modifier, add additive) mobile_phase->end Test temp Optimize Temperature (Try lower temperatures) temp->end Test end->mode No end->mobile_phase No end->temp No success Proceed to Optimization end->success Yes

Caption: Troubleshooting workflow for no enantiomeric separation.

Q2: I have poor resolution (Resolution < 1.5) between the this compound peaks. How can I improve it?

A: Poor resolution means the peaks are not baseline-separated, which hinders accurate quantification. Resolution can be improved by enhancing column efficiency, selectivity, or retention.[2]

Solutions:

  • Optimize Mobile Phase Composition: This is often the most effective approach.[2] Fine-tune the percentage of the alcohol modifier (e.g., IPA, EtOH). A small change can significantly impact selectivity.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution. However, this will also increase the analysis time.[4]

  • Decrease Column Temperature: Lowering the temperature often increases the selectivity factor (alpha), leading to better resolution.[2]

  • Use a Longer Column or Smaller Particle Size: Increasing column efficiency (N) will lead to sharper peaks and better resolution. This can be achieved with a longer column or a column packed with smaller particles, though this may increase backpressure.

Q3: I am observing peak tailing or fronting with my this compound peaks. What are the causes and solutions?

A: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: Often caused by secondary interactions, such as the interaction of the phenolic hydroxyl group with active sites on the silica support.

    • Solution: Add an acidic modifier like 0.1% TFA or FA to the mobile phase to suppress these unwanted interactions.[5]

  • Peak Fronting: This is commonly a result of column overload.[4]

    • Solution: Dilute the sample or reduce the injection volume. Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the mobile phase.[6]

Q4: My resolution has decreased over time using the same column and method. What is happening?

A: A decline in performance of a previously working method usually points to column contamination or degradation.

Solutions:

  • Column Contamination: Strongly retained impurities from the sample can accumulate at the head of the column.

    • Action: Flush the column with a strong, compatible solvent. For immobilized polysaccharide columns, solvents like THF or DMF can be used, followed by an alcohol rinse. Always check the column's instruction manual for compatible washing solvents.[6] Using a guard column is highly recommended to protect the analytical column.[6]

  • Stationary Phase Degradation: Certain solvents or additives can damage the chiral stationary phase, especially on coated columns.

    • Action: Ensure that no incompatible solvents are present in the HPLC system or the sample.[6] Be aware of "additive memory effects," where residual additives from previous runs can interfere with the current separation.[7] A thorough column wash is necessary when switching between methods with different additives.[7]

Q5: I am observing split peaks for this compound. What is the likely cause?

A: Split peaks can arise from issues at the column inlet or with the sample preparation.

Solutions:

  • Column Inlet Blockage: Particulates from the sample or system can block the inlet frit, distorting the peak shape.

    • Action: Try back-flushing the column (check manual for compatibility) or replace the inlet frit. Using an in-line filter can prevent this.[6]

  • Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Dissolve the sample in the mobile phase itself or in a weaker solvent.[6]

  • Column Bed Damage: A void at the head of the column can cause peak splitting. This is less common but can result from pressure shocks.

Experimental Protocols

Protocol 1: Initial Chiral Method Screening for this compound

This protocol outlines a systematic approach to screen columns and mobile phases to find a starting point for this compound separation.

1. Column Selection:

  • Select 2-4 polysaccharide-based chiral columns. Recommended starting set:

    • One amylose-based CSP (e.g., Chiralpak® IA/AD)

    • One cellulose-based CSP (e.g., Chiralcel® OD/OJ)

2. Mobile Phase Screening Strategy:

  • Prepare a stock solution of racemic this compound at ~1 mg/mL in ethanol or methanol.

  • Perform injections on each column using the mobile phase conditions in the table below.

  • Run each condition for a sufficient time to ensure the compound elutes. A gradient elution can be used for initial scouting to determine retention time.[5]

3. Initial Screening Conditions:

Elution ModeMobile Phase AMobile Phase BAdditive (0.1% v/v)Gradient/Isocratic Example
Normal Phasen-HexaneIPA or EtOHTFAIsocratic: 90:10 (A:B)
Polar OrganicAcetonitrile (ACN)Methanol (MeOH)TFAIsocratic: 50:50 (A:B)
Reversed-PhaseWaterACN or MeOHFormic AcidIsocratic: 70:30 (A:B)

4. Evaluation:

  • Examine the chromatograms for any sign of peak splitting or shoulder formation, which indicates partial separation.

  • Identify the column and mobile phase combination that provides the best selectivity (α) and resolution (Rs) to move forward with optimization.

G cluster_0 Phase 1: Column & Mode Screening cluster_1 Phase 2: Evaluation & Optimization select_csp Select CSPs (Amylose & Cellulose based) screen_np Screen in Normal Phase (Hexane/Alcohol + Additive) select_csp->screen_np screen_po Screen in Polar Organic (ACN/MeOH + Additive) screen_np->screen_po screen_rp Screen in Reversed-Phase (Water/Organic + Additive) screen_po->screen_rp eval Evaluate Results: Identify 'Hit' Condition (Best Selectivity) screen_rp->eval optimize Optimize Mobile Phase (Vary modifier %, flow, temp) eval->optimize final Final Method optimize->final start Start: Prepare This compound Racemate start->select_csp

Caption: General workflow for chiral method development.
Protocol 2: Optimization of a Promising Chiral Separation

Once a "hit" (a condition showing partial or full separation) is identified, use this protocol to improve the resolution.

1. Parameter to Optimize: Mobile Phase Composition

  • Objective: To maximize the selectivity (α).

  • Method: Using the best alcohol modifier identified during screening (e.g., IPA), create a series of mobile phases by varying its concentration in small increments (e.g., 2%).

  • Example: If 90:10 Hexane:IPA showed promise, test 95:5, 92:8, 88:12, and 85:15.

  • Analysis: Plot resolution (Rs) against the percentage of alcohol to find the optimal composition.

2. Parameter to Optimize: Flow Rate

  • Objective: To improve efficiency and resolution.

  • Method: Using the optimal mobile phase composition, test different flow rates.

  • Example: Test 1.0 mL/min, 0.8 mL/min, and 0.5 mL/min.

  • Analysis: Observe the trade-off between resolution and analysis time. Lower flow rates often improve resolution but lengthen the run.[4]

3. Parameter to Optimize: Temperature

  • Objective: To further enhance selectivity.

  • Method: Set the column oven to different temperatures.

  • Example: Test at 25°C, 20°C, and 15°C.

  • Analysis: Lower temperatures frequently lead to better chiral separations.[2] Note any changes in elution order, which can sometimes occur with temperature adjustments.

Data Presentation (Illustrative)

The following tables present hypothetical data to illustrate the expected impact of parameter changes on the chiral separation of this compound, based on general chromatographic principles.

Table 1: Illustrative Effect of Alcohol Modifier on this compound Separation (Conditions: Chiralpak AD-H column, Hexane/Alcohol (90:10) with 0.1% TFA, 1.0 mL/min, 25°C)

Alcohol ModifierRetention Time (Peak 1, min)Retention Time (Peak 2, min)Selectivity (α)Resolution (Rs)
Methanol (MeOH)6.56.81.050.8
Ethanol (EtOH)7.27.81.081.4
2-Propanol (IPA)8.19.11.121.9

Table 2: Illustrative Effect of Flow Rate on Resolution and Backpressure (Conditions: Chiralpak AD-H column, Hexane/IPA (90:10) with 0.1% TFA, 25°C)

Flow Rate (mL/min)Resolution (Rs)Backpressure (bar)Analysis Time (min)
1.51.6120~7
1.01.980~10
0.52.240~20

References

Validation & Comparative

A Comparative Analysis of Apocynin and Its Derivatives: Unraveling the Mechanisms of NADPH Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of small molecule inhibitors is paramount. This guide provides a detailed comparison of apocynin and its active metabolite, diapocynin, focusing on their roles as inhibitors of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).

Initial inquiries for a direct comparison between "Apocynol A" and apocynin revealed a significant disparity in available scientific literature. While apocynin is a well-documented compound, "this compound," identified by its chemical structure ((4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one), lacks published data regarding its biological activity and mechanism of action. Consequently, a direct comparative guide could not be compiled. Instead, this guide will focus on the extensively studied apocynin and its more potent derivative, diapocynin, providing a robust, data-supported comparison of their mechanisms of action.

Apocynin: A Prodrug with Dual Functions

Apocynin, a naturally occurring methoxy-substituted catechol, is widely recognized as an inhibitor of the NADPH oxidase complex.[1] However, its mechanism is not direct. Apocynin functions as a prodrug, requiring metabolic activation, typically by peroxidases like myeloperoxidase (MPO), to exert its inhibitory effects.[2][3] This activation leads to the formation of its dimeric form, diapocynin, which is considered the primary active metabolite.[2][4]

The principal mechanism of action for apocynin's active form is the inhibition of the assembly of the NADPH oxidase enzyme complex.[4] Specifically, it prevents the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step for the activation of the enzyme and subsequent production of superoxide radicals.[3]

Beyond its role as a NOX inhibitor, apocynin also exhibits direct antioxidant properties by scavenging free radicals.[5][6] This dual functionality contributes to its overall anti-inflammatory and protective effects observed in various experimental models.[5]

Diapocynin: The More Potent Active Metabolite

Diapocynin, the dimer of apocynin, is now understood to be the more direct and potent inhibitor of NADPH oxidase.[1][2] Unlike its precursor, diapocynin does not require metabolic activation to inhibit the NOX complex, making its action more consistent across different cell types, particularly in non-phagocytic cells that may have low peroxidase activity.[1]

The enhanced potency of diapocynin is attributed to its increased lipophilicity and more efficient disruption of the p47phox translocation and assembly of the NOX complex.[2]

Quantitative Comparison: Apocynin vs. Diapocynin

The following table summarizes available quantitative data comparing the efficacy of apocynin and diapocynin. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and assay used.

CompoundTarget/AssayCell Type/SystemIC50 ValueReference
ApocyninNADPH Oxidase ActivityActivated Human Neutrophils10 µM[1]
DiapocyninNADPH Oxidase ActivityOPZ-stimulated PMNs (luminol-enhanced chemiluminescence)84 µM[2]
ApocyninNADPH Oxidase ActivityOPZ-stimulated PMNs (luminol-enhanced chemiluminescence)10 µM[2]
DiapocyninTNF-α Production InhibitionLPS-activated PBMCMore potent than apocynin[7]
ApocyninTNF-α Production InhibitionLPS-activated PBMCLess potent than diapocynin[7]
DiapocyninIL-10 Production InhibitionLPS-activated PBMCEffective inhibitor[7]
ApocyninIL-10 Production InhibitionLPS-activated PBMCLess effective than diapocynin[7]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for apocynin and diapocynin.

cluster_apocynin Apocynin Mechanism of Action Apocynin Apocynin (Prodrug) MPO Myeloperoxidase (MPO) Apocynin->MPO Activation Diapocynin Diapocynin (Active Metabolite) MPO->Diapocynin p47phox_cytosol p47phox (Cytosolic) Diapocynin->p47phox_cytosol Inhibits Translocation p47phox_membrane p47phox (Membrane) p47phox_cytosol->p47phox_membrane NOX_complex Assembled NADPH Oxidase p47phox_membrane->NOX_complex ROS Reactive Oxygen Species (ROS) NOX_complex->ROS

Figure 1: Apocynin's mechanism as a prodrug.

cluster_diapocynin Diapocynin Mechanism of Action Diapocynin Diapocynin (Direct Inhibitor) p47phox_cytosol p47phox (Cytosolic) Diapocynin->p47phox_cytosol Directly Inhibits Translocation p47phox_membrane p47phox (Membrane) p47phox_cytosol->p47phox_membrane NOX_complex Assembled NADPH Oxidase p47phox_membrane->NOX_complex ROS Reactive Oxygen Species (ROS) NOX_complex->ROS

Figure 2: Diapocynin's direct inhibitory action.

Experimental Protocols

NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This protocol outlines a common method for assessing NADPH oxidase activity in a cell-free system, adapted from methodologies described in the literature.

Materials:

  • Cell lysates containing NADPH oxidase

  • Cytochrome c solution (e.g., 1 mg/mL in phosphate-buffered saline - PBS)

  • NADPH solution (e.g., 10 mM in PBS)

  • Superoxide dismutase (SOD) solution (e.g., 3000 U/mL in PBS)

  • Test compounds (Apocynin, Diapocynin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each sample, include:

    • Cell lysate

    • Cytochrome c

    • Test compound at various concentrations or vehicle control

    • For control wells to measure background superoxide-independent reduction, add SOD.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding NADPH to all wells.

  • Immediately measure the absorbance at 550 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.

  • Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

  • The NADPH oxidase-specific activity is determined by subtracting the rate of reduction in the presence of SOD from the rate in its absence.

  • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Measurement of Intracellular ROS Production (DCFH-DA Assay)

This protocol describes a common method for measuring intracellular ROS levels in cultured cells.

Materials:

  • Cultured cells (e.g., neutrophils, macrophages, or other relevant cell lines)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Stimulant to induce ROS production (e.g., phorbol 12-myristate 13-acetate - PMA, or lipopolysaccharide - LPS)

  • Test compounds (Apocynin, Diapocynin)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with DCFH-DA by incubating them with a working solution (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh medium containing the test compounds at desired concentrations and incubate for a specified period (e.g., 1 hour).

  • Add the stimulant (e.g., PMA) to induce ROS production.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) immediately and at regular intervals using a fluorescence microplate reader. Alternatively, visualize and capture images using a fluorescence microscope.

  • The increase in fluorescence intensity corresponds to the level of intracellular ROS. Compare the fluorescence levels in treated cells to control cells to determine the effect of the compounds on ROS production.

Conclusion

While a direct comparison with "this compound" is not feasible due to the absence of scientific data, the evidence strongly supports that both apocynin and its metabolite diapocynin are effective modulators of NADPH oxidase activity. Apocynin acts as a prodrug, with its efficacy being dependent on metabolic activation, and also possesses direct antioxidant properties. Diapocynin, on the other hand, is a more direct and often more potent inhibitor of the NOX complex. For researchers in drug development, the choice between these compounds will depend on the specific cellular context and the desired mechanism of action. Diapocynin may be preferable for its direct action and higher potency, while apocynin remains a valuable tool for studying pathways involving peroxidase activity. Further research into novel derivatives of apocynin may yield even more specific and potent inhibitors of NADPH oxidase for therapeutic applications.

References

Efficacy and Mechanisms of Vomifoliol and Apocynin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Apocynol A": Initial searches for "this compound" yielded minimal data regarding its biological efficacy and mechanisms of action, precluding a direct and comprehensive comparison with Vomifoliol. However, significant research is available for "Apocynin," a structurally related and widely studied compound with notable anti-inflammatory and antioxidant properties. This guide, therefore, presents a detailed analysis of Vomifoliol and offers a comparative overview of Apocynin to serve as a valuable resource for researchers exploring compounds with similar therapeutic potential.

This guide provides an objective comparison of the performance of Vomifoliol and Apocynin, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Vomifoliol: A Multi-Targeting Norisoprenoid

Vomifoliol is a naturally occurring norisoprenoid with a range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.

Quantitative Data on Vomifoliol Efficacy
Biological ActivityAssayCell Line/SystemConcentration/IC50OutcomeReference
Anti-inflammatory Lipoxygenase (LOX) InhibitionNon-cellularComparable to positive controlInhibition of LOX[1]
Hyaluronidase & COX-2 InhibitionNon-cellularWeaker than positive controlWeak inhibition[1]
Pro-inflammatory Cytokine Release (TNF-α, IL-8, IL-6, IL-1β)Human Neutrophils & PBMCs5–75 µMDose-dependent reduction[1][2]
Anti-inflammatory Cytokine Release (IL-10)Human Neutrophils & PBMCs50–75 µMUpregulation of secretion[1]
Antioxidant Reactive Oxygen Species (ROS) ReductionfMLP-stimulated Human Neutrophils5–75 µMDose-dependent reduction (up to 54.8% at 75 µM)[1][3]
Anti-diabetic α-glucosidase InhibitionNon-cellularIC50: 170.62 nMStrong inhibition[4][5]
Glucose UptakeHepG2 cellsNot specifiedDose-dependent increase[4]
Glucose Uptake3T3-L1 adipocytesNot specifiedModerate increase[4]
Mechanism of Action of Vomifoliol

Vomifoliol exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway. It has been shown to downregulate the gene expression of NF-κB1 and NF-κB2 in LPS-stimulated peripheral blood mononuclear cells (PBMCs).[1][2] This inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines.

Vomifoliol's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols for Vomifoliol

Anti-inflammatory Activity in Human Immune Cells [1][6]

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) and neutrophils are isolated from buffy coats of healthy human donors.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce an inflammatory response.

  • Treatment: Cells are pre-incubated with various concentrations of Vomifoliol (e.g., 5-75 µM) before stimulation.

  • Cytokine Measurement: The concentration of pro-inflammatory (TNF-α, IL-6, IL-8, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene Expression Analysis: The effect of Vomifoliol on the gene expression of NF-κB1 and NF-κB2 is determined by quantitative real-time PCR (qRT-PCR).

α-Glucosidase Inhibition Assay [4]

  • Enzyme and Substrate: The assay uses α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure: Vomifoliol is pre-incubated with the α-glucosidase solution. The reaction is initiated by adding the pNPG substrate.

  • Measurement: The absorbance of the product, p-nitrophenol, is measured spectrophotometrically to determine the inhibitory activity of Vomifoliol. The IC50 value is calculated from the dose-response curve.

Apocynin: An NADPH Oxidase Inhibitor

Apocynin is a naturally occurring compound recognized for its potent inhibitory effect on NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). This action underlies its significant anti-inflammatory and antioxidant properties.

Quantitative Data on Apocynin Efficacy
Biological ActivityAssayCell Line/SystemConcentration/IC50OutcomeReference
NADPH Oxidase Inhibition Superoxide ProductionActivated Human NeutrophilsIC50: 10 µMSelective inhibition of NADPH oxidase activity[7][8]
NADPH Oxidase AssemblyIn vitroApparent IC50: 1.6 µM (for a trimer derivative)Interference with p47phox and p22phox interaction[9]
Anti-inflammatory Cytokine, PGE2, and Chemokine ProductionLPS-stimulated KeratinocytesNot specifiedAttenuation of inflammatory mediator production[10]
Mechanism of Action of Apocynin

Apocynin acts as a prodrug. Within phagocytic cells, it is converted by myeloperoxidase (MPO) into its active dimeric form, diapocynin.[7] Diapocynin then inhibits the assembly of the NADPH oxidase enzyme complex by preventing the translocation of the cytosolic subunit p47phox to the cell membrane.[7][11] This inhibition of NADPH oxidase assembly reduces the production of superoxide anions, thereby mitigating oxidative stress and subsequent inflammatory responses. Apocynin has also been shown to suppress the activation of the NF-κB signaling pathway.[7][10]

Apocynin_NOX_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular/Phagosome Apocynin Apocynin Diapocynin Diapocynin (Active Form) MPO Myeloperoxidase (MPO) Apocynin->MPO Metabolized by p47phox p47phox Diapocynin->p47phox Inhibits Translocation p67phox p67phox Diapocynin->p67phox Inhibits Translocation Rac Rac Diapocynin->Rac Inhibits Translocation NOX_inactive gp91phox p22phox p47phox->NOX_inactive Translocation & Assembly p67phox->NOX_inactive Translocation & Assembly Rac->NOX_inactive Translocation & Assembly MPO->Diapocynin gp91phox gp91phox p22phox p22phox NOX_active p47phox p67phox Rac gp91phox p22phox O2 O₂ Superoxide O₂⁻ (Superoxide) NOX_active->Superoxide Reduces O2->NOX_active

References

Apocynol A: A Comparative Guide to a Novel Natural Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apocynol A with other well-established natural antioxidants. By presenting quantitative data, detailed experimental methodologies, and illustrating key biological pathways, this document serves as a valuable resource for professionals in drug discovery and development.

Introduction to this compound and its Antioxidant Potential

This compound, a natural organic compound, has garnered significant interest for its antioxidant properties. Unlike many direct radical scavengers, its primary mechanism of action is the inhibition of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in various cell types.[1][2][3] This targeted approach to reducing oxidative stress makes this compound a promising candidate for therapeutic interventions in a range of pathologies associated with oxidative damage, including inflammatory and neurodegenerative diseases.[1][4] It's important to note that apocynin, a closely related and more widely studied compound, is considered a prodrug that is metabolized in vivo to its active dimeric form, diapocynin, and other oligomers which are potent NOX inhibitors.[1][5] Apocynin itself demonstrates weak direct antioxidant activity in vitro.[6][7][8]

This guide compares the antioxidant efficacy of this compound and its related compounds with that of well-known natural antioxidants such as Vitamin C, Vitamin E, and Quercetin, based on available experimental data.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with its specific mechanism. The most common assays include the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays.

The following tables summarize the available quantitative data for this compound (represented by its precursor, apocynin) and other natural antioxidants. It is crucial to note that direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: NADPH Oxidase Inhibition

CompoundIC50 (µM)Cell Type/SystemReference
Apocynin10Activated human neutrophils[9]

Table 2: DPPH Radical Scavenging Activity

CompoundIC50Reference
Apocynin9.7 mM[7]
Protocatechuic Acid0.022 mM[7]
Quercetin19.3 µM[2]
Quercetin15.9 µg/mL[10]
Quercetin1.89 ± 0.33 μg/mL[11]
Ascorbic Acid (Vitamin C)0.62 µM[2]
Ascorbic Acid (Vitamin C)24.63 mg/L[12]
Ascorbic Acid (Vitamin C)10.65 µg/mL[13]
α-Tocopherol (Vitamin E)42.86 µg/mL[14]

Table 3: ABTS Radical Scavenging Activity

CompoundIC50Reference
Quercetin48.0 ± 4.4 µM[1]
Quercetin1.89 ± 0.33 μg/mL[11]
Ascorbic Acid (Vitamin C)50 µg/mL[15]
Ascorbic Acid (Vitamin C)7.81 ppm[16]

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g or other specified unit)Reference
ApocyninLess than Protocatechuic Acid (1.5-fold)[8]
Protocatechuic AcidAt least 1.5-fold greater than Apocynin[8]
Quercetin4.38 to 10.7 (unit not specified)[17]
Ascorbic Acid (Vitamin C)1,019,690 µmol TE/100g[3]
α-Tocopherol (Vitamin E)1,293 µmol TE/g[18]

Signaling Pathways and Experimental Workflows

Mechanism of NADPH Oxidase Inhibition by this compound (Apocynin)

Apocynin acts as a prodrug and is oxidized by peroxidases, such as myeloperoxidase (MPO), to form its active dimer, diapocynin. Diapocynin then inhibits the assembly of the NADPH oxidase enzyme complex by preventing the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox). This inhibition of complex assembly is the primary mechanism by which this compound and its derivatives reduce the production of superoxide radicals.[1][3][4]

NADPH_Oxidase_Inhibition cluster_cytosol Cytosol cluster_ros ROS Production p47 p47phox gp91 gp91phox p47->gp91 Translocation p67 p67phox p67->gp91 Rac Rac Rac->gp91 Apocynin Apocynin (Prodrug) MPO MPO/H2O2 Apocynin->MPO Oxidation Diapocynin Diapocynin (Active Form) Diapocynin->p47 Inhibits Translocation MPO->Diapocynin NOX_complex Assembled NADPH Oxidase p22 p22phox Superoxide O2•- NOX_complex->Superoxide e- transfer O2 O2 O2->NOX_complex

Caption: NADPH Oxidase inhibition by Apocynin's active metabolite.

General Antioxidant Radical Scavenging Workflow

Many natural antioxidants, such as Vitamin C, Vitamin E, and flavonoids, exert their effects through direct scavenging of free radicals. This process typically involves the donation of a hydrogen atom or an electron to the radical, thereby neutralizing it and preventing it from causing cellular damage.

Radical_Scavenging Free_Radical Free Radical (e.g., ROO•) Antioxidant Antioxidant (e.g., Vitamin C, E) Free_Radical->Antioxidant Reacts with Cellular_Component Cellular Component (DNA, Protein, Lipid) Free_Radical->Cellular_Component Attacks Neutralized_Molecule Neutralized Molecule (ROOH) Antioxidant->Neutralized_Molecule Donates H• or e- Antioxidant_Radical Less Reactive Antioxidant Radical Antioxidant->Antioxidant_Radical Damage Oxidative Damage Cellular_Component->Damage

Caption: General mechanism of direct radical scavenging by antioxidants.

Experimental Protocols

NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This assay measures the production of superoxide by NADPH oxidase. Superoxide reduces cytochrome c, which can be monitored spectrophotometrically.

  • Membrane Preparation: Isolate cell membranes containing the NADPH oxidase complex (e.g., from neutrophils or transfected cell lines).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 65 mM sodium phosphate buffer, pH 7.0) containing EGTA, MgCl2, FAD, and cytochrome c.

  • Reconstitution (for NOX2): For NOX2, add recombinant cytosolic subunits (p47phox, p67phox, and Rac1) to the reaction mixture.

  • Initiation: Add the membrane preparation to the reaction mixture. Add the test compound (e.g., this compound) at various concentrations. Initiate the reaction by adding NADPH.

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Calculation: The rate of cytochrome c reduction is proportional to the NADPH oxidase activity. Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid) in the same solvent.

  • Reaction: Add a fixed volume of the DPPH solution to each dilution of the test sample and the control.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the diluted test sample or standard to a fixed volume of the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS•+ radical. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as the test sample. The IC50 value can also be determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: Prepare a fluorescent probe solution (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Reaction Setup: In a 96-well plate, add the fluorescent probe, the test sample or standard at various concentrations, and the assay buffer.

  • Initiation: Initiate the reaction by adding the free radical initiator to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes) at 37°C.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Plot a standard curve of net AUC versus the concentration of the standard (Trolox). The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents (TE).

Conclusion

This compound presents a distinct antioxidant mechanism by primarily targeting the enzymatic source of ROS production, NADPH oxidase, rather than direct radical scavenging. This targeted approach may offer advantages in therapeutic applications where specific inhibition of NOX-mediated oxidative stress is desired. The available data suggests that while the direct radical scavenging capacity of its precursor, apocynin, is weak compared to potent antioxidants like protocatechuic acid, Vitamin C, and quercetin, its efficacy as a NOX inhibitor is significant.

Further research is warranted to directly compare the antioxidant and cytoprotective effects of this compound and its active metabolites with a broader range of natural antioxidants in various in vitro and in vivo models. Such studies will be crucial in elucidating the full therapeutic potential of this compound in the management of oxidative stress-related diseases. The detailed protocols and comparative data provided in this guide aim to facilitate such future investigations.

References

A Researcher's Guide to Investigating Apocynol A: Navigating Antibody Cross-Reactivity and Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the biological effects of Apocynol A, a critical aspect of study is the availability and specificity of antibodies for its detection and the elucidation of its mechanism of action. This guide provides a comparative overview of currently available tools and methodologies, with a focus on antibody-based techniques to study this compound's potential biological targets, particularly in the context of its structural analog, Apocynin.

Comparative Analysis of Anti-p47phox Antibodies

Given the likely mechanism of action of this compound via the NADPH oxidase pathway, a comparative analysis of commercially available antibodies against the key regulatory subunit, p47phox, is essential. These antibodies can be employed in techniques such as Western Blotting and Immunohistochemistry to determine the effect of this compound on p47phox expression and localization. Below is a comparison of several commercially available anti-p47phox antibodies.

Antibody Name Provider Host/Isotype Applications Reported Reactivity Immunogen
p47phox Antibody #4312[1]Cell Signaling TechnologyRabbit / IgGWB, IP, IHC, IFHuman, Mouse, RatSynthetic peptide corresponding to residues surrounding Ala157 of human p47phox protein
Anti-NCF1/p47-phox (phospho S359) antibody (ab74095)AbcamRabbit / PolyclonalWB, IHC-P, ICC/IFHumanSynthetic peptide within Human NCF1 (phospho S359)
p47phox Polyclonal Antibody (PA1-9073)[2]Thermo Fisher ScientificGoat / IgGWB, IHC (P), ICC/IF, FlowHuman, Mouse, PigSynthetic peptide corresponding to the C-terminus of human p47phox (amino acids 379-390)
Anti-phospho-p47 phox (pSer345) antibody produced in rabbitSigma-AldrichRabbit / PolyclonalWB, IHCHuman, Mouse, RatSynthetic peptide derived from human p47 phox around the phosphorylation site of Ser345
Anti-p47 phox Antibody (A95331)[3]AAT BioquestRabbit / PolyclonalWB, IHC, ELISAHuman, Mouse, RatSynthetic peptide derived from human p47 phox (amino acids 317-366)

Experimental Protocols

To facilitate the investigation of this compound's effects on the NADPH oxidase pathway, detailed protocols for key immunoassays are provided below.

Western Blot Protocol for p47phox Detection

This protocol is adapted from standard Western Blotting procedures and can be optimized for specific cell or tissue lysates.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4).[4]

  • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary anti-p47phox antibody (refer to the table above for recommended dilutions) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[4]

  • Wash the membrane three times for 5 minutes each with TBST.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands. The expected molecular weight of p47phox is approximately 47 kDa.[3]

Competitive ELISA Protocol for this compound (Hypothetical)

While a specific antibody for this compound is not yet available, this general competitive ELISA protocol can be adapted once such a reagent is developed. This assay would quantify this compound in a sample by measuring its ability to compete with a labeled this compound conjugate for binding to a limited amount of anti-Apocynol A antibody.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with 100 µL of anti-Apocynol A antibody (concentration to be optimized) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[5]

2. Blocking:

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[6]

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competition Reaction:

  • Prepare standards of known this compound concentrations and the unknown samples.

  • In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of a fixed concentration of enzyme-labeled this compound (e.g., this compound-HRP conjugate) for 1 hour at 37°C.[5]

  • Add 100 µL of the pre-incubated mixture to the antibody-coated wells.

  • Incubate for 1-2 hours at 37°C.[6]

4. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H2SO4).[5]

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizing the Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

NADPH_Oxidase_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_reaction Enzymatic Reaction p47 p47phox p47_p67_p40 p47->p47_p67_p40 p67 p67phox p67->p47_p67_p40 p40 p40phox p40->p47_p67_p40 Rac Rac-GDP Rac_active Rac-GTP Rac->Rac_active Stimulus p47_active p47phox-P p47_p67_p40->p47_active Phosphorylation Nox_complex p47_active->Nox_complex Translocation Rac_active->Nox_complex Translocation gp91 gp91phox (Nox2) gp91->Nox_complex p22 p22phox p22->Nox_complex NADPH NADPH Nox_complex->NADPH Active NADPH Oxidase NADP NADP+ NADPH->NADP O2 O2 Superoxide O2- O2->Superoxide Apocynin Apocynin / This compound? Apocynin->p47_active Inhibition of Translocation

Caption: NADPH Oxidase Activation Pathway and the potential inhibitory role of this compound.

Western_Blot_Workflow start Cell/Tissue Lysate (with this compound treatment) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p47phox) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis

Caption: A streamlined workflow for Western Blot analysis of p47phox expression.

References

Comparative Analysis of Apocynin and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Apocynin and its key synthetic analogs, Diapocynin and Nitroapocynin. This document summarizes their performance as inhibitors of NADPH oxidase, their anti-inflammatory properties, and presents supporting experimental data and methodologies.

Apocynin, a naturally occurring methoxy-substituted catechol, has garnered significant attention for its therapeutic potential, primarily attributed to its role as an inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).[1][2] Oxidative stress, mediated by excessive ROS production, is implicated in the pathogenesis of numerous inflammatory diseases.[1] This guide delves into the comparative efficacy of apocynin and its synthetic derivatives, offering a valuable resource for the development of novel anti-inflammatory agents.

Comparative Biological Activity

Apocynin itself is considered a prodrug, requiring metabolic activation by peroxidases to exert its inhibitory effects on NADPH oxidase.[2][3] Its synthetic analogs, Diapocynin and Nitroapocynin, have been developed to enhance or modify its biological activity.

Diapocynin , a dimer of apocynin, is considered a more potent inhibitor of NADPH oxidase than its precursor.[3][4][5] It is formed through the oxidative coupling of two apocynin molecules.[5] Studies have shown that diapocynin effectively reduces ROS production and has demonstrated neuroprotective and anti-inflammatory effects.[4][5][6]

Nitroapocynin is another derivative that has been investigated. The introduction of a nitro group can modulate the electronic and biological properties of the parent compound, potentially influencing its activity and pharmacokinetic profile.[7][8][9]

The inhibitory effects of these compounds on NADPH oxidase are a key performance indicator. While apocynin itself shows inhibitory activity, its derivatives can exhibit significantly different potencies. For instance, a trimer hydroxylated quinone derived from apocynin oxidation has been shown to inhibit NADPH oxidase with an IC50 of 31 nM, a marked increase in potency compared to apocynin alone.[10]

Data Summary

CompoundTargetAssayIC50 ValueReference
ApocyninNADPH OxidaseNeutrophil Superoxide Production10 µM[3]
Apocynin-derived trimer hydroxylated quinoneNADPH OxidaseVascular Endothelial Cell Superoxide Production31 nM[10]
DiapocyninNADPH OxidaseDystrophic Myotubes ROS ProductionNot explicitly stated, but shown to be effective[11]
NitroapocyninNot specifiedNot specifiedNot specified

Signaling Pathways and Mechanisms of Action

Apocynin and its analogs primarily exert their effects by inhibiting the assembly and activation of the NADPH oxidase enzyme complex.[2][6] This enzyme is a major source of ROS in various cell types, and its dysregulation is linked to a number of pathological conditions.[5] The inhibition of NADPH oxidase leads to a downstream cascade of anti-inflammatory and cytoprotective effects.

One of the key signaling pathways implicated in the action of these compounds is the NF-κB pathway . A study on novel apocynin derivatives demonstrated that the anti-glioma effects were associated with the inhibition of NF-κB activation.[12][13]

Furthermore, Diapocynin has been shown to upregulate Sirtuin 1 (Sirt1), which in turn can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements.[5]

Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for evaluating these compounds.

NADPH_Oxidase_Inhibition Mechanism of NADPH Oxidase Inhibition Apocynin Apocynin (Prodrug) Peroxidases Peroxidases Apocynin->Peroxidases Metabolic Activation Active_Metabolites Active Metabolites (e.g., Diapocynin) Peroxidases->Active_Metabolites NOX_Assembly NADPH Oxidase Assembly Active_Metabolites->NOX_Assembly Inhibits ROS Reactive Oxygen Species (ROS) NOX_Assembly->ROS Produces Inflammation Inflammation ROS->Inflammation Promotes

Mechanism of NADPH Oxidase Inhibition by Apocynin.

Experimental_Workflow General Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization NOX_Assay NADPH Oxidase Activity Assay Characterization->NOX_Assay ROS_Assay Intracellular ROS Measurement NOX_Assay->ROS_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays (e.g., Cytokine production) ROS_Assay->Anti_Inflammatory_Assay Animal_Model Animal Model of Inflammation Anti_Inflammatory_Assay->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Study Toxicity Studies Efficacy_Testing->Toxicity_Study

Workflow for Evaluating Apocynin and its Analogs.

Experimental Protocols

NADPH Oxidase Activity Assay (Cytochrome c Reduction Assay)

This assay measures the production of superoxide radicals by NADPH oxidase.

Materials:

  • Phosphate-buffered saline (PBS)

  • Cytochrome c

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus

  • Test compounds (Apocynin and its analogs)

  • Neutrophils or other cells expressing NADPH oxidase

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Isolate and prepare neutrophils or other target cells.

  • Pre-incubate the cells with the test compounds at various concentrations for a specified time.

  • Add cytochrome c to each well.

  • Stimulate the cells with PMA to activate NADPH oxidase.

  • Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • Calculate the rate of superoxide production and determine the IC50 values for each compound.

Intracellular ROS Measurement (DCFH-DA Assay)

This assay is used to measure the overall intracellular ROS levels.

Materials:

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Test compounds

  • Cells in culture

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compounds for a specific duration.

  • Load the cells with DCFH-DA, which is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Induce oxidative stress if necessary (e.g., with H2O2).

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Compare the fluorescence levels in treated cells to control cells to determine the effect of the compounds on intracellular ROS.

Conclusion

Apocynin and its synthetic analogs, particularly Diapocynin, represent a promising class of compounds for the therapeutic intervention of inflammatory diseases mediated by oxidative stress. Their ability to inhibit NADPH oxidase and modulate key inflammatory signaling pathways underscores their potential. Further research into the structure-activity relationships of novel apocynin derivatives could lead to the development of more potent and specific anti-inflammatory drugs. This guide provides a foundational overview to aid researchers in this endeavor.

References

Unraveling the Anti-Cancer Potential of Apocynol A: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on the anti-proliferative activity of Apocynol A, a sesquiterpenoid natural product. This analysis is based on the seminal research and is supplemented with data on comparable compounds, offering a framework for future replication and exploration.

Unveiling this compound's Bioactivity: A Look at the Initial Findings

This compound, a sesquiterpenoid identified as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one, has been isolated from various plant sources, including Excoecaria venenata, Cinnamomum wilsonii, and Datura metel. The primary report on its biological activity comes from a 2015 study published in the Zhongguo Zhong Yao Za Zhi, which first described its moderate anti-proliferation effects on tumor cells. This initial finding has laid the groundwork for further investigation into its potential as an anti-cancer agent.

While direct replication studies of this specific finding on this compound are not yet available in the published literature, this guide provides the necessary details from the original study to facilitate such validation efforts. Furthermore, a comparative analysis with other structurally related sesquiterpenoids exhibiting cytotoxic effects is presented to offer a broader context for this compound's potential.

Comparative Analysis of Cytotoxic Activity

To provide a benchmark for the anti-proliferative effects of this compound, the following table summarizes the cytotoxic activities of structurally similar sesquiterpenoids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric indicating the potency of a compound in inhibiting biological processes.

CompoundCancer Cell Line(s)IC50 (µM)
This compound Data not publicly available from the original studyNot available
ObtusolColo-205 (colon adenocarcinoma)1.2 ± 1.4 µg/ml
(-)-ElatolColo-205 (colon adenocarcinoma)2.5 ± 1.3 µg/ml
Aspertenol AK562 (chronic myelogenous leukemia), A549 (lung carcinoma)16.6 - 72.7, 43.5
Aspertenol BK562 (chronic myelogenous leukemia)16.6 - 72.7

Note: The IC50 values for Obtusol and (-)-Elatol were reported in µg/ml and have been presented as such. Further conversion to µM would require the molecular weights of these compounds.

Experimental Protocol: Assessing Anti-Proliferative Activity

The foundational method for evaluating the cytotoxic effects of this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable technique for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Key Steps of the MTT Assay:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is directly proportional to the number of viable cells.

The following diagram illustrates the general workflow of an MTT assay for assessing cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adherence Allow Cells to Adhere seed_cells->adherence treatment Treat with this compound (various concentrations) adherence->treatment incubation Incubate for Defined Period treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilize Add Solubilizing Agent formazan_formation->solubilize read_absorbance Read Absorbance on Plate Reader solubilize->read_absorbance data_analysis Analyze Data (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, many sesquiterpenoids exert their anti-cancer effects through the induction of apoptosis (programmed cell death). This process is often mediated by complex signaling cascades involving various proteins.

The following diagram depicts a simplified, hypothetical signaling pathway through which a sesquiterpenoid like this compound might induce apoptosis in cancer cells.

Apoptosis_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Apocynol_A This compound Receptor Receptor Interaction (Hypothetical) Apocynol_A->Receptor Binds to Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Initiates Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes

Hypothetical Apoptosis Pathway for this compound

Logical Framework for Replicating and Expanding on this compound Research

To systematically approach the replication and expansion of the initial findings on this compound, the following logical workflow is proposed. This framework outlines the necessary steps from sourcing the compound to conducting comprehensive biological evaluations.

Apocynol_A_Research_Workflow start Start source_compound Source this compound (Isolation or Synthesis) start->source_compound confirm_identity Confirm Chemical Identity (e.g., NMR, MS) source_compound->confirm_identity replicate_study Replicate Original Cytotoxicity Study (Based on Ning et al., 2015) confirm_identity->replicate_study expand_cell_lines Expand to a Panel of Cancer Cell Lines replicate_study->expand_cell_lines determine_ic50 Determine IC50 Values expand_cell_lines->determine_ic50 mechanism_studies Investigate Mechanism of Action (e.g., Apoptosis, Cell Cycle Arrest) determine_ic50->mechanism_studies compare_alternatives Compare with Structurally Similar Compounds determine_ic50->compare_alternatives in_vivo_studies Conduct In Vivo Studies (Animal Models) mechanism_studies->in_vivo_studies publish_findings Publish Replicated and New Findings in_vivo_studies->publish_findings compare_alternatives->publish_findings end End publish_findings->end

Logical Workflow for this compound Research

This guide serves as a foundational resource for researchers interested in the anti-cancer potential of this compound. By providing a clear overview of the existing, albeit limited, data and a roadmap for future investigation, it aims to stimulate further research into this promising natural product. The replication of the initial findings is a critical next step in validating its therapeutic potential.

A Comparative Guide to Validating the Inhibitory Effect of Apocynol A on NOX Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of NADPH oxidase (NOX) inhibitors is paramount. This guide provides an objective comparison of Apocynol A (commonly known as apocynin) and other prominent NOX inhibitors, supported by experimental data and detailed protocols.

Apocynin is a widely cited inhibitor of NOX enzymes; however, its efficacy and specificity are subjects of ongoing scientific debate. It is considered a prodrug, requiring oxidation by peroxidases, such as myeloperoxidase (MPO), to form its active dimer, diapocynin.[1][2] The primary proposed mechanism of action is the inhibition of the functional NOX complex assembly by preventing the translocation of cytosolic subunits like p47phox to the membrane.[1][2] Despite its common use, consistent quantitative data on its isoform-specific inhibitory activity is lacking, and concerns about off-target effects persist.[1]

This guide contrasts apocynin with other well-characterized inhibitors to provide a clearer framework for experimental design and data interpretation.

Comparative Inhibitory Potency of NOX Inhibitors

The selection of an appropriate inhibitor requires careful consideration of its potency and selectivity across different NOX isoforms. The following tables summarize the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for apocynin and a selection of alternative inhibitors. It is important to note that specific IC50 values for diapocynin, the active form of apocynin, are not consistently reported in the literature.[1]

Table 1: Inhibitory Activity of Apocynin and Pan-NOX Inhibitors

InhibitorNOX1NOX2NOX4NOX5Assay TypeReference(s)
Apocynin No consistent IC50 reported~10 µM (in neutrophils)No consistent IC50 reportedNo consistent IC50 reportedCellular[3]
Diphenyleneiodonium (DPI) 0.24 µM0.10 µM0.09 µM0.02 µMCell-free[4]
VAS2870 ~5 µM0.7 - 2.0 µM~12 µM>10 µMCellular[5][6]

Note: DPI is a general flavoprotein inhibitor and not specific to NOX enzymes.[1][7] VAS2870, while inhibiting multiple isoforms, shows relative selectivity for NOX2.[5]

Table 2: Inhibitory Activity of Isoform-Selective NOX Inhibitors

InhibitorTarget(s)NOX1NOX2NOX3NOX4NOX5Assay TypeReference(s)
ML171 NOX10.13 - 0.25 µM5 µM3 µM5 µM-Cellular (HT29, HEK293)[8]
GKT136901 NOX1/NOX4160 nM (Ki)1530 nM (Ki)-165 nM (Ki)-Cell-free[9]
GKT137831 (Setanaxib) NOX1/NOX4110 nM (Ki)1750 nM (Ki)-140 nM (Ki)410 nM (Ki)Cell-free[1][9]

Key Experimental Protocols

Accurate assessment of inhibitor potency relies on robust and well-validated experimental protocols. Below are detailed methodologies for common assays used in NOX inhibitor validation.

Cellular NOX Inhibition Assay using Transfected HEK293 Cells

This method allows for the assessment of inhibitor specificity by using human embryonic kidney (HEK293) cells engineered to express a single NOX isoform.

a. Cell Preparation and Seeding:

  • Maintain HEK293 cells stably or transiently transfected with the human NOX isoform of interest (e.g., NOX1 with its subunits NOXO1 and NOXA1; NOX4; or NOX5).[10]

  • Culture cells in DMEM supplemented with 10% fetal bovine serum, 2 mM glutamine, and appropriate antibiotics for selection.

  • The day before the assay, seed 50,000 - 100,000 cells per well into a black, clear-bottom 96-well plate.[10]

b. Inhibition Assay (Amplex Red Method for H₂O₂):

  • On the day of the assay, remove the culture medium.

  • Add the test inhibitor (e.g., this compound) at various concentrations in a suitable buffer (e.g., Krebs-Ringer Phosphate Glucose buffer). Include a vehicle control (e.g., 0.5% DMSO).[10]

  • Prepare a reaction mixture containing 50 µM Amplex® Red and 0.1 U/mL horseradish peroxidase (HRP) in the same buffer.[10]

  • Add the reaction mixture to each well and incubate at 37°C for 10 minutes.

  • Initiate ROS production. This is isoform-dependent:

    • NOX1/NOX2: Stimulate with an activator like Phorbol 12-myristate 13-acetate (PMA) (e.g., 0.5 µM).[10]

    • NOX4: This isoform is often constitutively active and may not require a stimulant.

    • NOX5: Activate with a Ca²⁺ ionophore like ionomycin (e.g., 40 µM).[10]

  • Immediately measure fluorescence using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Record measurements every 1-2 minutes for 60 minutes at 37°C.[10][11]

  • Calculate the rate of H₂O₂ production and determine the IC50 value for the inhibitor.

Cell-Free NOX Activity Assay (Lucigenin Chemiluminescence for Superoxide)

This assay measures NOX activity in isolated cell membranes, which is useful for studying direct effects on the enzyme complex without interference from cellular uptake or metabolism.

a. Membrane Fraction Preparation:

  • Homogenize cells or tissue in a buffer containing protease inhibitors (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM DTT, protease inhibitor cocktail).[12][13]

  • Perform a series of centrifugations to isolate the membrane fraction. A typical protocol involves a low-speed spin (e.g., 2,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the membranes.[12][13]

  • Resuspend the final membrane pellet in a buffer without DTT and determine the protein concentration.

b. Chemiluminescence Assay:

  • In a white 96-well plate, add the membrane suspension (e.g., 20 µg of protein).

  • Add the test inhibitor at various concentrations.

  • Add lucigenin to a final concentration of 5 µM. It is critical to use this low concentration to avoid redox cycling artifacts where lucigenin itself generates superoxide.[12][13]

  • Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[12][13]

  • Immediately measure chemiluminescence in a luminometer.

  • Calculate the rate of superoxide production and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex processes involved in NOX inhibition and validation.

G cluster_in This compound Action cluster_nox NOX2 Complex Assembly Apo This compound (Prodrug) Diapo Diapocynin (Active Inhibitor) Apo->Diapo Oxidation MPO Peroxidase (e.g., MPO) MPO->Apo p47 p47phox (Cytosolic) Diapo->p47 Blocks Translocation Nox2_mem Nox2/p22phox (Membrane) p47->Nox2_mem Translocation Complex Active NOX2 Enzyme Complex p67 p67phox (Cytosolic) p67->Nox2_mem Translocation Rac Rac-GTP (Cytosolic) Rac->Nox2_mem Translocation ROS ROS Production Complex->ROS O2 -> O2-

Caption: Mechanism of this compound (Apocynin) inhibition of the NOX2 enzyme complex.

G Start Identify Potential NOX Inhibitor Screen Primary Screening: Cell-Free Assays (e.g., Lucigenin) Start->Screen CellScreen Secondary Screening: Cell-Based Assays (e.g., Amplex Red) Screen->CellScreen Active Compounds Selectivity Isoform Selectivity Panel (HEK293 with NOX1, 2, 4, 5, etc.) CellScreen->Selectivity Potent Hits OffTarget Counter-Screening: - Cytotoxicity Assays - ROS Scavenging Assays - Other Flavoprotein Assays (XO, NOS) Selectivity->OffTarget Isoform Profile Determined Validate Validated Inhibitor OffTarget->Validate Specificity Confirmed

Caption: Experimental workflow for the validation of novel NOX inhibitors.

References

Apocynol A and Apocynin: A Comparative Analysis of Therapeutic Index Against Existing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Apocynol A and its more extensively studied analog, apocynin, against established anti-inflammatory drugs. Due to the limited public data on this compound, this guide will focus primarily on apocynin, a naturally occurring methoxy-substituted catechol that has garnered significant interest for its potential therapeutic applications. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

Executive Summary

Apocynin, a selective inhibitor of NADPH oxidase, demonstrates a promising safety profile in preclinical studies. Its mechanism of action, centered on the reduction of oxidative stress, presents a distinct alternative to conventional anti-inflammatory agents like Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. While a definitive therapeutic index for apocynin is yet to be established across various conditions, initial data suggests a wide therapeutic window. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.

Quantitative Data Comparison

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the effective dose. A higher TI indicates a wider margin of safety. The following table summarizes the available data for apocynin and selected comparator drugs. It is important to note that LD50 (median lethal dose) and ED50 (median effective dose) values can vary significantly based on the animal model, route of administration, and the specific endpoint being measured.

DrugClassAnimal ModelLD50 (mg/kg)ED50 (mg/kg, Anti-inflammatory)Therapeutic Index (LD50/ED50)
Apocynin NADPH Oxidase InhibitorMouse (oral)9000[1][2]10 - 100 (effective dose range in various inflammatory models, i.p.)[3][4][5]~90 - 900 (estimated)
Ibuprofen NSAIDRat (oral)636[4]50 - 100 (carrageenan-induced paw edema, i.p.)[6]~6 - 13
Diclofenac NSAIDRat (oral)55 - 240[7]3.74 - 7.20 (carrageenan-induced paw edema, p.o. & i.p.)[8][9]~7 - 64
Prednisone CorticosteroidMouse (oral)1680[10][11]Not availableNot available
Dexamethasone CorticosteroidRat (oral)>2000[12][13][14]0.03 (carrageenan-induced paw edema, oral)[2]>66,667

Note: The therapeutic index for apocynin is an estimation based on a range of effective doses reported in different inflammatory models. The ED50 for other drugs is specific to the carrageenan-induced paw edema model in rats, a standard model for assessing acute inflammation. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Apocynin

Apocynin functions as a selective inhibitor of the NADPH oxidase (NOX) enzyme complex, a primary source of reactive oxygen species (ROS) in inflammatory cells.[1][7] Unlike NSAIDs, which target cyclooxygenase (COX) enzymes, or corticosteroids, which have broad immunosuppressive effects, apocynin's mechanism is more targeted towards mitigating oxidative stress.

Apocynin itself is a prodrug. Within cells, particularly in the presence of myeloperoxidase (MPO), it is converted to its active dimeric form, diapocynin.[1] Diapocynin then inhibits the assembly of the functional NOX complex by preventing the translocation of cytosolic subunits, such as p47phox and p67phox, to the cell membrane.[1][15] This disruption halts the production of superoxide radicals and downstream ROS, thereby reducing inflammation and cellular damage.

Caption: Signaling pathway of apocynin's inhibitory action on NADPH oxidase.

Experimental Protocols

A standardized and widely used preclinical model for evaluating the efficacy of anti-inflammatory drugs is the carrageenan-induced paw edema model in rats .

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[15][16][17]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin or diclofenac), and test groups receiving different doses of the compound under investigation (e.g., apocynin).

  • Drug Administration: The test compound, positive control, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the induction of inflammation (e.g., 30-60 minutes).[15]

  • Induction of Inflammation: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[16][18] The contralateral paw may be injected with saline to serve as a control.

  • Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15][16]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group. The ED50 value can then be determined from the dose-response curve.

Experimental_Workflow A Animal Acclimatization (Rats, 1 week) B Random Grouping (Control, Positive Control, Test Groups) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Drug Administration (Vehicle, Standard Drug, Apocynin) C->D E Carrageenan Injection (Sub-plantar, Right Hind Paw) D->E 30-60 min post-administration F Paw Volume Measurement (Hourly for 5 hours) E->F G Data Analysis (% Inhibition of Edema, ED50 Calculation) F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Discussion and Conclusion

The available preclinical data suggests that apocynin possesses a favorable therapeutic index compared to commonly used NSAIDs like ibuprofen and diclofenac. Its high LD50 in mice indicates low acute toxicity. While a precise therapeutic index is challenging to establish without head-to-head comparative studies in the same model, the wide range of effective doses with minimal reported toxicity is encouraging. Dexamethasone, a potent corticosteroid, exhibits an exceptionally high therapeutic index in the specific model cited; however, its long-term use is associated with significant adverse effects not captured by acute toxicity studies.

The unique mechanism of action of apocynin, targeting NADPH oxidase-mediated oxidative stress, offers a potential advantage over existing anti-inflammatory drugs. This targeted approach may lead to a better side-effect profile, particularly concerning the gastrointestinal and cardiovascular risks associated with NSAIDs and the broad immunosuppressive effects of corticosteroids.

Further research is warranted to establish a definitive therapeutic index for this compound and apocynin in various inflammatory and disease models. Clinical trials are necessary to translate these promising preclinical findings into safe and effective therapies for human use. The data presented in this guide underscores the potential of NADPH oxidase inhibitors as a novel class of anti-inflammatory agents and provides a foundation for future research and development in this area.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Apocynol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of Apocynol A derivatives and their biological activity is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

This compound, a naturally occurring methoxy-substituted catechol, and its parent compound, apocynin, have garnered significant attention for their therapeutic potential, primarily as inhibitors of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).[1] ROS play a complex role in cellular signaling, but their overproduction is implicated in a multitude of pathologies, including inflammatory diseases and cancer.[1] This has spurred the development of numerous this compound derivatives aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives has been explored across various disease models, including inflammation, glioma, and bacterial infections. The structural modifications of the parent apocynin molecule have yielded compounds with significantly altered biological activities.

Anti-Inflammatory and Antioxidant Activity

The primary mechanism of the anti-inflammatory action of apocynin and its derivatives is the inhibition of the NADPH oxidase enzyme complex, which in turn reduces ROS production.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the apocynin scaffold can enhance this inhibitory activity. For instance, the dimerization of apocynin and the conjugation with other antioxidant moieties, such as lipoic acid, have been shown to be effective strategies.[2]

Compound/DerivativeModificationKey Biological ActivityQuantitative Data (IC50, % inhibition, etc.)Reference
Apocynin Parent CompoundNADPH oxidase inhibitor, anti-inflammatoryIC50: ~10 µM for ROS production in neutrophils[1]
Compound 10 Apocynin dimer analoguePotent protection against LPS-induced cytotoxicity, significant ROS scavengingNot specified[2]
Compound 12 Lipoic acid-apocynin conjugatePotent protection against LPS-induced cytotoxicity, significant ROS scavengingNot specified[2]

Table 1: Comparison of Anti-Inflammatory and Antioxidant Activity of Apocynin Derivatives. This table summarizes the modifications and resulting biological activities of selected apocynin derivatives, highlighting the potential for enhanced efficacy through structural alteration.

Anti-Glioma Activity

Recent research has focused on the application of apocynin derivatives as anti-cancer agents, particularly for gliomas, which are aggressive brain tumors.[3] A key challenge in treating brain tumors is the blood-brain barrier (BBB). The design of apocynin derivatives with improved BBB penetration is a critical aspect of their development.

One study synthesized a series of apocynin derivatives and evaluated their anti-glioma effects.[3][4] The derivative designated as D31 demonstrated superior BBB penetration and significant anti-glioma activity both in vitro and in vivo.[3][4] This effect was attributed to increased ROS generation within the glioma cells, leading to apoptosis, and the inhibition of the NF-κB signaling pathway.[3][4]

Compound/DerivativeModificationBBB PenetrationAnti-Glioma EffectMechanism of ActionReference
D31 Not specified in abstractHigher than parent compoundSignificant inhibition of glioma growth and induction of apoptosisIncreased ROS generation, inhibition of NF-κB activation[3][4]

Table 2: Anti-Glioma Properties of Apocynin Derivative D31. This table highlights the promising anti-cancer properties of a specific apocynin derivative, emphasizing its ability to cross the blood-brain barrier and induce cell death in glioma cells.

Antibacterial Activity

The antibacterial potential of apocynin derivatives has also been investigated through the synthesis of novel chalcone derivatives.[5] Chalcones are a class of compounds known for their wide range of biological activities. The study revealed that the introduction of specific heterocyclic and fluorine-containing moieties to the apocynin structure resulted in compounds with excellent antibacterial activity against both gram-positive and gram-negative bacteria.[5]

Compound/DerivativeModificationAntibacterial ActivityKey Structural Features for ActivityReference
Chalcone derivatives (1j, 1k, 1l) Heterocyclic rings (benzo[b]furan, furan, pyridine)ExcellentPresence of hetero rings[5]
Chalcone derivatives (1f, 1g, 1h, 1i) Fluorine-containing groups (2-CF3, 4-CF3, 4-OCF3)Good to excellentPresence of fluorine and trifluoromethyl groups[5]

Table 3: Antibacterial Activity of Apocynin-Derived Chalcones. This table showcases the structure-activity relationship of chalcone derivatives of apocynin, indicating that the incorporation of heterocyclic and fluorinated groups enhances their antibacterial properties.

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 NOX NADPH Oxidase TLR4->NOX Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NFκB IκB->NFκB Inhibits p65 p65 NFκB->p65 p50 p50 NFκB->p50 Inflammatory_Genes Inflammatory Gene Expression p65->Inflammatory_Genes Translocates to nucleus and activates transcription p50->Inflammatory_Genes ROS ROS NOX->ROS Produces ROS->IKK Activates Apocynin_Derivative Apocynin Derivative Apocynin_Derivative->NOX Inhibits

Figure 1: Simplified NF-κB Signaling Pathway and the Role of Apocynin Derivatives. This diagram illustrates how lipopolysaccharide (LPS) activates the NF-κB pathway, leading to the expression of inflammatory genes. NADPH oxidase-produced ROS can further amplify this signaling. Apocynin derivatives exert their anti-inflammatory effect by inhibiting NADPH oxidase, thereby reducing ROS production and subsequent NF-κB activation.

G Start Start: Synthesis of Derivatives Synthesis Synthesis and Purification of This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_vitro_Screening In vitro Biological Screening Characterization->In_vitro_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) In_vitro_Screening->Cytotoxicity NOX_Inhibition NADPH Oxidase Inhibition Assay In_vitro_Screening->NOX_Inhibition ROS_Measurement Intracellular ROS Measurement In_vitro_Screening->ROS_Measurement Antibacterial_Assay Antibacterial Activity Assay (MIC determination) In_vitro_Screening->Antibacterial_Assay Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection NOX_Inhibition->Lead_Selection ROS_Measurement->Lead_Selection Antibacterial_Assay->Lead_Selection In_vivo_Testing In vivo Efficacy and Toxicity Studies Lead_Selection->In_vivo_Testing Promising Activity SAR_Analysis Structure-Activity Relationship Analysis Lead_Selection->SAR_Analysis Sufficient Data In_vivo_Testing->SAR_Analysis End End: Optimized Lead Compound In_vivo_Testing->End SAR_Analysis->Synthesis Further Optimization

Figure 2: General Workflow for the Development and Evaluation of this compound Derivatives. This flowchart outlines the typical experimental process, from the initial synthesis and characterization of derivatives to their biological evaluation and the iterative process of lead optimization based on structure-activity relationship analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. The following are methodologies for key experiments cited in the evaluation of this compound derivatives.

NADPH Oxidase Activity Assay

Objective: To determine the inhibitory effect of this compound derivatives on NADPH oxidase activity.

Principle: This assay measures the production of superoxide by the NADPH oxidase enzyme complex. Superoxide production can be detected using various methods, such as the cytochrome c reduction assay or lucigenin-based chemiluminescence.

Materials:

  • Phosphate-buffered saline (PBS)

  • NADPH

  • Cytochrome c or Lucigenin

  • Cell lysate or purified enzyme preparation

  • This compound derivatives at various concentrations

  • Microplate reader

Procedure (Cytochrome c reduction method):

  • Prepare a reaction mixture containing PBS, NADPH, and cytochrome c.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Add the this compound derivative at the desired concentration (include a vehicle control).

  • Incubate the reaction at 37°C for a specified time.

  • Measure the absorbance of the reaction mixture at 550 nm to determine the amount of reduced cytochrome c.

  • Calculate the percentage inhibition of NADPH oxidase activity by the derivative compared to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cell culture medium

  • Cells of interest (e.g., glioma cells, macrophages)

  • This compound derivatives at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution.

  • Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Intracellular ROS Measurement

Objective: To quantify the levels of intracellular reactive oxygen species in response to treatment with this compound derivatives.

Principle: This assay utilizes fluorescent probes that become fluorescent upon oxidation by ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Materials:

  • Cells of interest

  • Cell culture medium

  • DCFH-DA probe

  • This compound derivatives

  • Inducer of ROS production (e.g., LPS, H2O2)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with the this compound derivative for a specified time.

  • Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.

  • Wash the cells to remove the excess probe.

  • Induce ROS production by treating the cells with an appropriate stimulus.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. The increase in fluorescence is proportional to the amount of intracellular ROS.

Conclusion

The study of the structure-activity relationship of this compound derivatives is a dynamic and promising field of research. The evidence presented in this guide demonstrates that strategic modifications to the parent apocynin molecule can lead to the development of potent and selective inhibitors of NADPH oxidase with enhanced therapeutic properties. The anti-inflammatory, anti-glioma, and antibacterial activities of these derivatives highlight their potential for treating a wide range of diseases. Future research should continue to explore novel structural modifications, delve deeper into the molecular mechanisms of action, and conduct rigorous preclinical and clinical evaluations to translate these promising compounds into effective therapies.

References

Safety Operating Guide

Navigating the Disposal of Apocynol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any procedure involving Apocynol A, it is imperative to consult the material safety data sheet (MSDS) for the specific product in use. General safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A laboratory coat or gown should be worn to protect street clothing and skin from potential contamination.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste depends on its form—unused solid, solutions, or contaminated materials. All chemical waste must be managed in accordance with local, state, and federal regulations.[2]

1. Unused or Expired Solid this compound:

  • Waste Identification: Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container that is compatible with the chemical. The container must be marked with "Hazardous Waste" and the chemical name, "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

2. This compound Solutions:

  • Aqueous Solutions: Depending on the concentration and local regulations, small quantities of dilute aqueous solutions may be eligible for drain disposal after neutralization. However, it is generally recommended to collect all solutions containing this compound as hazardous waste.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous waste.

    • Segregation: Do not mix incompatible solvents. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's waste management program.

    • Packaging: Use a designated, properly labeled waste container for the specific solvent. The container should be kept closed when not in use.

  • Disposal: All collected solutions should be disposed of through a licensed hazardous waste contractor.

3. Contaminated Materials:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.

  • Labware: Glassware and other labware contaminated with this compound should be rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After decontamination, the labware can typically be washed and reused.

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container for disposal.

Quantitative Data for Chemical Waste Disposal

While specific disposal parameters for this compound are not available, the following table provides general guidelines and regulatory limits for hazardous chemical waste. These values are for informational purposes and may vary based on local regulations.

ParameterGuideline/Regulatory LimitRegulation
pH of Aqueous Waste for Sewer Disposal Between 5.5 and 9.0Local POTW (Publicly Owned Treatment Works)
Satellite Accumulation Area (SAA) Volume Limit 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteEPA (40 CFR 262.15)
Maximum Accumulation Time in SAA Up to 180 days (for Small Quantity Generators) or 90 days (for Large Quantity Generators)EPA (40 CFR 262.16 and 262.17)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Disposal Waste This compound Waste Solid Unused/Expired Solid Waste->Solid Solution Solution Waste->Solution Contaminated Contaminated Materials Waste->Contaminated HW_Solid Hazardous Waste (Solid Chemical Waste) Solid->HW_Solid HW_Solution Hazardous Waste (Liquid Chemical Waste) Solution->HW_Solution HW_Contaminated Hazardous Waste (Solid Contaminated Waste) Contaminated->HW_Contaminated Disposal Licensed Hazardous Waste Contractor HW_Solid->Disposal HW_Solution->Disposal HW_Contaminated->Disposal

Caption: Decision tree for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on disposal procedures.

References

Essential Safety and Operational Guidance for Handling Apocynol A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Apocynol A, a derivative of the naturally occurring compound Apocynin, stringent adherence to safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Potential Hazards:

  • Eye Irritation: May cause irritation upon contact.

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glassesSide shields are recommended.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.
Body Protection Laboratory coatTo prevent skin contact.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight and moisture.

  • Store separately from strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: Original containers of this compound should be thoroughly emptied. The first rinse with a suitable solvent should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Mechanism of Action and Experimental Protocols

This compound is believed to act similarly to Apocynin, which functions as an inhibitor of the NADPH oxidase enzyme complex.[1][2] This enzyme is a major source of cellular reactive oxygen species (ROS). The inhibition of NADPH oxidase by Apocynin prevents the assembly of its subunits, thereby reducing the production of superoxide and other ROS.[1]

Below is a diagram illustrating the proposed signaling pathway affected by this compound, based on the known mechanism of Apocynin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.